molecular formula C14H12O4 B1345185 Dimethyl 2,6-naphthalenedicarboxylate CAS No. 840-65-3

Dimethyl 2,6-naphthalenedicarboxylate

Cat. No.: B1345185
CAS No.: 840-65-3
M. Wt: 244.24 g/mol
InChI Key: GYUVMLBYMPKZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,6-naphthalenedicarboxylate is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-5-3-10-8-12(14(16)18-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVMLBYMPKZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029202
Record name Dimethyl 2,6-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

840-65-3
Record name 2,6-Dimethyl 2,6-naphthalenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl-2,6-naphthalenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-naphthalenedicarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Naphthalenedicarboxylic acid, 2,6-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 2,6-naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6029202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl naphthalene-2,6-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL-2,6-NAPHTHALENEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Q5T8RS0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and primary applications of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). The information is intended for professionals in research, development, and quality control.

Core Properties and Data

This compound is a diester of 2,6-naphthalenedicarboxylic acid and methanol (B129727). It is a stable, white crystalline solid primarily used as a monomer in the synthesis of high-performance polymers.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of DM-2,6-NDC are summarized in the table below, providing a baseline for its handling, processing, and application.

PropertyValueReference(s)
IUPAC Name dimethyl naphthalene-2,6-dicarboxylate[2]
Synonyms 2,6-Dicarbomethoxynaphthalene, DM-2,6-NDC, NDC[2][3]
CAS Number 840-65-3[4]
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [2]
Appearance White to almost white crystals or powder[1][5]
Melting Point 187-193 °C[4][6]
Boiling Point 378 °C (est.), 347.16°C (rough est.)[1][5]
Density 1.2379 g/cm³ (rough est.)[5]
Vapor Pressure 2.4 x 10⁻⁵ kPa at 25°C[1]
Water Solubility < 1 mg/L at 23°C (essentially insoluble)[1]
Solubility in Solvents Soluble in hot toluene[3][6]
Flash Point 232 °C
Spectral Data Summary

Spectroscopic data is critical for the identification and structural elucidation of DM-2,6-NDC. Key spectral characteristics are outlined below.

TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and a characteristic singlet for the two equivalent methyl ester groups.[2]
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the methyl carbons, and the distinct aromatic carbons of the naphthalene core.[6]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 244. Key Fragments: m/z 213 ([M-OCH₃]⁺), 185 ([M-CO₂CH₃]⁺).[6]
Infrared (IR) Spectroscopy Strong absorption bands characteristic of the C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C vibrations.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and polymerization of DM-2,6-NDC are provided below.

Synthesis of this compound

This protocol describes the Fischer esterification of 2,6-naphthalenedicarboxylic acid.

Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid and methanol.

Materials:

  • 2,6-Naphthalenedicarboxylic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ice water

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • To a round bottom flask, add 2,6-naphthalenedicarboxylic acid (e.g., 20 g) and methanol (e.g., 150 mL).[6]

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).[6]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[6]

  • Maintain the reflux for 24 hours to ensure the esterification reaction goes to completion.[6]

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) to precipitate the product.[6]

  • Collect the resulting white precipitate by vacuum filtration.[6]

  • Wash the collected solid thoroughly with deionized water to remove any residual acid and methanol.[6]

  • Dry the final product, this compound, in a vacuum oven.[6]

HPLC Method for Purity Analysis

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of DM-2,6-NDC.

Objective: To assess the purity of a DM-2,6-NDC sample using reverse-phase HPLC with UV detection.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • DM-2,6-NDC analytical standard

  • Sample of DM-2,6-NDC for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v).[8] Adjust the pH of the aqueous component to approximately 2.0-2.2 with a small amount of phosphoric or formic acid.[8] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh a known amount of DM-2,6-NDC analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh the DM-2,6-NDC sample to be analyzed and dissolve it in the same solvent as the standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 5-10 µL

    • Detector Wavelength: 225 nm[9]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.

  • Calculation: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve, accounting for the sample weight and dilution.

Synthesis of Poly(ethylene naphthalate) (PEN)

This protocol describes the two-step melt polymerization process to produce PEN, a primary application of DM-2,6-NDC.

Objective: To synthesize PEN via transesterification of DM-2,6-NDC with ethylene (B1197577) glycol, followed by polycondensation.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (approx. 2.2 eq)

  • Transesterification catalyst (e.g., Zinc Acetate)

  • Polycondensation catalyst (e.g., Antimony Trioxide)

  • Stabilizer (e.g., Phosphoric acid)

  • Glass reactor with mechanical stirrer, nitrogen inlet, distillation column, vacuum pump.

Procedure:

  • Stage 1: Transesterification

    • Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.[10]

    • Add the transesterification catalyst (e.g., zinc acetate).

    • Under a slow stream of inert gas (nitrogen), begin stirring and gradually heat the reactor to 180-200 °C.[1]

    • Methanol is generated as a byproduct and should be continuously removed by distillation.[10]

    • Slowly increase the temperature to 220-230 °C to drive the reaction to completion, monitoring the distillation of methanol.[1] The reaction is complete when methanol distillation ceases. The product is bis(2-hydroxyethyl) naphthalate.

  • Stage 2: Polycondensation

    • Add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer (e.g., phosphoric acid) to the molten oligomer.[1]

    • Gradually increase the temperature to 270-290 °C while simultaneously reducing the pressure in the reactor to below 1 Torr.[1]

    • Ethylene glycol is evolved as a byproduct and removed under vacuum. The viscosity of the molten polymer will increase significantly.

    • Continue the reaction until the desired molecular weight (indicated by stirrer torque or melt viscosity) is achieved.

    • Extrude the molten PEN polymer from the reactor and cool to obtain the solid product.

Visualized Workflows and Pathways

As an industrial monomer, this compound is not known to be involved in biological signaling pathways. The following diagrams illustrate key chemical synthesis and analysis workflows.

Synthesis_of_DM_2_6_NDC NDA 2,6-Naphthalenedicarboxylic Acid Reflux Reflux (24h) NDA->Reflux MeOH Methanol MeOH->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Product Dimethyl 2,6- Naphthalenedicarboxylate Reflux->Product

Caption: Fischer esterification synthesis of DM-2,6-NDC.

HPLC_Analysis_Workflow A Prepare Mobile Phase (ACN/H₂O) C Set HPLC Conditions (C18, 225 nm) A->C B Prepare Standard & Sample Solutions D Inject Standard(s) B->D F Inject Sample B->F C->D C->F E Generate Calibration Curve D->E H Calculate Purity E->H G Integrate Peak Area F->G G->H

Caption: General workflow for HPLC purity analysis.

PEN_Synthesis_Pathway cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation DMNDC DM-2,6-NDC Step1 Heat (180-230°C) + Zn(OAc)₂ cat. - Methanol DMNDC->Step1 EG1 Ethylene Glycol (excess) EG1->Step1 BHEN Bis(2-hydroxyethyl) naphthalate Step1->BHEN Step2 Heat (270-290°C) + Sb₂O₃ cat. - Ethylene Glycol (Vacuum) BHEN->Step2 PEN Poly(ethylene naphthalate) (PEN) Step2->PEN

Caption: Two-stage melt polymerization pathway to PEN.

References

A Comprehensive Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) is an aromatic ester primarily utilized as a monomer in the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). Its rigid bicyclic aromatic structure imparts superior thermal, mechanical, and barrier properties to the resulting polymers compared to their terephthalate-based counterparts. While its principal application lies in materials science, the naphthalene (B1677914) scaffold is a recurring motif in medicinal chemistry, suggesting potential, albeit underexplored, relevance in drug discovery and development. This guide provides a detailed overview of the technical data and experimental protocols associated with DM-2,6-NDC.

Chemical Identity

PropertyValue
CAS Number 840-65-3[1]
Molecular Formula C₁₄H₁₂O₄[2]
Molecular Weight 244.24 g/mol [1]
IUPAC Name dimethyl naphthalene-2,6-dicarboxylate[2]

Synonyms:

  • Dimethyl naphthalene-2,6-dicarboxylate[2]

  • 2,6-Dicarbomethoxynaphthalene

  • Naphthalene-2,6-dicarboxylic acid, dimethyl ester

  • NDC

  • ndcm

Physicochemical Properties

PropertyValueSource
Melting Point 187-193 °C[1]
Boiling Point > 300 °COECD SIDS
Density 1.2379 g/cm³ (rough estimate)ChemBK
Vapor Pressure 3.3 x 10⁻⁴ Pa at 25 °COECD SIDS
Water Solubility < 1 mg/L
log Pow 3.5OECD SIDS
Form Crystals or white crystalline/flaky solid[1]

Experimental Protocols

Synthesis of this compound via Esterification

The industrial synthesis of DM-2,6-NDC is typically achieved through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol (B129727). Several methods have been reported, and the following is a generalized protocol based on patented procedures.

Materials:

  • 2,6-Naphthalenedicarboxylic acid (2,6-NDA)

  • Methanol

  • Catalyst (e.g., sulfuric acid, sodium tungstate, or molybdenum oxide)[3][4]

  • Solvent (e.g., trimethyl trimellitate, optionally mixed with methyl benzoate (B1203000) or dimethyl o-phthalate)[3]

  • High-pressure reactor with agitation and a distillation setup

Procedure:

  • A slurry is prepared by mixing 2,6-NDA, an excess of methanol, the chosen solvent, and a catalytic amount of the selected catalyst.[3] The ratio of reactants and solvent can be optimized; for instance, a weight ratio of 1:3:3 for 2,6-NDA to trimethyl trimellitate to methanol has been described.[3]

  • The slurry is fed into a high-pressure reactor.

  • The reactor is heated to a temperature ranging from 130°C to 215°C under pressure.[4]

  • The reaction mixture is continuously agitated for a duration of 3 to 6 hours.[4]

  • During the reaction, water and unreacted methanol are continuously removed by distillation.

  • Upon completion, the reaction product is analyzed for the yield of DM-2,6-NDC, which can reach over 90 mol%.[3][4]

  • The crude product can be further purified by recrystallization.

Synthesis of Polyethylene Naphthalate (PEN) from this compound

DM-2,6-NDC is a key monomer for the production of PEN via a two-step melt polymerization process involving transesterification and subsequent polycondensation.[5]

Materials:

  • This compound (DM-2,6-NDC)

  • Ethylene (B1197577) glycol

  • Transesterification catalyst (e.g., zinc acetate (B1210297) or manganese acetate)[6]

  • Polycondensation catalyst (e.g., antimony trioxide)[5][6]

  • Stabilizer (e.g., phosphoric acid)[5]

  • Polymerization reactor equipped with a stirrer, nitrogen inlet, and vacuum system

Procedure:

Step 1: Transesterification

  • DM-2,6-NDC and an excess of ethylene glycol are charged into the reactor along with the transesterification catalyst.[5]

  • The mixture is heated to a temperature range of 180-260°C under a nitrogen atmosphere.[6][7]

  • Methanol is liberated as a byproduct and removed from the reactor via distillation.[6] This step results in the formation of bis(2-hydroxyethyl) naphthalate and its oligomers.[5][6]

Step 2: Polycondensation

  • The polycondensation catalyst and a stabilizer are added to the reactor. The stabilizer helps to deactivate the transesterification catalyst.

  • The temperature is gradually increased to 270-300°C, and the pressure is reduced to below 1 Torr.[5][6]

  • Under these conditions, ethylene glycol is removed, and the molecular weight of the polymer increases. This process is monitored by the increase in viscosity of the melt.

  • The reaction is continued until the desired molecular weight of the PEN polymer is achieved.

Visualized Workflows

Synthesis of this compound

G cluster_reactants Reactants & Catalyst cluster_process Esterification Process cluster_products Products & Byproducts NDA 2,6-Naphthalenedicarboxylic Acid Reactor High-Pressure Reactor (130-215°C) NDA->Reactor Methanol Methanol Methanol->Reactor Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reactor Solvent Solvent Solvent->Reactor Distillation Distillation Reactor->Distillation Vapors DMNDC This compound Reactor->DMNDC Crude Product Water Water Distillation->Water ExcessMethanol Excess Methanol Distillation->ExcessMethanol

Caption: Workflow for the synthesis of this compound.

Polymerization of DM-2,6-NDC to Polyethylene Naphthalate (PEN)

G cluster_monomers Monomers & Catalysts cluster_process Melt Polymerization cluster_products Product & Byproducts DMNDC This compound Transesterification Transesterification (180-260°C) DMNDC->Transesterification EG Ethylene Glycol EG->Transesterification TransCat Transesterification Catalyst TransCat->Transesterification PolyCat Polycondensation Catalyst Polycondensation Polycondensation (270-300°C, <1 Torr) PolyCat->Polycondensation Transesterification->Polycondensation Oligomers Methanol Methanol Transesterification->Methanol Byproduct PEN Polyethylene Naphthalate (PEN) Polycondensation->PEN ExcessEG Excess Ethylene Glycol Polycondensation->ExcessEG Byproduct

Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

Toxicological Data

TestSpeciesResult
Acute Oral LD50 Rat> 5000 mg/kg
Acute Dermal LD50 Rat> 2000 mg/kg
Skin Irritation RabbitSlight irritant
Skin Sensitization Guinea PigNot a sensitizer
Genotoxicity In vitro assaysNot genotoxic (with limitations due to insolubility)

A 28-day oral toxicity study in rats showed no treatment-related toxic effects.

Relevance to Drug Development

Direct studies on the biological activity or signaling pathways of this compound are not prominent in the current scientific literature. Its primary role is as a monomer in polymer synthesis. However, the naphthalene core is a well-established scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[8]

Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including:

  • Antimicrobial agents: Naphthalene-based compounds have shown activity against various bacteria and fungi.[8][9]

  • Anti-inflammatory drugs: The non-steroidal anti-inflammatory drug (NSAID) Naproxen features a naphthaleneacetic acid core.[10]

  • Anticancer agents: Certain naphthalene-chalcone derivatives have demonstrated significant activity against cancer cell lines.[8]

  • Antiviral and antihypertensive properties: The naphthalene scaffold has been explored for these and other activities.[8]

The metabolic fate of naphthalene itself has been studied, revealing pathways involving the formation of reactive oxygen species, which contribute to its cytotoxicity.[8][11] While DM-2,6-NDC is not directly implicated in these pathways, the general toxicological profile of naphthalene-containing compounds is an important consideration for any potential biological application.

For drug development professionals, DM-2,6-NDC and its parent acid, 2,6-naphthalenedicarboxylic acid, can be considered as potential starting materials or scaffolds for the synthesis of novel chemical entities. The dicarboxylate functionality allows for derivatization to create diverse libraries of compounds for screening.[12]

Conclusion

This compound is a well-characterized chemical with a clearly defined primary application in the field of polymer science. Its synthesis and polymerization are well-documented processes. While direct biological data on DM-2,6-NDC is scarce, the prevalence of the naphthalene scaffold in medicinal chemistry suggests that this and related compounds could serve as valuable building blocks for the design and synthesis of new therapeutic agents. Further research would be required to explore any intrinsic biological activity of DM-2,6-NDC and its derivatives.

References

An In-depth Technical Guide to the Structure and Synthesis of Dimethyl 2,6-naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). This document details the well-established synthetic methodologies, including the oxidation of 2,6-dimethylnaphthalene (B47086) and subsequent esterification, providing detailed experimental protocols and tabulated quantitative data. Alternative synthetic strategies are also discussed. Spectroscopic data for the characterization of DM-2,6-NDC are presented, and key reaction pathways and experimental workflows are visualized using structured diagrams.

Introduction

This compound (DM-2,6-NDC) is a diester of naphthalenedicarboxylic acid with the chemical formula C₁₄H₁₂O₄.[1][2] It is a crucial building block in the synthesis of advanced polymers, most notably polyethylene naphthalate (PEN), which exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). These properties make PEN, and by extension its monomer DM-2,6-NDC, highly valuable in the manufacturing of films, fibers, and packaging materials. This guide serves as a technical resource for professionals in research and development, offering a detailed exploration of the synthesis and characterization of this important industrial chemical.

Chemical Structure and Properties

DM-2,6-NDC is a white crystalline solid with a molecular weight of 244.24 g/mol .[2] Its structure consists of a naphthalene (B1677914) ring substituted with two methoxycarbonyl groups at the 2 and 6 positions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name dimethyl naphthalene-2,6-dicarboxylate[1]
CAS Number 840-65-3[2]
Molecular Formula C₁₄H₁₂O₄[1][2]
Molecular Weight 244.24 g/mol [2]
Melting Point 187-193 °C[2]
Appearance Crystals[2]
Solubility Insoluble in water[2]

Synthesis of this compound

The most common and industrially significant method for the synthesis of DM-2,6-NDC is a two-step process that begins with the oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to produce 2,6-naphthalenedicarboxylic acid (2,6-NDCA). This is followed by the esterification of 2,6-NDCA with methanol.

Step 1: Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid

The liquid-phase air oxidation of 2,6-DMN is the preferred route to 2,6-NDCA. This process is typically catalyzed by a mixture of cobalt and manganese salts, with a bromine-containing promoter.[3]

Table 2: Reaction Conditions for the Oxidation of 2,6-Dimethylnaphthalene

ParameterConditionReference(s)
Catalyst Cobalt, Manganese, and Bromine components[3]
Solvent Aliphatic monocarboxylic acid (e.g., acetic acid)[3]
Temperature 187-215 °C[3]
Pressure Sufficient to maintain a liquid phase[3]
Oxygen Source Molecular oxygen (e.g., air)[3]

A continuous process for the liquid-phase oxidation of 2,6-dimethylnaphthalene involves the continuous addition of the feedstock (2,6-DMN), a solvent (acetic acid), the catalyst system (cobalt, manganese, and bromine salts), and a source of molecular oxygen (air) to a reaction zone. The reaction is maintained at a temperature between 187-215°C and a pressure sufficient to keep the solvent in the liquid phase.[3] The resulting 2,6-naphthalenedicarboxylic acid precipitates out of the solution and is then separated from the mother liquor.[3] The purity of the 2,6-DMN feedstock can impact the yield and impurity profile of the final product.[3]

Oxidation_Workflow cluster_feed Feed Components cluster_process Process cluster_output Output DMN 2,6-Dimethylnaphthalene Reactor Oxidation Reactor (187-215°C, Pressure) DMN->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn/Br Salts Catalyst->Reactor Oxygen Air (O2) Oxygen->Reactor Separation Product Separation (Filtration) Reactor->Separation NDCA 2,6-Naphthalenedicarboxylic Acid (Solid) Separation->NDCA MotherLiquor Mother Liquor Separation->MotherLiquor Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Product Work-up cluster_product Final Product NDCA 2,6-Naphthalenedicarboxylic Acid Autoclave High-Pressure Autoclave (Heating & Stirring) NDCA->Autoclave Methanol Methanol Methanol->Autoclave Catalyst Catalyst Catalyst->Autoclave Filtration Filtration Autoclave->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying DMNDC This compound Drying->DMNDC

References

Navigating the Solubility Landscape of Dimethyl 2,6-Naphthalenedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a diester of 2,6-naphthalenedicarboxylic acid, is a key monomer in the synthesis of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The processability and purification of DM-2,6-NDC are critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for DM-2,6-NDC, outlines a general experimental protocol for its determination, and offers a logical framework for solvent selection.

Understanding the Solubility Profile of this compound

The molecular structure of DM-2,6-NDC, characterized by a large, aromatic naphthalene (B1677914) core and two methyl ester groups, governs its solubility. The naphthalene ring is nonpolar and hydrophobic, while the ester groups introduce a degree of polarity. This dual nature results in limited solubility in highly polar solvents like water and a preference for less polar or aromatic organic solvents, particularly at elevated temperatures.

Qualitative Solubility Data

Publicly available scientific literature and chemical databases provide limited qualitative solubility data for this compound. A summary of these observations is presented below.

SolventTemperatureSolubility DescriptionCitation
TolueneHotSoluble (with very faint turbidity)[1][2][3][4][5]
WaterAmbientInsoluble[2][3][4][5]

An Australian Industrial Chemicals Introduction Scheme (AICIS) report further characterizes this compound as a white crystalline solid that is essentially insoluble in water.[6] The report also notes the absence of non-aqueous solubility data.[6] A calculated partition coefficient (log P) of 3.5 suggests a strong preference for lipophilic or organic environments over aqueous ones.[2]

Experimental Protocol for Solubility Determination

General Gravimetric Method
  • Sample Preparation: A known excess of finely ground this compound is added to a sealed, temperature-controlled vessel containing a precise mass of the chosen organic solvent.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). This ensures the solvent is fully saturated with the solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed vial, and the exact mass of the solution is recorded. The solvent is then removed under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of DM-2,6-NDC) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved DM-2,6-NDC per 100 g of the solvent.

Logical Workflow for Solvent Screening and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of a compound like this compound.

Solubility_Workflow cluster_screening Solvent Screening cluster_quantitative Quantitative Analysis start Define Solubility Requirements (e.g., for recrystallization, reaction) qual_screen Qualitative Screening: Small-scale tests with a range of solvents (polar, non-polar, aromatic) start->qual_screen assess_qual Assess Solubility: Insoluble, Sparingly Soluble, Soluble? qual_screen->assess_qual assess_qual->qual_screen Insoluble select_candidates Select Candidate Solvents assess_qual->select_candidates Soluble or Sparingly Soluble exp_protocol Define Experimental Protocol (e.g., Gravimetric, Spectroscopic) select_candidates->exp_protocol temp_control Set Temperature Points for Analysis exp_protocol->temp_control run_exp Execute Solubility Experiments temp_control->run_exp data_analysis Analyze Data and Plot Solubility Curve run_exp->data_analysis final_solvent Final Solvent Selection data_analysis->final_solvent

Caption: A logical workflow for solvent screening and quantitative solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, its chemical structure and qualitative descriptions indicate a preference for aromatic solvents, particularly at elevated temperatures. The provided general experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. A systematic approach to solvent screening, as outlined in the workflow diagram, is crucial for efficient process development and optimization in the handling and purification of this important industrial monomer.

References

Part 1: Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Commercial Production of Dimethyl 2,6-Naphthalenedicarboxylate

This compound (DM-2,6-NDC), a difunctional aromatic ester, is a critical monomer in the synthesis of high-performance polymers, most notably Polyethylene (B3416737) Naphthalate (PEN).[1][2] PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it suitable for applications such as high-performance films, fibers, and advanced packaging.[1][3] The commercial production of DM-2,6-NDC is a multi-step process that demands precise control over reaction conditions and purification methods to achieve the high purity required for polymerization.[3][4]

This technical guide provides a comprehensive overview of the core processes involved in the commercial-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The primary route to DM-2,6-NDC begins with the synthesis of its precursor, 2,6-naphthalenedicarboxylic acid (2,6-NDA). The most established commercial method is the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).[3][5]

Core Reaction: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

In this process, 2,6-dimethylnaphthalene is oxidized using a source of molecular oxygen, typically air, in the presence of a heavy metal catalyst system.[2][3] The reaction is conducted in a liquid phase, with an aliphatic monocarboxylic acid, such as acetic acid, serving as the solvent.[3][6]

The catalyst system is crucial for achieving high yields and selectivity. A synergistic combination of cobalt and manganese acetates, along with a bromine source (like sodium bromide), is commonly employed.[3][7] This Co-Mn-Br catalyst facilitates the oxidation of the two methyl groups on the naphthalene (B1677914) ring to carboxylic acid groups.[7][8]

Key side products that can form during this process include trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA) from incomplete oxidation, and bromo-naphthalenedicarboxylic acid (BrNDA).[2][3] Minimizing these impurities is a primary objective in optimizing the reaction conditions.[3]

NDA_Synthesis DMN 2,6-Dimethylnaphthalene Reactor Oxidation Reactor DMN->Reactor O2 Molecular Oxygen (Air) O2->Reactor Catalyst Co/Mn/Br Catalyst in Acetic Acid Catalyst->Reactor NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Reactor->NDA Liquid-Phase Oxidation

Figure 1: Synthesis pathway for 2,6-Naphthalenedicarboxylic Acid (2,6-NDA).
Experimental Protocol: Catalytic Oxidation of 2,6-DMN

The following protocol outlines a generalized continuous process for the liquid-phase oxidation of 2,6-DMN.

  • Reactor Charging : A continuous stirred-tank reactor is continuously fed with the reaction components: 2,6-dimethylnaphthalene, an aliphatic monocarboxylic acid solvent (e.g., acetic acid), and the catalyst system (cobalt, manganese, and bromine components).[3]

  • Oxygen Supply : A gas containing molecular oxygen, such as compressed air, is sparged into the reactor to provide the oxidant.[3]

  • Reaction Conditions : The reactor's contents are maintained at a temperature between 188°C to 216°C (370°F to 420°F) and under sufficient pressure to keep a significant portion of the acetic acid in the liquid phase.[3]

  • Product Slurry Formation : As the reaction proceeds, the resulting 2,6-NDA, which has limited solubility in the solvent, precipitates, forming a slurry.[3]

  • Product Removal and Separation : The reaction mixture, as a slurry of solid 2,6-NDA in the mother liquor, is continuously withdrawn from the reactor.[3] The solid 2,6-NDA is then separated from the mother liquor using methods like filtration or centrifugation.[3]

  • Post-Oxidation Treatment : It is often desirable to contact the reaction product mixture with an oxygen-containing gas again after it exits the primary reactor to further reduce impurities from incomplete oxidation.[3]

  • Washing and Drying : The separated 2,6-NDA crystals are washed to remove residual solvent, catalyst, and dissolved impurities, and then dried.

Data Presentation: Oxidation Process Parameters
ParameterValueReference
Reactant 2,6-Dimethylnaphthalene (2,6-DMN)[3]
Solvent Aliphatic Monocarboxylic Acid (e.g., Acetic Acid)[3]
Catalyst System Cobalt, Manganese, and Bromine components[3]
Mn:Co Atom Ratio ~0.3:1 to ~5:1[3]
Total Co and Mn (wt% of solvent) At least ~0.40%[3]
Solvent to 2,6-DMN Weight Ratio ~2:1 to ~12:1 (preferably ~3:1 to ~6:1)[3]
Temperature ~188°C to ~216°C (~370°F to ~420°F)[3]
Pressure Sufficient to maintain a liquid phase[3]
Achievable Yield of 2,6-NDA Nearly 90%[7]

Part 2: Esterification of 2,6-NDA to DM-2,6-NDC

The second core step in the production of DM-2,6-NDC is the esterification of the synthesized 2,6-NDA with methanol (B129727).[9][10] This reaction can be performed with or without a catalyst, and various solvents may be employed to enhance the process.[9]

Core Reaction: Esterification

The reaction involves heating 2,6-naphthalenedicarboxylic acid with methanol under pressure. Two ester linkages are formed, producing this compound and water as a byproduct. The use of a solvent is often preferred in industrial processes to handle the solid reactants and products and to prevent equipment clogging, as both 2,6-NDA and DM-2,6-NDC have high melting points and are sparingly soluble in methanol.[9][11]

NDC_Esterification NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Reactor Esterification Reactor NDA->Reactor Methanol Methanol (CH₃OH) Methanol->Reactor Catalyst Catalyst (e.g., Ammonium Molybdate) Catalyst->Reactor NDC This compound (DM-2,6-NDC) Reactor->NDC Esterification Water Water (H₂O) Reactor->Water

Figure 2: Esterification of 2,6-NDA to form DM-2,6-NDC.
Experimental Protocol: Esterification of 2,6-NDA

The following protocol describes a generalized continuous esterification process.

  • Slurry Preparation : A slurry is prepared containing 2,6-naphthalenedicarboxylic acid, methanol, and a high-boiling point solvent such as trimethyl trimellitate.[11] A catalyst may also be added to this slurry.

  • Reactor Feed : The slurry is continuously fed into a high-pressure, agitated reactor.

  • Reaction Conditions : The reaction is carried out at a temperature ranging from 200°C to 350°C (preferably 230°C to 300°C) and elevated pressure (e.g., 25 kg/cm ²G).[9][11]

  • Byproduct Removal : Water formed during the reaction, along with some unreacted methanol, is continuously withdrawn from the reactor to drive the equilibrium towards the product.[11]

  • Multi-Stage Reaction : For higher conversion, the reaction can be carried out in multiple stages. The product from the first reactor is fed into a second reactor for further esterification under similar conditions.[11]

  • Product Recovery : The final reaction mixture containing DM-2,6-NDC is collected. The product is then separated from the solvent and purified.

Data Presentation: Comparison of Esterification Catalysts
CatalystCatalyst Loading (wt% of 2,6-NDA)Methanol to 2,6-NDA Mass RatioTemperature (°C)Time (h)2,6-NDA Conversion (%)Reference
Ammonium Molybdate 1%6:1190°C0.595.03%[12]
Sodium Tungstate 3%6:1215°C392.80%[12]
Molybdenum Oxide 0.1%3:1 (with solvent)270°C-94.5% (yield)[11]
No Catalyst (with solvent)--280°C0.2594.5% (yield)[9]

Part 3: Purification and Quality Specifications

To be suitable for high-grade polymer production, DM-2,6-NDC must be of very high purity.[2] The crude product from the esterification process undergoes rigorous purification, which may involve a combination of recrystallization from a solvent (like methanol or xylene) followed by fractional distillation.[10]

Data Presentation: Commercial Sales Specifications for DM-2,6-NDC

The final product is typically sold as white flakes or crystals.[4][13]

PropertyValueTest Method
Organic Purity (wt%) >99.95HPLC
Acid Number (mg KOH/g) <0.02HPLC
Color (APHA) ≤50Colorimeter/Melt
Ash (ppm) <2Combustion

(Source: Indorama Ventures Sales Specifications)[4]

Overall Commercial Production Workflow

The entire commercial production of this compound is an integrated process that begins with raw materials and ends with a highly purified product ready for polymerization.

Commercial_Workflow cluster_0 Step 1: 2,6-NDA Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Purification DMN 2,6-Dimethylnaphthalene Oxidation Liquid-Phase Oxidation DMN->Oxidation Air Air Air->Oxidation Catalyst1 Co/Mn/Br Catalyst + Acetic Acid Catalyst1->Oxidation Separation1 Filtration / Centrifugation Oxidation->Separation1 CrudeNDA Crude 2,6-NDA Separation1->CrudeNDA Esterification Esterification Reaction CrudeNDA->Esterification Methanol Methanol Methanol->Esterification Catalyst2 Catalyst / Solvent Catalyst2->Esterification CrudeNDC Crude DM-2,6-NDC Esterification->CrudeNDC Purification Recrystallization & Fractional Distillation CrudeNDC->Purification FinalProduct High-Purity DM-2,6-NDC Purification->FinalProduct

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl 2,6-naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (NDC), identified by CAS number 840-65-3, is a difunctional aromatic ester.[1] It primarily serves as a monomer in the production of specialty polyester (B1180765) polymers, such as polyethylene (B3416737) naphthalate (PEN).[2][3] The incorporation of NDC into polymers enhances their thermal stability, mechanical strength, and barrier properties.[1] Given its application in research and manufacturing, a thorough understanding of its safety and handling protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain experimental integrity. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and recommended safety procedures for this compound.

Chemical and Physical Properties

This compound is a white to very pale yellow crystalline solid at room temperature.[2][4] It has low water solubility and a low vapor pressure, indicating it is not highly volatile under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value References
CAS Number 840-65-3 [5][6]
Molecular Formula C₁₄H₁₂O₄ [5][6][7]
Molecular Weight 244.24 g/mol [5][6]
Appearance White to very pale yellow crystalline solid/powder [2][4][8]
Melting Point 187 - 193 °C [5][8][9]
Boiling Point 375.3 - 378 °C [2][9]
Density 0.92 - 1.2 g/cm³ [2][9][10]
Water Solubility < 1 mg/L at 23 °C (practically insoluble) [2][10][11]
Vapor Pressure 2.4 x 10⁻⁵ kPa at 25 °C [2]
Flash Point 232 °C [5][7][10]

| Log P (n-octanol/water) | 2.84 - 3.5 |[2][3][8] |

Hazard Identification and Classification

The hazard classification of this compound varies across different sources. Some safety data sheets (SDS) classify it as a hazardous substance causing skin, eye, and respiratory irritation, while others indicate it does not meet the criteria for GHS hazard classification.[6][7][12][13] A conservative approach, adopting the classifications that indicate a potential hazard, is recommended for all handling procedures.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Pictogram Signal Word References
Skin Irritation 2 H315: Causes skin irritation GHS07 (Exclamation Mark) Warning [12][13]
Eye Irritation 2A H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning [12][13]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation GHS07 (Exclamation Mark) Warning [12][13]

| Hazardous to the Aquatic Environment, Long-term | 4 | H413: May cause long lasting harmful effects to aquatic life | None | None |[5] |

Toxicological Profile

The toxicological data for this compound suggests low acute toxicity via oral, dermal, and inhalation routes.[3][8] No carcinogenic or genotoxic effects have been identified.[3][5] There is no available data suggesting interaction with specific biological signaling pathways.

Table 3: Summary of Toxicological Data

Endpoint Species Route Result References
Acute Toxicity
LD₅₀ Rat Oral > 2000 mg/kg [3][8]
LD₅₀ Rabbit Dermal > 2000 mg/kg [8]
LC₅₀ (4h) Rat Inhalation > 2.15 mg/L [8]
Irritation/Sensitization
Skin Irritation - - Causes skin irritation [12]
Eye Irritation - - Causes serious eye irritation [12]
Skin Sensitization - - No information available [3][8]
Repeated Dose Toxicity
NOAEL Rat Oral 1000 mg/kg/day [3]
Mutagenicity/Carcinogenicity
Genotoxicity In vitro - Negative in bacterial mutation and chromosomal aberration tests [3]

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA |[5][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Work in a well-ventilated area, preferably using a local exhaust system or a chemical fume hood.[4][12]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[8][12]

  • Minimize dust generation and accumulation during transfer and weighing.[13]

  • Wash hands thoroughly after handling.[12]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8][12]

  • Keep containers tightly closed when not in use.[4][8][12]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[4][14]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling sds Review SDS ppe_on Don Appropriate PPE sds->ppe_on weigh Weigh & Transfer (Ventilated Enclosure) ppe_on->weigh use Reaction / Use (Closed System / Fume Hood) weigh->use decon Decontaminate Work Area & Equipment use->decon ppe_off Doff PPE decon->ppe_off store Store or Dispose of Chemical Properly ppe_off->store

Caption: Standard laboratory workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize occupational exposure, a combination of engineering controls and personal protective equipment is essential.

  • Engineering Controls: A closed system or local exhaust ventilation should be installed to prevent direct worker exposure.[4] Safety showers and eyewash stations must be readily accessible.[4]

  • Personal Protective Equipment: The selection of PPE should be based on a risk assessment of the specific tasks being performed.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification References
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. [4][15]
Hand Protection Chemically resistant, protective gloves. [4][12]
Skin/Body Protection Lab coat or protective clothing. Protective boots may be required depending on the scale of work. [4][15]

| Respiratory Protection | For operations generating dust, a NIOSH-approved dust respirator (e.g., N95 type) should be used. |[4][5] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention.[5][8][13]

    • Skin Contact: Immediately remove contaminated clothing.[13] Flush skin with plenty of soap and water for at least 15 minutes.[8][13] If skin irritation occurs, get medical advice.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[12] If eye irritation persists, seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek medical attention if feeling unwell.[4]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5][12]

    • Specific Hazards: Thermal decomposition can produce hazardous carbon oxides.[12][15]

    • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][12][13]

  • Accidental Release Measures:

    • Wear appropriate PPE, including respiratory protection.[4]

    • Avoid dust formation.[5][8]

    • Prevent the substance from entering drains, sewers, or waterways.[4][12]

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[4][8][13]

G start Spill Detected ppe Ensure Area is Ventilated Don Appropriate PPE start->ppe contain Contain Spill (Prevent Spread & Entry to Drains) ppe->contain collect Collect Material (Sweep or Vacuum) contain->collect decon Decontaminate Spill Area collect->decon dispose Place Waste in Labeled Container for Proper Disposal decon->dispose end Response Complete dispose->end

Caption: Logical workflow for responding to an accidental spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5][12] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[8][12] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Uncleaned containers should be handled in the same manner as the product itself.

Cited Experimental Protocols

The safety and property data for this compound are derived from standardized experimental tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines.

  • Biodegradability (OECD 301 C): This test evaluates the ready biodegradability of a chemical in an aerobic aqueous medium. A low result (7% after 28 days for NDC) indicates the substance is not readily biodegradable.[3]

  • Vapor Pressure (OECD TG 104): The vapor pressure, a key indicator of a substance's volatility, is determined using methods like the effusion method, vapor saturation method, or gas saturation method.[3]

  • Water Solubility (OECD TG 105): This guideline describes methods to determine the solubility of substances in water, typically using a column elution method or a flask method, which is critical for assessing environmental fate.[3]

  • Partition Coefficient (n-octanol/water) (OECD TG 107): The Log P value is determined to assess a chemical's potential for bioaccumulation. The shake-flask method is commonly used, where the substance is partitioned between n-octanol and water.[3]

  • Combined Repeated Dose and Reproductive/Developmental Toxicity Study: This type of study, often following guidelines like OECD TG 422, involves administering the chemical to animals (e.g., rats) over a period to observe a wide range of toxic effects, including those on reproductive organs and offspring, to determine a No-Observed-Adverse-Effect Level (NOAEL).[3]

This compound is a compound with low acute toxicity but may pose irritation hazards to the skin, eyes, and respiratory system. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount. Professionals handling this chemical must be familiar with its properties and the emergency procedures required for safe management. By following the guidelines outlined in this document, researchers and scientists can mitigate risks and ensure a safe laboratory and manufacturing environment.

References

precursors for Dimethyl 2,6-naphthalenedicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dimethyl 2,6-naphthalenedicarboxylate

Introduction

This compound (DMNDC), a key intermediate, is primarily used in the production of high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN).[1][2][3] PEN exhibits superior thermal resistance, mechanical strength, and gas barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it invaluable for applications such as photographic films, fibers, and advanced packaging materials.[2][4] The synthesis of high-purity DMNDC is crucial for producing high-quality PEN polymers.

The most commercially viable route to DMNDC involves a two-step process: the oxidation of a suitable precursor to form 2,6-naphthalenedicarboxylic acid (2,6-NDA), followed by the esterification of 2,6-NDA with methanol (B129727).[5][6] This guide details the primary precursors and synthetic pathways, focusing on the liquid-phase oxidation of 2,6-dialkylnaphthalenes and the subsequent esterification.

G cluster_precursors Precursor Synthesis cluster_nda 2,6-NDA Synthesis cluster_dmndc DMNDC Synthesis Raw_Materials Raw Materials (e.g., o-Xylene (B151617), Butadiene, Naphthalene) Dialkylnaphthalene 2,6-Dialkylnaphthalene (2,6-DMN or 2,6-DIPN) Raw_Materials->Dialkylnaphthalene Oxidation Liquid-Phase Catalytic Oxidation Dialkylnaphthalene->Oxidation NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Oxidation->NDA Esterification Esterification with Methanol NDA->Esterification DMNDC This compound (DMNDC) Esterification->DMNDC

Fig 1. Overall synthetic pathway to DMNDC.

Precursors for 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

The industrial synthesis of 2,6-NDA is dominated by the liquid-phase air oxidation of 2,6-dialkylnaphthalenes. The choice of the alkyl substituent is critical, with methyl and isopropyl groups being the most prominent.

2,6-Dimethylnaphthalene (2,6-DMN)

2,6-DMN is a widely used precursor for 2,6-NDA production.[2] A significant challenge lies in its separation from other dimethylnaphthalene isomers formed during synthesis, which have very similar physical properties.[7] One established synthetic route starts from o-xylene and butadiene, which are alkenylated and then cyclized.[1][5] Other methods include the methylation of naphthalene (B1677914) or 2-methylnaphthalene (B46627) over zeolite catalysts, though selectivity can be a challenge.[1]

2,6-Diisopropylnaphthalene (2,6-DIPN)

2,6-DIPN is an attractive alternative precursor because it can be more easily separated from its isomers compared to 2,6-DMN.[7] However, the oxidation of the isopropyl groups is generally more difficult than that of methyl groups, potentially leading to more by-products.[7]

Other Synthetic Routes

Alternative, less common methods for 2,6-NDA synthesis include:

  • Henkel Process : The thermal disproportionation of potassium naphthoates to dipotassium (B57713) 2,6-naphthalenedicarboxylate.[8]

  • From 2-Naphthoic Acid : Carboxylation of 2-naphthoic acid using carbon tetrachloride in the presence of a β-cyclodextrin catalyst.[9]

  • Diels-Alder Reaction : The [4+2] cycloaddition reaction can be employed to construct the naphthalene ring system, offering a pathway to functionalized naphthalenes.[10]

Synthesis of 2,6-NDA via Liquid-Phase Oxidation

The most convenient method for preparing 2,6-NDA is the liquid-phase, heavy-metal-catalyzed oxidation of 2,6-dialkylnaphthalenes using molecular oxygen, typically from air.[5][6] This process oxidizes the alkyl substituents to carboxylic acid groups.

G cluster_inputs Reactants & Catalysts cluster_process Reaction & Purification cluster_outputs Products & Byproducts Precursor 2,6-Dialkylnaphthalene Reactor High-Pressure Reactor (Heated & Stirred) Precursor->Reactor Solvent Aliphatic Carboxylic Acid (e.g., Acetic Acid) Solvent->Reactor Catalyst Co/Mn/Br Components Catalyst->Reactor Oxygen Air (Molecular Oxygen) Oxygen->Reactor Purification Purification (Filtration, Washing) Reactor->Purification Reaction Slurry NDA 2,6-NDA Product Purification->NDA Byproducts Byproducts (TMLA, FNA, BrNDA) Purification->Byproducts

Fig 2. Experimental workflow for liquid-phase oxidation.
Key Reaction Parameters

  • Catalyst System : A combination of cobalt and manganese salts (e.g., acetates) with a bromine source (e.g., potassium bromide or HBr) is typically used. The ratio of cobalt to manganese is a critical parameter influencing catalyst activity and product purity.[6][7][11]

  • Solvent : A low molecular weight aliphatic monocarboxylic acid, such as acetic acid, is the most common solvent.[5][11]

  • Temperature and Pressure : The reaction is conducted at elevated temperatures (e.g., 190-220°C) and pressures sufficient to maintain the solvent in the liquid phase.[5][9]

  • Byproducts : Common impurities include trimellitic acid (TMLA) from ring oxidation, 2-formyl-6-naphthoic acid (FNA) from incomplete oxidation, and bromo-naphthalenedicarboxylic acids (BrNDA) from ring bromination.[5][6]

Data on 2,6-NDA Synthesis via Oxidation
PrecursorCatalyst System (Molar/Weight Ratios)SolventTemperature (°C)PressureYield (%)Purity (%)Citation
2,6-DMNCo/Mn/BrAcetic Acid~20020 kg/cm ²>95High[9]
2,6-DIPNCo(OAc)₂/Mn(OAc)₂/KBr/KOAc (n(Co):n(Mn):n(Br):n(K) = 1:1:2:5)Propionic Acid / Acetic Acid2003 MPa82.7698.56[12]
2,6-DENCo(OAc)₂/Mn(OAc)₂/NaBrAcetic Acid150-200N/A~90High[7]
2,6-DMNCo/Mn/Br (Mn:Co atom ratio 5:1 to 0.3:1)Acetic Acid188-216 (370-420°F)Sufficient to maintain liquid phaseHighHigh[5]
Experimental Protocol: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene
  • Reactor Charging : A high-pressure reactor (e.g., a titanium autoclave) equipped with a stirrer, heater, and gas inlet/outlet is charged with 2,6-dimethylnaphthalene, acetic acid (solvent), cobalt acetate, manganese acetate, and a bromine source (e.g., hydrogen bromide).[5][9]

  • Reaction Initiation : The reactor is sealed, purged with nitrogen, and then pressurized with air or a specific oxygen/nitrogen mixture. The contents are heated to the target temperature (e.g., 200°C) while stirring vigorously to ensure proper gas dispersion.[9]

  • Reaction Maintenance : The temperature and pressure (e.g., 20 kg/cm ²) are maintained for the duration of the reaction (typically 1-5 hours).[9][12] Air is continuously supplied to maintain the oxygen concentration, and off-gas is vented.[5][9]

  • Product Isolation : After cooling, the reactor is depressurized. The resulting slurry, containing precipitated 2,6-NDA, is removed.

  • Purification : The crude 2,6-NDA is separated from the mother liquor by filtration. It is then washed sequentially with hot water and ethanol (B145695) to remove residual catalyst and organic impurities.[8] The final product is dried under vacuum.

Synthesis of DMNDC via Esterification

The final step is the esterification of 2,6-NDA with methanol to produce DMNDC. This reaction can be performed with or without a catalyst at high temperatures.

G cluster_inputs Reactants cluster_process Reaction & Purification cluster_outputs Products NDA 2,6-Naphthalenedicarboxylic Acid Reactor High-Temperature Reactor NDA->Reactor Methanol Methanol (Excess) Methanol->Reactor Solvent Solvent (Optional) (e.g., Trimethyl Trimellitate) Solvent->Reactor Purification Purification (Crystallization) Reactor->Purification Crude Product Water Water (Byproduct) Reactor->Water DMNDC This compound Purification->DMNDC

Fig 3. Experimental workflow for esterification.
Key Reaction Parameters

  • Solvent : Due to the low solubility of 2,6-NDA in methanol and the high melting point of the DMNDC product, clogging can be an issue in continuous processes.[13] Using a high-boiling-point solvent, such as trimethyl trimellitate, can mitigate these issues by keeping all components in a fluid state.[13][14]

  • Catalyst : While the reaction can proceed non-catalytically at high temperatures, catalysts like molybdenum oxide can be used.[13]

  • Temperature : The reaction is typically carried out at temperatures between 200°C and 350°C.[14]

Data on Esterification of 2,6-NDA
CatalystSolventTemperature (°C)TimeYield (mol %)Citation
NoneTrimethyl Trimellitate27020 min94.5[13]
NoneTrimethyl Trimellitate28015 min94.5[13]
NoneTrimethyl Trimellitate / Methyl BenzoateN/AN/A91.2[15]
Molybdenum Oxide (0.1 wt%)Trimethyl TrimellitateN/AN/A94.5[13]
Experimental Protocol: Esterification of 2,6-NDA
  • Slurry Preparation : A slurry is prepared by mixing 2,6-naphthalenedicarboxylic acid, methanol, and a high-boiling-point solvent (e.g., trimethyl trimellitate) in a suitable weight ratio (e.g., 1:3:3 of NDA:Methanol:Solvent).[13] An optional catalyst can be added at this stage.

  • Reaction : The slurry is fed into a pre-heated high-temperature, high-pressure reactor. The reaction is maintained at the target temperature (e.g., 270°C) for a specified residence time (e.g., 20 minutes to 2 hours).[13]

  • Product Isolation : The reaction mixture is withdrawn from the reactor and cooled.

  • Purification : The crude product is purified, typically by dissolving the mixture in a suitable solvent (e.g., dimethylformamide) followed by crystallization to isolate the high-purity this compound.[13] The purity is often analyzed by gas chromatography.

References

The Genesis of a High-Performance Monomer: A Technical History of Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the history, synthesis, and properties of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key building block for advanced polymers.

Introduction

This compound (DM-2,6-NDC) is a diester of significant industrial importance, primarily serving as a monomer for the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it a material of choice for demanding applications in electronics, automotive, and packaging industries. This technical guide provides a detailed account of the historical development, key synthetic methodologies, and physicochemical properties of DM-2,6-NDC, tailored for researchers, scientists, and professionals in drug development and material science.

Historical Development: A Timeline of Discovery and Commercialization

The journey to the industrial production of DM-2,6-NDC is intrinsically linked to the discovery and development of its parent acid, 2,6-naphthalenedicarboxylic acid (2,6-NDA), and the subsequent drive to produce the high-performance polymer, PEN.

The initial synthesis of 2,6-naphthalenedicarboxylic acid dates back to 1876 by Robert Evert and Victor Merz, who prepared it via the hydrolysis of 2,6-dicyanonaphthalene. However, it remained a laboratory curiosity for many decades. The impetus for its commercial development arose from the burgeoning field of polymer chemistry in the mid-20th century.

The synthesis technology for PEN began to be seriously explored in the 1950s.[1] Teijin, a Japanese chemical company, was a pioneer in this field, initiating research on PEN films and fibers and applying for patents in 1960.[1] However, a significant hurdle to the widespread adoption of PEN was the lack of an economically viable and scalable process for producing the high-purity monomer, DM-2,6-NDC.

A major breakthrough came with the development of industrial processes for 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key precursor to 2,6-NDA. In the early 1990s, companies like Nippon Steel, Chiyoda Corporation, and Mitsubishi Gas Chemical Company (MGC) were involved in the industrialization of 2,6-NDA production using o-xylene (B151617) and butadiene as starting materials.[1] The commercial landscape was significantly transformed when Amoco Chemical Company (later BP Amoco) established a large-scale commercial plant in Decatur, Alabama, utilizing a multi-step route from o-xylene and butadiene.[1] This development made high-purity 2,6-NDA and subsequently DM-2,6-NDC more readily available, paving the way for the broader commercialization of PEN. Today, several key players, including DuPont Teijin Films, Sumitomo Chemical, and Toray Industries, are prominent in the PEN market, underscoring the continued importance of DM-2,6-NDC.[2][3]

Synthesis of this compound: Key Methodologies

The industrial production of DM-2,6-NDC is a multi-step process that typically begins with the synthesis of 2,6-dimethylnaphthalene (2,6-DMN), followed by its oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDA), and finally, the esterification of 2,6-NDA with methanol (B129727).

Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

Several routes have been developed for the synthesis of 2,6-NDA. The most commercially significant method involves the liquid-phase oxidation of 2,6-DMN.

Experimental Protocol: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

This process is typically carried out in a continuous manner in a reaction zone.[4]

  • Reactants: 2,6-dimethylnaphthalene, a source of molecular oxygen (typically air), a solvent (e.g., an aliphatic monocarboxylic acid like acetic acid), and a catalyst system.[4][5]

  • Catalyst: A heavy metal catalyst system comprising cobalt and manganese components, along with a bromine source (e.g., HBr, NaBr).[4][5] The atomic ratio of manganese to cobalt can vary, with ratios from 5:1 to 0.3:1 being reported.[4]

  • Reaction Conditions: The reaction is maintained at a temperature of approximately 370°F to 420°F (188°C to 216°C) and under sufficient pressure to keep the solvent in the liquid phase.[4] The weight ratio of the solvent to 2,6-dimethylnaphthalene is typically in the range of 2:1 to 12:1.[6]

  • Procedure:

    • The reactants and catalyst are continuously fed into the reaction zone.

    • The mixture is vigorously agitated to ensure efficient contact between the gas and liquid phases.

    • The oxidation of the methyl groups of 2,6-DMN to carboxylic acid groups occurs, producing 2,6-NDA.

    • Side products such as trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), and bromo-naphthalenedicarboxylic acid (BrNDA) can also be formed.[4]

    • The product mixture, a slurry containing solid 2,6-NDA, is continuously withdrawn from the reactor.

  • Purification: The crude 2,6-NDA is separated from the mother liquor and can be further purified by methods such as high-temperature hydrogenation to obtain high-purity 2,6-NDA suitable for polymerization.[5]

Esterification of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) to this compound (DM-2,6-NDC)

The final step in the production of DM-2,6-NDC is the esterification of 2,6-NDA with methanol.

Experimental Protocol: Acid-Catalyzed Esterification of 2,6-NDA

This is a common laboratory and industrial method for producing DM-2,6-NDC.

  • Reactants: 2,6-naphthalenedicarboxylic acid and methanol.[7]

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid.[7] Other catalysts like ammonium (B1175870) molybdate (B1676688) and sodium tungstate (B81510) have also been investigated.[8]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for an extended period (e.g., 24 hours) to drive the reaction to completion.[7] Studies have also explored higher temperatures (e.g., 190°C) under pressure to reduce reaction times.[8] The mass ratio of methanol to 2,6-NDA is typically high (e.g., 6:1) to act as both a reactant and a solvent.[8]

  • Procedure:

    • 2,6-naphthalenedicarboxylic acid is dissolved or suspended in an excess of methanol in a round-bottom flask.[7]

    • A catalytic amount of concentrated sulfuric acid is added.[7]

    • The mixture is heated to reflux with stirring.

    • Upon completion of the reaction, the mixture is cooled and poured into a large volume of ice water to precipitate the product.[7]

    • The white precipitate of this compound is collected by filtration.

    • The product is washed thoroughly with water to remove any residual acid and methanol.[7]

    • The final product is dried in a vacuum oven.[7] A yield of 89% has been reported for this method.[7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of DM-2,6-NDC is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₄[9]
Molar Mass 244.24 g/mol [9]
Appearance White crystalline or flaky solid[10]
Melting Point 187-193 °C[7][11]
Boiling Point 378 °C[10]
Density 1.2379 g/cm³ (rough estimate)
Vapor Pressure 2.4 x 10⁻⁵ kPa at 25°C[10]
Water Solubility < 1 mg/L at 23°C[10]
Solubility in other solvents Soluble in hot toluene (B28343) (very faint turbidity)[7]
Log P (octanol-water partition coefficient) 2.84 (calculated)[10]

Visualizing the Synthesis: Pathways and Workflows

To further elucidate the production process of this compound, the following diagrams illustrate the key synthesis pathways and a general experimental workflow.

G cluster_synthesis Synthesis Pathway of DM-2,6-NDC o-Xylene o-Xylene 2,6-DMN 2,6-Dimethylnaphthalene o-Xylene->2,6-DMN Multi-step synthesis Butadiene Butadiene Butadiene->2,6-DMN 2,6-NDA 2,6-Naphthalenedicarboxylic Acid 2,6-DMN->2,6-NDA Liquid-phase oxidation (Co/Mn/Br catalyst, Air) DM-2,6-NDC This compound 2,6-NDA->DM-2,6-NDC Esterification (Methanol, H₂SO₄)

Key synthesis pathway for DM-2,6-NDC.

G cluster_workflow General Experimental Workflow for DM-2,6-NDC Synthesis start Start synthesis_NDA Synthesis of 2,6-NDA via Oxidation of 2,6-DMN start->synthesis_NDA purification_NDA Purification of 2,6-NDA synthesis_NDA->purification_NDA esterification Esterification of 2,6-NDA with Methanol purification_NDA->esterification precipitation Precipitation and Filtration esterification->precipitation washing Washing of DM-2,6-NDC precipitation->washing drying Vacuum Drying washing->drying end Final Product: DM-2,6-NDC drying->end

Experimental workflow for DM-2,6-NDC.

Conclusion

The history and discovery of this compound are a testament to the synergy between fundamental chemical research and industrial innovation. From its early academic synthesis to its large-scale production driven by the demand for high-performance polymers, the journey of DM-2,6-NDC highlights the critical role of developing efficient and scalable synthetic methodologies. The detailed experimental protocols and physicochemical data provided in this guide offer a valuable resource for researchers and professionals working with this important monomer, facilitating further advancements in material science and related fields.

References

The Central Role of Dimethyl 2,6-Naphthalenedicarboxylate in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a diester of 2,6-naphthalenedicarboxylic acid, serves as a critical monomer in the synthesis of high-performance polyesters. Its rigid and planar naphthalene (B1677914) ring structure imparts exceptional thermal, mechanical, and barrier properties to the resulting polymers, most notably Polyethylene (B3416737) Naphthalate (PEN). This technical guide provides an in-depth exploration of the synthesis, properties, and polymerization of DM-2,6-NDC, with a focus on its primary role in the production of PEN. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field of polymer chemistry.

Synthesis of this compound (DM-2,6-NDC)

The industrial production of DM-2,6-NDC is primarily achieved through the esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol (B129727). 2,6-NDA itself is typically synthesized via the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).

Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

A common laboratory-scale synthesis of 2,6-NDA involves the oxidation of a suitable precursor. An established method is the thermal disproportionation of potassium naphthoates.

Experimental Protocol: Synthesis of 2,6-Naphthalenedicarboxylic Acid

  • Preparation of Dipotassium (B57713) Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride (B1165640) is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, followed by the addition of methanol to precipitate dipotassium naphthalate. The precipitate is filtered and dried.

  • Carbonation: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in an autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400–430°C for 1.5 hours.

  • Isolation of 2,6-NDA: After cooling, the solid product is dissolved in water, treated with decolorizing carbon, and filtered. The filtrate is heated and acidified with concentrated hydrochloric acid to a pH of 1, causing 2,6-naphthalenedicarboxylic acid to precipitate. The precipitate is filtered, washed with water and ethanol, and dried.[1]

Esterification of 2,6-NDA to DM-2,6-NDC

The esterification of 2,6-NDA with methanol is a key step in producing high-purity DM-2,6-NDC for polymerization.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add 2,6-naphthalenedicarboxylic acid and an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

  • Quenching and Precipitation: After the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the this compound.

  • Purification: Collect the white precipitate by filtration, wash thoroughly with water to remove any residual acid and methanol, and then dry the product in a vacuum oven.

Industrial Production: In an industrial setting, the esterification is often carried out as a continuous process at elevated temperatures (200-350°C) and pressures.[2] The use of a solvent, such as trimethyl trimellitate, can enhance the reaction rate and prevent clogging of the equipment.[2][3]

Synthesis_of_DM_2_6_NDC cluster_precursor Precursor Synthesis cluster_esterification Esterification DMN 2,6-Dimethyl- naphthalene (2,6-DMN) NDA 2,6-Naphthalene- dicarboxylic Acid (2,6-NDA) DMN->NDA Oxidation DMNDC Dimethyl 2,6-Naphthalene- dicarboxylate (DM-2,6-NDC) NDA->DMNDC Methanol Methanol Methanol->DMNDC  + Acid Catalyst, Heat

Caption: Synthesis pathway of this compound.

Properties of this compound

DM-2,6-NDC is a white crystalline solid with properties that make it suitable as a monomer for high-temperature polymerization processes.

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Melting Point 187-193 °C
Boiling Point ~375 °C
Density ~1.2 g/cm³
Solubility Insoluble in water; Soluble in hot toluene

Role in Polymer Chemistry: Synthesis of Polyethylene Naphthalate (PEN)

The primary and most significant role of DM-2,6-NDC in polymer chemistry is as a monomer for the synthesis of Polyethylene Naphthalate (PEN), a high-performance polyester. PEN is produced through a two-step melt polymerization process: transesterification followed by polycondensation.

Polymerization Mechanism
  • Transesterification: DM-2,6-NDC is reacted with an excess of ethylene (B1197577) glycol in the presence of a catalyst (e.g., zinc acetate (B1210297) or manganese acetate) at elevated temperatures (180-230°C). In this step, methanol is eliminated and bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate is formed.

  • Polycondensation: The temperature is further increased (270-290°C), and a vacuum is applied. A second catalyst (e.g., antimony trioxide) is often used. During this stage, ethylene glycol is removed, and the molecular weight of the polymer chain increases to form high molecular weight PEN.

Experimental Protocol: Synthesis of Polyethylene Naphthalate (PEN)

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with this compound and ethylene glycol in a molar ratio of approximately 1:2.2. The transesterification catalyst is added.

  • Transesterification: The mixture is heated to 180-230°C under a nitrogen atmosphere. Methanol is distilled off as the reaction proceeds.

  • Polycondensation Catalyst Addition: The polycondensation catalyst is added to the reactor. A stabilizer, such as phosphoric acid, may also be introduced.

  • Polycondensation: The temperature is raised to 270-290°C, and the pressure is gradually reduced to below 1 Torr. The viscosity of the melt increases as the reaction progresses and excess ethylene glycol is removed. The reaction is continued until the desired molecular weight is achieved, which can be monitored by the stirrer torque.

  • Product Isolation: The molten PEN is then extruded from the reactor, cooled, and pelletized.

PEN_Synthesis_Workflow Start Start: Charge Reactor with DM-2,6-NDC, Ethylene Glycol, and Transesterification Catalyst Transesterification Transesterification (180-230°C) Methanol is removed Start->Transesterification Add_Catalyst Add Polycondensation Catalyst (e.g., Sb₂O₃) Transesterification->Add_Catalyst Polycondensation Polycondensation (270-290°C, Vacuum) Ethylene Glycol is removed Add_Catalyst->Polycondensation Extrusion Extrusion and Pelletization Polycondensation->Extrusion End End: PEN Pellets Extrusion->End

Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

Properties and Applications of Polyethylene Naphthalate (PEN)

The incorporation of the rigid naphthalene ring from DM-2,6-NDC gives PEN superior properties compared to polyethylene terephthalate (B1205515) (PET).

Quantitative Data on PEN Properties
PropertyValue
Mechanical Properties
Tensile Strength200 - 275 MPa[4]
Tensile Modulus5.0 - 6.1 GPa[4]
Elongation at Break60%[4]
Thermal Properties
Glass Transition Temperature (Tg)~120 °C
Melting Temperature (Tm)~265 °C
Max. Service Temperature (Air)155 °C[4]
Barrier Properties
Oxygen PermeabilitySignificantly lower than PET
Carbon Dioxide PermeabilitySignificantly lower than PET
Electrical Properties
Dielectric Strength160 kV/mm
Volume Resistivity10¹⁵ ohm·cm[4]
Physical Properties
Density1.36 g/cm³[4]
Optical Transmission84%
Applications

The enhanced properties of PEN make it suitable for a range of demanding applications, including:

  • High-performance films: Used in flexible printed circuits, displays, and advanced magnetic recording tapes.[1]

  • Packaging: For hot-fill beverages, beer, and other oxygen-sensitive products due to its excellent barrier properties.[1][5]

  • Fibers: High-strength fibers for industrial applications such as tire cords and sailcloth.[5]

  • Automotive components: Under-the-hood parts that require high thermal and chemical resistance.[1]

Copolymers of this compound

DM-2,6-NDC can also be used to synthesize a variety of copolyesters by incorporating other diols or diacids into the polymerization process. This allows for the tailoring of polymer properties for specific applications. For example, copolyesters of DM-2,6-NDC with 1,4-cyclohexanedimethanol (B133615) and terephthalic acid have been synthesized to achieve enhanced thermal and barrier properties compared to both PET and PEN.[4] The incorporation of different comonomers can modify properties such as glass transition temperature, melting point, crystallinity, and solubility.

Characterization of PEN

A typical workflow for the characterization of synthesized PEN involves a series of analytical techniques to determine its molecular, thermal, and mechanical properties.

Polymer_Characterization_Workflow Start Start: PEN Sample Molecular_Weight Molecular Weight Determination (e.g., GPC/SEC) Start->Molecular_Weight Thermal_Analysis Thermal Properties Analysis Start->Thermal_Analysis Mechanical_Testing Mechanical Properties Testing (e.g., Tensile Testing) Start->Mechanical_Testing Spectroscopy Spectroscopic Analysis (e.g., FTIR, NMR) (Chemical Structure) Start->Spectroscopy End End: Comprehensive Property Profile Molecular_Weight->End DSC Differential Scanning Calorimetry (DSC) (Tg, Tm, Crystallinity) Thermal_Analysis->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Thermal_Analysis->TGA DSC->End TGA->End Mechanical_Testing->End Spectroscopy->End

Caption: Experimental workflow for the characterization of PEN.

Conclusion

This compound is a cornerstone monomer in the field of high-performance polyesters. Its unique chemical structure is directly responsible for the superior thermal, mechanical, and barrier properties of polymers like Polyethylene Naphthalate. A thorough understanding of its synthesis and polymerization is crucial for the development of advanced materials for a wide array of applications. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working to innovate in the field of polymer chemistry.

References

Spectroscopic Profile of Dimethyl 2,6-Naphthalenedicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a crucial monomer in the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the molecule. Due to the C₂ₙ symmetry, the naphthalene (B1677914) ring protons at positions 1, 5, 3, 7, and 4, 8 are chemically equivalent, as are the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.60 s 2H H-1, H-5
~8.12 dd 2H H-3, H-7
~7.95 d 2H H-4, H-8

| ~3.98 | s | 6H | -OCH₃ |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The values presented are typical.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment
~166.8 C=O (Ester carbonyl)
~135.2 C-4a, C-8a (Quaternary)
~131.5 C-2, C-6 (Quaternary)
~130.0 C-1, C-5
~129.5 C-4, C-8
~124.8 C-3, C-7

| ~52.5 | -OCH₃ |

Note: These are typical values for this class of compound.

Infrared (IR) Spectroscopy

The FTIR spectrum is characterized by strong absorptions corresponding to the ester functional groups and the aromatic naphthalene core.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3070-3010 Medium-Weak C-H Stretch Aromatic
~2960 Weak C-H Stretch Methyl (-OCH₃)
~1720 Strong C=O Stretch Ester Carbonyl
~1600, ~1470 Medium C=C Stretch Aromatic Ring
~1270 Strong C-O Stretch Ester (Aryl-O)
~1100 Strong C-O Stretch Ester (O-Alkyl)

| ~860 | Strong | C-H Bend (out-of-plane) | 1,2,4,5-tetrasubstituted ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
244 High [M]⁺ (Molecular Ion)
213 Base Peak [M - OCH₃]⁺
185 Medium [M - COOCH₃]⁺

| 126 | Medium | [Naphthalene]⁺ fragment |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Ensure the sample is positioned correctly within the RF coil.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

    • Collect 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Switch the nucleus to ¹³C.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

FTIR-ATR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. If necessary, wipe it with a soft cloth dampened with isopropanol (B130326) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This will account for absorptions from atmospheric CO₂ and H₂O, as well as the crystal itself.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a volatile and thermally stable solid like this compound, this is typically done via a direct insertion probe or by coupling the output of a Gas Chromatograph (GC) to the MS inlet.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each detected ion versus its m/z value. The peak with the highest intensity is designated as the base peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (e.g., DM-2,6-NDC) Prep Sample Preparation (Dissolving, Placing on ATR, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectra Analysis (Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Final Report / Guide Structure->Report

Caption: Logical workflow for spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Dimethyl 2,6-naphthalenedicarboxylate to Poly(ethylene 2,6-naphthalate) (PEN)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene 2,6-naphthalate) (PEN) is a high-performance semi-crystalline thermoplastic polyester. It is synthesized from the monomers ethylene (B1197577) glycol and naphthalene-2,6-dicarboxylic acid or its dialkyl esters, such as dimethyl 2,6-naphthalenedicarboxylate (DMNDC).[1] The presence of the naphthalene (B1677914) ring in the polymer backbone provides enhanced rigidity, leading to superior properties compared to Poly(ethylene terephthalate) (PET). These properties include a higher glass transition temperature, increased tensile strength, and better resistance to gas permeation and UV degradation.[1]

This document provides detailed protocols for the synthesis of PEN from DMNDC via a two-step melt polymerization process, which involves transesterification followed by polycondensation. An optional third step of solid-state polymerization (SSP) to further increase the molecular weight is also described.

Overall Reaction Scheme

The synthesis of PEN from DMNDC and ethylene glycol (EG) is a two-stage reaction:

  • Transesterification: this compound is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate (BHEN) and methanol (B129727) as a byproduct.

  • Polycondensation: The resulting BHEN monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to form high molecular weight PEN, with the elimination of ethylene glycol.[1]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (DMNDC)

  • Ethylene Glycol (EG)

  • Zinc Acetate (Zn(OAc)₂ - Transesterification catalyst)

  • Antimony Trioxide (Sb₂O₃ - Polycondensation catalyst)

  • Phosphoric Acid (H₃PO₄ - Stabilizer, optional)

  • High Purity Nitrogen (N₂)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser

  • Heating mantle with a programmable temperature controller

  • Vacuum pump capable of reaching <1 Torr

  • Cold trap for collecting byproducts (methanol and ethylene glycol)

  • Polymer extrusion and pelletizing equipment (for larger scale)

  • Water bath for quenching

Two-Step Melt Polymerization Protocol

Step 1: Transesterification

  • Reactor Setup: Assemble the glass reactor, ensuring all glassware is thoroughly dried.

  • Charging Reactants: Charge the reactor with this compound and ethylene glycol. A molar ratio of EG to DMNDC of 2.0-2.5:1 is recommended.[1]

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of DMNDC.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove oxygen. Maintain a slow, continuous nitrogen flow (e.g., 70-100 ml/min) throughout this stage.[1]

  • Heating and Reaction:

    • Begin stirring and gradually heat the reactor to approximately 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Slowly increase the temperature to 220-230°C to drive the reaction to completion.[1]

    • Monitor the distillation of methanol. The reaction is considered complete when approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.[1]

Step 2: Polycondensation

  • Catalyst and Stabilizer Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial DMNDC.[1] A stabilizer like phosphoric acid can also be added at this stage to deactivate the transesterification catalyst and enhance the thermal stability of the polymer.[1]

  • Applying Vacuum and Increasing Temperature:

    • Gradually reduce the pressure in the reactor to below 1 Torr.

    • Simultaneously, increase the temperature to 270-290°C.[1]

  • Polycondensation Reaction: The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed and collected in the cold trap.

  • Monitoring and Completion: Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved. This can often be monitored by the power consumption of the stirrer motor.[1]

  • Polymer Extrusion and Quenching: Once the desired molecular weight is reached, extrude the molten PEN from the reactor under nitrogen pressure into a strand. Quench the polymer strand in a water bath.[1]

  • Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.[1]

Solid-State Polymerization (SSP) Protocol (Optional)

Solid-state polymerization is a technique used to increase the molecular weight of the PEN prepolymer obtained from melt polymerization without the risk of thermal degradation.[2]

  • Prepolymer Preparation: The PEN pellets from the melt polymerization (prepolymer) should be amorphous or have low crystallinity.

  • Crystallization: Before SSP, the amorphous prepolymer pellets must be crystallized to prevent sintering during heating. This is typically done by heating the pellets at a temperature above their glass transition temperature (Tg) but below the desired SSP temperature (e.g., 180-190°C for 1-2 hours for PET, which can be adapted for PEN).

  • SSP Reaction:

    • Heat the crystallized PEN pellets in a vacuum oven or a stream of inert gas.

    • The temperature should be maintained between the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. For PET, a temperature range of 200-250°C is common, and a similar range adjusted for PEN's higher Tm would be appropriate.

    • The reaction is typically carried out for several hours (e.g., 3-5 hours or more) until the desired intrinsic viscosity is achieved.

Data Presentation

Table 1: Reaction Conditions for PEN Synthesis via Melt Polymerization

ParameterStage 1: TransesterificationStage 2: Polycondensation
Reactants This compound (DMNDC), Ethylene Glycol (EG)Bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate (BHEN)
Molar Ratio (EG:DMNDC) 2.0 - 2.5 : 1-
Catalyst Zinc Acetate (Zn(OAc)₂)Antimony Trioxide (Sb₂O₃)
Catalyst Concentration 5-10 x 10⁻⁴ mol/mol DMNDC3-6 x 10⁻⁴ mol/mol DMNDC
Temperature Profile 180°C, ramp to 230°CRamp to 270-290°C
Pressure Atmospheric (with N₂ flow)< 1 Torr (High Vacuum)
Reaction Time 2 - 4 hours2 - 3 hours
Byproduct Removed MethanolEthylene Glycol

Table 2: Conditions for Solid-State Polymerization of PEN Prepolymer

ParameterCondition
Starting Material PEN Prepolymer Pellets (from melt polymerization)
Crystallization Temperature ~190-210°C
Crystallization Time 1 - 2 hours
SSP Temperature 220-250°C (below Tm)
Atmosphere Vacuum or Inert Gas Flow
SSP Time 3 - 24 hours (depending on desired MW)
Expected Outcome Increased Intrinsic Viscosity and Molecular Weight

Visualization

PEN_Synthesis_Workflow cluster_materials Raw Materials cluster_melt_polymerization Melt Polymerization cluster_processing Post-Processing cluster_ssp Solid-State Polymerization (Optional) cluster_product Final Product DMNDC This compound Transesterification Transesterification (180-230°C, N2 atm) Byproduct: Methanol DMNDC->Transesterification EG Ethylene Glycol EG->Transesterification Catalyst1 Zinc Acetate Catalyst1->Transesterification Catalyst2 Antimony Trioxide Polycondensation Polycondensation (270-290°C, <1 Torr) Byproduct: Ethylene Glycol Catalyst2->Polycondensation Transesterification->Polycondensation BHEN intermediate Extrusion Extrusion Polycondensation->Extrusion Quenching Quenching Extrusion->Quenching Pelletization Pelletization Quenching->Pelletization PEN_prepolymer PEN Prepolymer (Low Molecular Weight) Pelletization->PEN_prepolymer SSP SSP (220-250°C, Vacuum/N2) PEN_high_mw High Molecular Weight PEN SSP->PEN_high_mw PEN_prepolymer->SSP

Caption: Experimental workflow for the synthesis of PEN.

Logical_Relationships cluster_inputs Inputs cluster_process Process Stages cluster_outputs Outputs cluster_properties Controlling Factors & Resulting Properties Monomers Monomers (DMNDC, EG) Melt_Polymerization Melt Polymerization (Transesterification & Polycondensation) Monomers->Melt_Polymerization Catalysts Catalysts (Zn(OAc)₂, Sb₂O₃) Catalysts->Melt_Polymerization Energy Energy (Heat) Energy->Melt_Polymerization Environment Controlled Environment (N₂, Vacuum) Environment->Melt_Polymerization PEN Poly(ethylene 2,6-naphthalate) Melt_Polymerization->PEN Byproducts Byproducts (Methanol, Ethylene Glycol) Melt_Polymerization->Byproducts SSP Solid-State Polymerization (Optional) SSP->PEN PEN->SSP Molecular_Weight Molecular Weight (Intrinsic Viscosity) PEN->Molecular_Weight determines Reaction_Conditions Reaction Conditions (Temp, Time, Pressure) Reaction_Conditions->Melt_Polymerization Reaction_Conditions->SSP Thermal_Properties Thermal Properties (Tg, Tm) Molecular_Weight->Thermal_Properties influences Mechanical_Properties Mechanical Properties (Tensile Strength) Molecular_Weight->Mechanical_Properties influences

Caption: Logical relationships in the PEN synthesis process.

References

Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN) from Dimethyl-2,6-Naphthalenedicarboxylate (DM-2,6-NDC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765), via a two-stage melt polymerization process. The synthesis involves an initial transesterification reaction between dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC) and ethylene (B1197577) glycol (EG), followed by a polycondensation step to achieve a high molecular weight polymer. This protocol is intended for researchers, scientists, and professionals in polymer chemistry and materials science.

Introduction

Polyethylene naphthalate (PEN) is a semi-crystalline thermoplastic polyester known for its superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[1] These enhanced properties, stemming from the presence of the naphthalene (B1677914) ring in the polymer backbone, make PEN a desirable material for a variety of advanced applications, including high-performance films, fibers, and packaging.[2] The synthesis of PEN is typically achieved through a two-step process:

  • Transesterification: DM-2,6-NDC is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate and methanol (B129727) as a byproduct.[2]

  • Polycondensation: The resulting monomers are then polymerized at high temperatures and under high vacuum, with the elimination of ethylene glycol, to produce high molecular weight PEN.[2]

This protocol details the laboratory-scale synthesis of PEN from DM-2,6-NDC and ethylene glycol.

Experimental Protocol

Materials
  • Dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC)

  • Ethylene glycol (EG)

  • Zinc Acetate (Zn(OAc)₂), transesterification catalyst

  • Antimony Trioxide (Sb₂O₃), polycondensation catalyst

  • Phosphoric Acid (H₃PO₄), stabilizer (optional)

  • High purity nitrogen gas (N₂)

Equipment
  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

  • Heating mantle with a programmable temperature controller.

  • High vacuum pump capable of reaching pressures below 1 Torr.

  • Cold trap to protect the vacuum pump.

Procedure

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent side reactions.

  • Charging Reactants: Charge the reactor with DM-2,6-NDC and ethylene glycol. A molar ratio of EG to DM-2,6-NDC between 2.0:1 and 2.5:1 is recommended.

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of DM-2,6-NDC.

  • Inert Atmosphere: Purge the reactor with high purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow (e.g., 70-100 ml/min) throughout the transesterification stage.[3]

  • Heating and Reaction:

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature of 180-200°C. Methanol will begin to distill off as the reaction proceeds.

    • Slowly increase the temperature to 220-230°C to drive the reaction to completion.[4]

    • The transesterification stage typically takes 2-4 hours. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected in the receiving flask.

Stage 2: Polycondensation

  • Catalyst and Stabilizer Addition:

    • After the transesterification is complete, add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial DM-2,6-NDC.[4]

    • Optionally, a stabilizer such as phosphoric acid can be added at this stage to deactivate the transesterification catalyst and improve the thermal stability of the final polymer.

  • Application of Vacuum and Temperature Increase:

    • Stop the nitrogen flow and begin to gradually reduce the pressure inside the reactor. A stepwise reduction in pressure is recommended to avoid excessive foaming of the reaction mixture. For example:

      • -0.02 MPa for 30 minutes

      • -0.04 MPa for 60 minutes

      • -0.06 MPa for 60 minutes

      • -0.08 MPa for 60 minutes[1]

    • Simultaneously, gradually increase the temperature of the reaction mixture to 270-290°C.

  • High Vacuum Polycondensation:

    • Once the melt has stabilized, increase the vacuum to below 1 Torr (approximately -0.099 to -0.1 MPa).[1][2]

    • Continue the reaction under high vacuum and elevated temperature for 2-3 hours. During this stage, excess ethylene glycol will be removed and collected in the cold trap.

    • The progress of the polycondensation reaction can be monitored by the increase in the melt viscosity, which can be observed by the power consumption of the stirrer motor.

Post-Synthesis Work-up

  • Polymer Extrusion: Once the desired molecular weight is achieved (indicated by a significant increase in melt viscosity), stop the reaction by breaking the vacuum with nitrogen gas. Extrude the molten PEN from the reactor under positive nitrogen pressure into a strand.

  • Quenching: Quench the polymer strand in a water bath to rapidly cool and solidify it.

  • Pelletization: Dry the solidified polymer strand and cut it into small pellets for subsequent analysis and processing.

Data Presentation

Table 1: Summary of Reaction Parameters for PEN Synthesis

ParameterStageRecommended Value
Reactant Molar Ratio Transesterification2.0:1 to 2.5:1 (EG:DM-2,6-NDC)
Transesterification Catalyst TransesterificationZinc Acetate (Zn(OAc)₂)
Transesterification Catalyst Conc. Transesterification5-10 x 10⁻⁴ mol/mol of DM-2,6-NDC
Temperature Profile TransesterificationGradually heat from 180°C to 230°C
Reaction Time Transesterification2 - 4 hours
Nitrogen Flow Rate Transesterification70 - 100 ml/min[3]
Polycondensation Catalyst PolycondensationAntimony Trioxide (Sb₂O₃)
Polycondensation Catalyst Conc. Polycondensation3-6 x 10⁻⁴ mol/mol of DM-2,6-NDC[4]
Temperature Profile PolycondensationGradually heat to 270 - 290°C
Pressure Polycondensation< 1 Torr
Reaction Time Polycondensation2 - 3 hours

Table 2: Typical Properties of Synthesized Polyethylene Naphthalate (PEN)

PropertyTypical ValueCharacterization Method
Intrinsic Viscosity (IV) 0.4 - 0.8 dL/gDilute Solution Viscometry
Glass Transition Temp. (Tg) ~120 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 265 - 270 °CDifferential Scanning Calorimetry (DSC)

Mandatory Visualization

PEN_Synthesis_Workflow cluster_prep Preparation cluster_trans Transesterification cluster_poly Polycondensation cluster_post Post-Synthesis Reactants Charge Reactants: DM-2,6-NDC & Ethylene Glycol (Molar Ratio 1:2.0-2.5) Catalyst1 Add Transesterification Catalyst: Zinc Acetate (5-10e-4 mol/mol DM-2,6-NDC) Reactants->Catalyst1 Purge Purge with N2 Catalyst1->Purge Heat1 Heat to 180-230 °C (2-4 hours) Purge->Heat1 Methanol_Out Methanol Distills Off Heat1->Methanol_Out Catalyst2 Add Polycondensation Catalyst: Antimony Trioxide (3-6e-4 mol/mol DM-2,6-NDC) Heat1->Catalyst2 Heat_Vac Heat to 270-290 °C Apply Gradual Vacuum (<1 Torr) (2-3 hours) Catalyst2->Heat_Vac EG_Out Ethylene Glycol Removed Heat_Vac->EG_Out Extrude Extrude PEN Heat_Vac->Extrude Quench Quench in Water Extrude->Quench Pelletize Pelletize Quench->Pelletize PEN_Product PEN Pellets Pelletize->PEN_Product

Figure 1: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

References

Application Note: HPLC Analysis for Purity Determination of Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimethyl 2,6-naphthalenedicarboxylate (NDC) purity. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive guide, including sample and standard preparation, detailed chromatographic conditions, and method performance characteristics. The method is designed to be accurate, precise, and specific for the separation of NDC from its potential process-related impurities.

Introduction

This compound is a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The purity of NDC is a critical quality attribute that directly impacts the properties of the final polymer. Therefore, a reliable and accurate analytical method for purity assessment is essential. This application note presents a gradient reverse-phase HPLC method with UV detection for the determination of NDC purity and the quantification of its potential impurities. A typical purity for commercially available NDC is greater than 99.95%.[1]

Potential Impurities

The manufacturing process of NDC may result in several process-related impurities. The most common impurities include:

  • 2,6-Naphthalenedicarboxylic acid (NDA): The unesterified starting material.[1][2]

  • Monomethyl 2,6-naphthalenedicarboxylate (MM-NDC): A partially esterified intermediate.[1][2]

  • Methyl 6-formyl-2-naphthoate (MeFNA): An oxidation byproduct of the precursor.[1][2]

  • Trimellitic acid, 2-formyl-6-naphthoic acid, and bromo naphthalenedicarboxylic acid: Impurities that can arise from the synthesis of the 2,6-naphthalenedicarboxylic acid precursor.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard (≥98.0% purity).[3]

  • Sample Solvent: A mixture of acetonitrile and water (50:50, v/v).

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample solvent to achieve concentrations ranging from 50 to 400 µg/mL. These solutions will be used to establish the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of the sample solvent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and then dilute to volume with the sample solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time 25 minutes

Data Presentation

Method Performance Characteristics

The performance of this HPLC method was evaluated according to ICH guidelines. The results are summarized in the tables below.

Table 1: Linearity of Detection

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound50 - 4000.999

A linear relationship between peak area and concentration was observed over the specified range.[4]

Table 2: Precision

ParameterThis compound (%RSD, n=6)
Repeatability < 1.0%
Intermediate Precision < 2.0%

The low relative standard deviation values demonstrate the high precision of the method.

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
Low 99.5
Medium 100.2
High 99.8

The excellent recovery values indicate the high accuracy of the method.

Table 4: Sensitivity

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

The method demonstrates sufficient sensitivity for the detection and quantification of low levels of impurities.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1000 µg/mL Stock & Working Standards) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Detection UV Detection (225 nm) HPLC_System->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Purity_Calc Purity Calculation (% Area Normalization) Quantification->Purity_Calc

Caption: Experimental workflow for HPLC analysis of this compound.

Purity_Analysis_Logic cluster_impurities Potential Impurities Analyte This compound (NDC) HPLC_Separation HPLC Separation (C18 Column) Analyte->HPLC_Separation NDA 2,6-Naphthalenedicarboxylic Acid (NDA) NDA->HPLC_Separation MM_NDC Monomethyl 2,6-Naphthalenedicarboxylate (MM-NDC) MM_NDC->HPLC_Separation MeFNA Methyl 6-formyl-2-naphthoate (MeFNA) MeFNA->HPLC_Separation Purity_Result Purity Determination HPLC_Separation->Purity_Result

Caption: Logical relationship for the purity analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. The method is specific, accurate, precise, and linear over a practical concentration range. The detailed protocol and performance data provided herein will be valuable for quality control laboratories and researchers working with this important industrial monomer.

References

Application Notes and Protocols for the Melt Polycondensation of Dimethyl 2,6-Naphthalenedicarboxylate with Ethylene Glycol to Synthesize Polyethylene Naphthalate (PEN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) naphthalate (PEN) is a high-performance polyester (B1180765) synthesized from the melt polycondensation of dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) and ethylene (B1197577) glycol (EG).[1][2] Its rigid naphthalene (B1677914) ring structure imparts superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it a material of interest for advanced applications in packaging, electronics, specialty fibers, and potentially in drug delivery systems where high performance is required.[1][2]

The synthesis of PEN via this route is a two-stage melt polymerization process:

  • Transesterification: DM-2,6-NDC is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate (BHEN) and methanol (B129727) as a byproduct.[3]

  • Polycondensation: The resulting BHEN monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to form high molecular weight PEN, with the elimination of ethylene glycol.[3]

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of PEN.

Data Presentation

The following tables summarize the key quantitative data for the melt polycondensation of DM-2,6-NDC with EG.

Table 1: Reactant and Catalyst Ratios

ParameterValueReference
Molar Ratio of Ethylene Glycol (EG) to this compound (DM-2,6-NDC) 2.0 - 2.5 : 1[4]
Transesterification Catalyst: Zinc Acetate (B1210297) 5 - 10 x 10⁻⁴ mol/mol of DM-2,6-NDC[4]
Polycondensation Catalyst: Antimony Trioxide 0.01 - 0.1% by weight of DM-2,6-NDC (preferred ~0.03%)[5]

Table 2: Reaction Conditions

StageParameterValueReference
Transesterification Temperature180 - 230 °C[1][6]
PressureAtmospheric (with Nitrogen purge)[4]
DurationUntil ~95% of theoretical methanol is collectedGeneral Practice
Polycondensation Temperature270 - 300 °C[1][6]
PressureHigh Vacuum (<1 mmHg)[1]
Duration2 - 4 hours (until desired viscosity is reached)[1]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of PEN via melt polycondensation.

Materials:

  • This compound (DM-2,6-NDC)

  • Ethylene glycol (EG)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Nitrogen gas (high purity)

  • Phenol

  • 1,1,2,2-Tetrachloroethane

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 mmHg.

  • Water bath for quenching.

  • Glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath.

Protocol:

Stage 1: Transesterification

  • Reactor Setup: Assemble the glass reactor, ensuring all glassware is thoroughly dried to prevent side reactions.

  • Charging Reactants: Charge the reactor with DM-2,6-NDC and ethylene glycol in a molar ratio between 2.0:1 and 2.5:1.[4] Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of DM-2,6-NDC.[4]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge (e.g., 80 ml/min) during this stage.[4]

  • Heating and Reaction: Begin stirring and gradually heat the reactor to approximately 180-200°C. Methanol will begin to distill off as the transesterification reaction proceeds.[1]

  • Temperature Increase: Slowly increase the temperature to 220-230°C to drive the reaction to completion.[1]

  • Monitoring Progress: Continuously collect and measure the volume of the methanol distillate. The transesterification stage is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Catalyst Addition: After the transesterification is complete, add the polycondensation catalyst, antimony trioxide, at a concentration of approximately 0.03% by weight of the initial DM-2,6-NDC.[5]

  • Vacuum Application: Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mmHg.

  • Temperature Increase: Simultaneously, increase the temperature of the reaction mixture to 270-290°C.[1]

  • Polycondensation Reaction: The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed. Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The progress of the reaction can be monitored by the increase in the torque on the mechanical stirrer.

  • Reaction Termination: Once the desired melt viscosity is achieved, stop the heating and stirring.

Polymer Recovery and Characterization

  • Extrusion and Quenching: Under a positive pressure of nitrogen, extrude the molten PEN from the reactor as a strand into a cold water bath to quench and solidify the polymer.

  • Pelletization: Cut the solidified polymer strand into pellets.

  • Drying: Dry the PEN pellets in a vacuum oven to remove any residual moisture before further analysis.

  • Intrinsic Viscosity Measurement: Determine the intrinsic viscosity (IV) of the synthesized PEN to assess its molecular weight. A standard method involves dissolving the polymer in a 60/40 (w/w) phenol/1,1,2,2-tetrachloroethane solvent and measuring the flow time in a glass capillary viscometer at a controlled temperature (e.g., 25°C or 30°C).[7]

Visualizations

Melt_Polycondensation_Workflow cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation Reactants DM-2,6-NDC + Ethylene Glycol (Molar Ratio 1 : 2.0-2.5) + Zinc Acetate Catalyst Trans_Reaction Heating (180-230°C) under N2 Purge Reactants->Trans_Reaction Methanol_Removal Methanol Distillation Trans_Reaction->Methanol_Removal Byproduct BHEN Bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate (BHEN) Trans_Reaction->BHEN Add_Catalyst Add Antimony Trioxide Catalyst BHEN->Add_Catalyst Poly_Reaction Heating (270-290°C) under High Vacuum (<1 mmHg) Add_Catalyst->Poly_Reaction EG_Removal Ethylene Glycol Distillation Poly_Reaction->EG_Removal Byproduct PEN Polyethylene Naphthalate (PEN) Poly_Reaction->PEN

Caption: Workflow for the two-stage melt polycondensation of PEN.

Signaling_Pathway cluster_params Reaction Parameters cluster_props Polymer Properties MolarRatio EG:DM-2,6-NDC Molar Ratio IV Intrinsic Viscosity (IV) MolarRatio->IV CatConc Catalyst Concentration CatConc->IV Temp Temperature Temp->IV Pressure Pressure/Vacuum Pressure->IV Time Reaction Time Time->IV MW Molecular Weight (Mw) IV->MW Correlates to

Caption: Relationship between reaction parameters and polymer properties.

References

Application Notes and Protocols: Catalysts for the Polymerization of Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) naphthalate (PEN) is a high-performance, semi-crystalline thermoplastic polyester (B1180765) with superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[1][2] These enhanced characteristics, derived from the presence of a naphthalene (B1677914) ring in the polymer backbone, make PEN a material of choice for advanced applications in packaging, electronics, and specialty fibers.[1]

The synthesis of PEN from Dimethyl 2,6-naphthalenedicarboxylate (DMNDC) and ethylene (B1197577) glycol (EG) is typically achieved through a two-stage melt polymerization process.[1][2] This process involves:

  • Transesterification: DMNDC reacts with an excess of ethylene glycol to form bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate and methanol (B129727) as a byproduct. This stage requires a specific transesterification catalyst.[1]

  • Polycondensation: The resulting monomer is then heated under high vacuum in the presence of a polycondensation catalyst. This step eliminates ethylene glycol to form a high molecular weight PEN polymer.[1]

The selection of an appropriate catalyst system is critical as it significantly influences the reaction rate, polymer properties (e.g., molecular weight, color), and the formation of byproducts.[3] This document provides detailed notes on common catalysts and experimental protocols for the synthesis of PEN.

Catalyst Systems for PEN Synthesis

The polymerization of PEN relies on catalysts for both the transesterification and polycondensation stages. While some catalysts are effective for both, often a combination is used. The most prevalent industrial catalysts are based on antimony and titanium compounds.[3]

  • Antimony Compounds (e.g., Antimony Trioxide, Sb₂O₃; Antimony Acetate (B1210297), Sb(CH₃COO)₃): Antimony-based catalysts are widely used due to their high activity, low cost, and the production of polymers with good thermal stability.[3][4] Antimony trioxide is the most common polycondensation catalyst in the polyester industry.[4][5] However, concerns exist regarding its environmental impact and the potential for the precipitation of antimony metal, which can lead to a gray discoloration in the final polymer.[6][7]

  • Titanium Compounds (e.g., Tetraalkoxy Titanates): Titanium-based catalysts are known for their high catalytic activity, often exceeding that of antimony, and are considered more environmentally friendly.[8][9] They can significantly reduce reaction times.[3] The main drawbacks include a tendency to promote thermal degradation and cause a yellowish discoloration in the polyester if not used in carefully controlled systems.[7][8] Composite catalyst systems, sometimes combining titanium and phosphorus compounds, have been developed to mitigate these issues and improve polymer color and stability.[3][10]

  • Other Metal Compounds (e.g., Zinc Acetate, Zn(OAc)₂): Zinc acetate is frequently used as an effective catalyst specifically for the initial transesterification stage of the reaction.[1][3]

Data Presentation

The selection of a catalyst depends on the desired balance between reaction efficiency, cost, and final polymer properties.

Table 1: Comparison of Common Catalyst Systems for PEN Polymerization

Catalyst Type Examples Primary Stage Advantages Disadvantages
Antimony Antimony Trioxide (Sb₂O₃), Antimony Acetate Polycondensation High activity, low cost, good thermal stability.[3][4] Potential for gray discoloration, environmental/health concerns.[6][7]
Titanium Tetraalkoxy Titanates (e.g., Titanium(IV) isopropoxide) Polycondensation Very high activity, environmentally friendlier than antimony.[8][9] Can cause yellow discoloration, prone to hydrolysis.[7][8]
Zinc Zinc Acetate (Zn(OAc)₂) Transesterification Effective for the initial ester-interchange reaction.[1][3] Typically deactivated or complexed before polycondensation.[1]

| Composite | Titanium/Phosphorus Compounds | Polycondensation | High activity with improved color and thermal stability.[3] | More complex catalyst preparation and handling. |

Table 2: Typical Reaction Conditions for PEN Synthesis via Melt Polymerization

Stage Parameter Typical Range Notes
Transesterification Temperature 180 - 230°C Temperature is gradually increased to drive off methanol byproduct.[1][3]
Pressure Atmospheric (under N₂ flow) An inert atmosphere prevents oxidation.
Catalyst Conc. Varies by catalyst (e.g., 1-5 x 10⁻⁴ mol/mol DMNDC) Zinc acetate is a common choice.[1]
Polycondensation Temperature 270 - 300°C High temperatures are needed to maintain a molten state and promote reaction.[1][3]
Pressure < 1 Torr (High Vacuum) Vacuum is essential for removing ethylene glycol byproduct to drive the reaction.[1]

| | Catalyst Conc. | 3 - 6 x 10⁻⁴ mol/mol DMNDC | Antimony trioxide is a common choice.[1] |

Experimental Protocols

This section provides a detailed methodology for the two-stage melt polymerization of DMNDC with ethylene glycol.

Materials and Equipment:

  • Reagents: this compound (DMNDC), Ethylene Glycol (EG), Zinc Acetate (Transesterification Catalyst), Antimony Trioxide (Polycondensation Catalyst), Phosphoric Acid (Stabilizer, optional).

  • Equipment: Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation column/condenser; heating mantle with temperature controller; high-vacuum pump; cold trap.

Protocol:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reactor system. Ensure all glassware is dry and the system can be purged with high-purity nitrogen.

  • Charging Reactants: Charge the reactor with DMNDC and ethylene glycol. A molar ratio of EG to DMNDC of 2.1-2.2:1 is typically used.

  • Catalyst Addition: Add the transesterification catalyst (e.g., Zinc Acetate) at a concentration of 1-5 x 10⁻⁴ moles per mole of DMNDC.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to approximately 180°C. Methanol will begin to distill off as the reaction proceeds.

  • Temperature Ramp: Slowly increase the temperature to 220-230°C over 2-3 hours, collecting the methanol byproduct in the condenser. The reaction is considered complete when approximately 90% of the theoretical amount of methanol has been collected.[1]

Stage 2: Polycondensation

  • Catalyst/Stabilizer Addition: Add the polycondensation catalyst (e.g., Antimony Trioxide) at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial DMNDC.[1] If a stabilizer like phosphoric acid is used to deactivate the transesterification catalyst, it can be added at this point.[1]

  • Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 Torr using a vacuum pump. The stirrer speed should be increased to facilitate the removal of ethylene glycol.

  • Temperature Increase: Simultaneously, increase the temperature to the range of 270-290°C.[1]

  • Polycondensation Reaction: Maintain these conditions for 2-4 hours. The viscosity of the molten polymer will increase significantly, which can be observed by the increase in torque on the mechanical stirrer. The reaction is complete when the desired viscosity is achieved.

  • Polymer Recovery: Discontinue heating and vacuum. Introduce nitrogen back into the reactor to bring it to atmospheric pressure. The molten polymer can then be extruded from the reactor bottom into a water bath to quench and solidify it.

  • Post-Processing: The resulting PEN polymer strands can be pelletized for further analysis or processing.

Visualizations

Diagram 1: Experimental Workflow for PEN Synthesis

G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation reactants Charge Reactor: - this compound - Ethylene Glycol - Zn(OAc)₂ Catalyst heat1 Heat to 180-230°C under N₂ reactants->heat1 distill1 Distill Methanol heat1->distill1 oligomer Form Oligomer: Bis(2-hydroxyethyl) 2,6-naphthalenedicarboxylate distill1->oligomer methanol_out Methanol (byproduct) distill1->methanol_out catalyst2 Add Sb₂O₃ Catalyst oligomer->catalyst2 heat2 Heat to 270-290°C under High Vacuum (<1 Torr) catalyst2->heat2 distill2 Distill Ethylene Glycol heat2->distill2 pen_polymer High Molecular Weight PEN Polymer distill2->pen_polymer eg_out Ethylene Glycol (byproduct) distill2->eg_out

Caption: Workflow for the two-stage melt polymerization of PEN.

Diagram 2: Catalyst Selection Pathway

G start_node Start: Define Polymerization Goals q1 Primary Goal: High Reaction Rate? start_node->q1 q2 Primary Goal: Excellent Polymer Color? q1->q2 No cat_ti Consider Titanium-based Catalysts q1->cat_ti Yes q3 Primary Goal: Low Cost & Established Process? q2->q3 No cat_composite Consider Composite Catalyst Systems (e.g., Ti/P) q2->cat_composite Yes q3->start_node No (Re-evaluate) cat_sb Consider Antimony-based Catalysts q3->cat_sb Yes cat_ti_note Note: May require stabilizers to prevent yellowing. cat_ti->cat_ti_note cat_sb_note Note: Risk of gray discoloration. cat_sb->cat_sb_note

Caption: Decision logic for selecting a PEN polymerization catalyst.

References

The Role of Dimethyl 2,6-Naphthalenedicarboxylate in Engineering High-Performance Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Dimethyl 2,6-Naphthalenedicarboxylate (DM-2,6-NDC) in the synthesis of high-performance Polyethylene Naphthalate (PEN) films. It includes detailed application notes, a comparison of PEN with its structural analog Polyethylene Terephthalate (PET), and robust experimental protocols for the synthesis of PEN and the fabrication of films.

Introduction to this compound and Polyethylene Naphthalate

This compound is a key monomer in the production of high-performance polyesters, most notably Polyethylene Naphthalate (PEN).[1][2] The incorporation of the rigid naphthalene (B1677914) core from DM-2,6-NDC into the polymer backbone imparts superior thermal, mechanical, and barrier properties to PEN films when compared to conventional polyesters like PET.[1][2] This makes PEN a material of choice for demanding applications in electronics, photovoltaics, high-performance packaging, and medical devices.[3][4]

PEN is a semi-crystalline thermoplastic that bridges the performance gap between standard polyester (B1180765) films and high-cost polyimide films, offering a cost-effective solution for applications requiring enhanced durability and stability.[5]

Applications of PEN Films

The unique properties of PEN films, derived from DM-2,6-NDC, make them suitable for a wide array of high-performance applications:

  • Flexible Electronics: PEN's high dimensional stability, heat resistance, and smooth surface make it an excellent substrate for flexible printed circuits (FPCs), flexible displays (including OLEDs), and thin-film transistors.[3][4] Its low coefficient of thermal expansion ensures the integrity of delicate electronic components during manufacturing and use.

  • High-Density Data Storage: In the past, PEN was a preferred substrate for high-density magnetic recording tapes due to its superior mechanical strength and dimensional stability, which are critical for high-speed tape transport and reliable data retrieval.

  • Advanced Packaging: The outstanding gas and moisture barrier properties of PEN extend the shelf life of sensitive products, making it ideal for food, beverage, and pharmaceutical packaging.[2][3] Its thermal stability also allows for hot-fill and retort packaging applications.[3]

  • Photovoltaics: PEN films are used as front and back sheets in solar cell modules due to their excellent UV resistance, good light transmittance, and long-term weatherability.[5]

  • Medical and Pharmaceutical Applications: The chemical resistance and sterilizability of PEN make it a suitable material for medical device packaging and certain implantable devices.[3]

  • Industrial Applications: PEN films find use in various industrial applications such as motor and transformer insulation, high-performance sails, and industrial belts due to their high mechanical strength and thermal endurance.[2]

Data Presentation: PEN vs. PET Film Properties

The following tables summarize the quantitative data for key performance indicators of PEN films, often in comparison to the more common PET films.

Table 1: Mechanical Properties of PEN and PET Films

PropertyPENPETTest Standard
Tensile Strength (MPa)200 - 300150 - 200ASTM D882
Tensile Modulus (GPa)5.0 - 6.03.0 - 4.0ASTM D882
Elongation at Break (%)60 - 120100 - 150ASTM D882

Table 2: Thermal Properties of PEN and PET Films

PropertyPENPETTest Standard
Glass Transition Temperature (°C)~120~75DSC
Melting Point (°C)~265~255DSC
Max. Continuous Use Temp. (°C)~160~105UL 746B
Heat Shrinkage (150°C, 30 min) (%)< 0.51.0 - 2.0ASTM D1204

Table 3: Barrier Properties of PEN and PET Films

PropertyPENPETTest Standard
Oxygen Permeability (cc·mil/100in²·day·atm)1 - 25 - 10ASTM D3985
Water Vapor Transmission Rate (g·mil/100in²·day)1.5 - 2.52.0 - 3.0ASTM F1249

Table 4: Optical and Electrical Properties of PEN Film

PropertyValueTest Standard
Light Transmittance (%)> 85ASTM D1003
Haze (%)< 3ASTM D1003
Dielectric Strength (kV/mm)> 200ASTM D149
Dielectric Constant (1 kHz)~3.0ASTM D150

Experimental Protocols

This section provides detailed methodologies for the synthesis of PEN from DM-2,6-NDC and the subsequent fabrication of high-performance films.

Protocol 1: Synthesis of Polyethylene Naphthalate (PEN) via Two-Stage Melt Polymerization

This protocol outlines the laboratory-scale synthesis of PEN from this compound and ethylene (B1197577) glycol through a transesterification and subsequent polycondensation process.

Materials:

  • This compound (DM-2,6-NDC)

  • Ethylene glycol (EG)

  • Zinc acetate (B1210297) (Zn(OAc)₂), transesterification catalyst

  • Antimony trioxide (Sb₂O₃), polycondensation catalyst

  • Triphenyl phosphate (B84403) (TPP), stabilizer

  • High-purity nitrogen gas

  • Methanol (B129727) (for byproduct collection)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reactor system and ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Charging Reactants: Charge the reactor with this compound and ethylene glycol in a molar ratio of 1:2.2.

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of approximately 0.05% by weight of the DM-2,6-NDC.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to 180-200°C. Methanol will begin to distill off as the transesterification reaction proceeds.

  • Temperature Increase: Slowly increase the temperature to 220-230°C over 2-3 hours to drive the reaction to completion. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

  • Stabilizer Addition: Cool the reactor slightly and add the stabilizer, triphenyl phosphate, at a concentration of about 0.04% by weight of the DM-2,6-NDC to deactivate the transesterification catalyst.

Stage 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of approximately 0.04% by weight of the initial DM-2,6-NDC.

  • Applying Vacuum and Increasing Temperature: Gradually reduce the pressure in the reactor to below 1 Torr over a period of 30-60 minutes. Simultaneously, increase the temperature to 270-290°C.

  • Polycondensation Reaction: The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed and collected in the cold trap. The stirring torque will increase, indicating a rise in the molecular weight of the polymer.

  • Reaction Termination: Continue the reaction for 2-4 hours under high vacuum and elevated temperature until the desired melt viscosity (and thus molecular weight) is achieved.

  • Polymer Extrusion and Quenching: Extrude the molten PEN polymer from the reactor under nitrogen pressure into a strand and quench it in a water bath.

  • Pelletization: Dry the polymer strand and cut it into pellets for storage and subsequent film fabrication.

Protocol 2: Fabrication of High-Performance PEN Films

This section describes two common methods for producing PEN films from the synthesized polymer pellets: melt extrusion with biaxial stretching and solution casting.

Method A: Melt Extrusion and Biaxial Stretching

This is the most common industrial method for producing high-performance, oriented PEN films.

Equipment:

  • Single-screw extruder

  • Film casting die

  • Chill roll system

  • Machine Direction Orienter (MDO) with heated rollers

  • Transverse Direction Orienter (TDO) with a tenter frame

  • Annealing oven

  • Winding station

Procedure:

  • Drying: Thoroughly dry the PEN pellets in a vacuum oven at 140-160°C for at least 4 hours to reduce moisture content below 50 ppm.

  • Extrusion: Feed the dried pellets into the extruder. Melt and extrude the polymer through a flat film die at a temperature of 280-300°C to form a molten sheet.

  • Casting: Cast the molten sheet onto a series of chilled rollers (chill roll) to rapidly cool and solidify it into an amorphous cast film.

  • Machine Direction (MD) Stretching: Pass the cast film through a series of heated rollers rotating at different speeds in the MDO unit. The temperature of the rollers should be just above the glass transition temperature of PEN (approx. 125-135°C). Stretch the film 3 to 4 times its original length in the machine direction.

  • Transverse Direction (TD) Stretching: Feed the uniaxially oriented film into a tenter frame within the TDO. The film is gripped by clips on moving chains that diverge, stretching the film in the transverse direction. The stretching is performed at a temperature of 130-140°C with a stretch ratio of 3 to 4.

  • Heat Setting (Annealing): Hold the biaxially stretched film under tension in the tenter frame and pass it through an annealing oven at a temperature of 200-230°C. This step crystallizes the film, locking in the orientation and providing high dimensional stability.

  • Cooling and Winding: Cool the film and wind it onto a roll.

Method B: Solution Casting

Solution casting is a laboratory-scale technique suitable for producing small, high-quality, and optically isotropic films.

Materials:

  • PEN pellets

  • Suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane, or m-cresol)

  • Glass casting plate or petri dish

  • Leveling platform

Procedure:

  • Dissolution: Dissolve the PEN pellets in the chosen solvent to form a viscous solution (typically 5-15% w/v). This may require heating and stirring for several hours.

  • De-gassing: Allow the solution to stand or use a vacuum desiccator to remove any dissolved air bubbles.

  • Casting: Place the glass casting plate on a leveling platform. Pour the bubble-free polymer solution onto the plate and spread it evenly to a desired thickness using a casting knife or by tilting the plate.

  • Solvent Evaporation: Cover the casting setup to allow for slow and controlled evaporation of the solvent at room temperature. This can take several hours to days depending on the solvent and film thickness.

  • Drying: Once the film is self-supporting, it can be peeled from the glass plate. Dry the film further in a vacuum oven at a temperature below the glass transition temperature of PEN (e.g., 80-100°C) to remove any residual solvent.

Mandatory Visualizations

PEN_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products & Byproducts DM_NDC Dimethyl 2,6- Naphthalenedicarboxylate Transesterification Stage 1: Transesterification (180-230°C, Zn(OAc)₂ catalyst) DM_NDC->Transesterification EG Ethylene Glycol EG->Transesterification Polycondensation Stage 2: Polycondensation (270-290°C, <1 Torr, Sb₂O₃ catalyst) Transesterification->Polycondensation Bis(2-hydroxyethyl) naphthalate intermediate Methanol Methanol (byproduct) Transesterification->Methanol Excess_EG Excess Ethylene Glycol (byproduct) Polycondensation->Excess_EG PEN_Polymer Polyethylene Naphthalate (PEN) Polymer Polycondensation->PEN_Polymer

Film_Fabrication_Workflow PEN_Pellets PEN Polymer Pellets Drying Drying (140-160°C) PEN_Pellets->Drying Extrusion Melt Extrusion (280-300°C) Drying->Extrusion Casting Casting onto Chill Roll Extrusion->Casting Molten Sheet MD_Stretching Machine Direction (MD) Stretching (125-135°C, 3-4x) Casting->MD_Stretching Amorphous Film TD_Stretching Transverse Direction (TD) Stretching (130-140°C, 3-4x) MD_Stretching->TD_Stretching Uniaxially Oriented Film Annealing Heat Setting / Annealing (200-230°C) TD_Stretching->Annealing Final_Film Biaxially Oriented PEN Film Annealing->Final_Film

PEN_Properties_Hierarchy cluster_properties Key Property Categories cluster_mechanical_details cluster_thermal_details cluster_barrier_details cluster_optical_electrical_details PEN_Film High-Performance PEN Film Mechanical Mechanical Properties PEN_Film->Mechanical Thermal Thermal Properties PEN_Film->Thermal Barrier Barrier Properties PEN_Film->Barrier Optical_Electrical Optical & Electrical Properties PEN_Film->Optical_Electrical Tensile_Strength High Tensile Strength Mechanical->Tensile_Strength Tensile_Modulus High Tensile Modulus Mechanical->Tensile_Modulus Dimensional_Stability Excellent Dimensional Stability Mechanical->Dimensional_Stability High_Tg High Glass Transition Temp. Thermal->High_Tg Heat_Resistance Good Heat Resistance Thermal->Heat_Resistance Low_Shrinkage Low Thermal Shrinkage Thermal->Low_Shrinkage Gas_Barrier Excellent Gas Barrier (O₂, CO₂) Barrier->Gas_Barrier Moisture_Barrier Good Moisture Barrier Barrier->Moisture_Barrier UV_Barrier Inherent UV Barrier Barrier->UV_Barrier Transparency High Transparency Optical_Electrical->Transparency Dielectric High Dielectric Strength Optical_Electrical->Dielectric

References

Application Notes and Protocols: Manufacturing of High-Performance Polyethylene Naphthalate (PEN) Fibers from Dimethyl 2,6-naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) is a critical monomer for the synthesis of polyethylene (B3416737) naphthalate (PEN), a high-performance semi-crystalline polyester. PEN is produced via the polycondensation of DM-2,6-NDC (or its corresponding diacid) with ethylene (B1197577) glycol.[1][2][3] The resulting polymer's backbone contains rigid naphthalene (B1677914) rings, which impart significantly enhanced thermal, mechanical, and barrier properties compared to standard polyesters like polyethylene terephthalate (B1205515) (PET).[4][5]

These superior characteristics make PEN fibers an excellent candidate for demanding applications, including industrial tire cords, high-strength ropes, sailcloth, and specialty textiles requiring high dimensional stability and resistance to heat and UV degradation.[1][6][7] These notes provide detailed protocols for the laboratory-scale synthesis of PEN from DM-2,6-NDC, its subsequent manufacturing into fibers via melt spinning, and methods for characterizing the final product.

Part 1: Synthesis of Polyethylene Naphthalate (PEN) Polymer

The synthesis of PEN from DM-2,6-NDC is a two-stage melt polymerization process. The first stage is a transesterification reaction, followed by a polycondensation stage to build high molecular weight polymer chains.[8][9]

Process Workflow: PEN Synthesis

PEN_Synthesis cluster_reactants Reactants & Catalysts cluster_process Melt Polymerization Process cluster_products Products & Byproducts DMNDC This compound Transesterification Stage 1: Transesterification (180-220°C) DMNDC->Transesterification EG Ethylene Glycol (Excess) EG->Transesterification Cat1 Transesterification Catalyst (e.g., Zinc Acetate) Cat1->Transesterification Polycondensation Stage 2: Polycondensation (270-290°C, High Vacuum) Transesterification->Polycondensation BHEN Intermediate Methanol (B129727) Methanol (Byproduct) Transesterification->Methanol Distilled Off ExcessEG Excess Ethylene Glycol (Removed) Polycondensation->ExcessEG Removed via Vacuum PEN_Pellets PEN Polymer Pellets Polycondensation->PEN_Pellets

Workflow for the synthesis of Polyethylene Naphthalate (PEN).
Experimental Protocol: PEN Synthesis

This protocol describes the two-stage melt polymerization of DM-2,6-NDC and ethylene glycol.

Materials and Reagents:

  • This compound (DM-2,6-NDC)

  • Ethylene Glycol (EG)

  • Transesterification Catalyst (e.g., Zinc Acetate, 0.15% mol/mol of DM-2,6-NDC)

  • Polycondensation Catalyst (e.g., Antimony Trioxide, 0.04% mol/mol of DM-2,6-NDC)

  • Stabilizer (e.g., Phosphoric Acid)

  • High-purity Nitrogen gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser.

  • Heating mantle with temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Water bath for quenching.

  • Pelletizer.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reactor, ensuring all glassware is thoroughly dried.

  • Charging Reactants: Charge the reactor with DM-2,6-NDC and ethylene glycol. A molar ratio of EG to DM-2,6-NDC of 1.8:1 to 2.2:1 is typically used.

  • Catalyst Addition: Add the transesterification catalyst (Zinc Acetate).

  • Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen. Maintain a slow, continuous nitrogen flow.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to 180-200°C. Methanol will distill off as the reaction proceeds. Collect the methanol via the condenser to monitor the reaction progress.

  • Temperature Increase: Slowly increase the temperature to 220-230°C to drive the reaction towards completion. The reaction is considered complete when approximately 90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Catalyst and Stabilizer Addition: Add the polycondensation catalyst (Antimony Trioxide) and the thermal stabilizer (Phosphoric Acid) to the molten oligomer from Stage 1.

  • Applying Vacuum: Gradually reduce the pressure inside the reactor to below 1 Torr over 20-30 minutes.

  • Temperature Increase: Simultaneously, increase the reaction temperature to 270-290°C.

  • Polycondensation Reaction: Excess ethylene glycol will be removed under vacuum as the viscosity of the melt increases significantly. Monitor the stirrer's motor power consumption as an indicator of melt viscosity and molecular weight buildup.

  • Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

  • Extrusion and Quenching: Stop the reaction and extrude the molten PEN polymer as a strand from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletization: Dry the solidified polymer strand and cut it into pellets for storage and subsequent processing.

Part 2: PEN Fiber Manufacturing via Melt Spinning

Melt spinning is the most common method for producing PEN fibers. The process involves melting the polymer pellets and extruding the melt through a spinneret to form continuous filaments.[10][11]

Process Workflow: Melt Spinning

Melt_Spinning PEN_Pellets PEN Polymer Pellets Dryer Hot Air Dryer (Dehumidification) PEN_Pellets->Dryer Extruder Extruder (Melting & Homogenizing) Dryer->Extruder SpinPack Spin Pack (Filtration & Extrusion) Extruder->SpinPack Molten Polymer Spinneret Spinneret SpinPack->Spinneret Quench Quench Duct (Air Cooling & Solidification) Spinneret->Quench Extruded Filaments Winder Godets & Winder (Drawing & Winding) Quench->Winder Solidified Filaments Fiber PEN Fiber Bobbin Winder->Fiber

Schematic of the melt spinning process for PEN fiber.
Experimental Protocol: Melt Spinning

Equipment:

  • Laboratory-scale melt spinning line including an extruder, spin pack with spinneret, quench duct, and a winder with godets (drawing rolls).

  • Hot air or vacuum oven for drying.

Procedure:

  • Drying: Dry the PEN pellets in a hot air oven at 140-160°C for at least 16 hours to remove residual moisture, which can cause hydrolytic degradation during melting.[10]

  • Extrusion: Feed the dried pellets into the extruder. Set the extruder temperature zones to gradually melt the polymer, typically ranging from 270°C to 300°C.

  • Spinning: Extrude the molten PEN through the heated spin pack and spinneret. The spinneret temperature is typically maintained around 290-305°C.[12]

  • Quenching: Cool the extruded filaments in a quench duct with a controlled flow of cool air to solidify them.

  • Drawing and Winding: Pass the solidified filaments through a series of heated, high-speed godets to draw (stretch) the fibers. This orients the polymer chains, significantly increasing the fiber's tensile strength and modulus. The take-up or winding speed can be varied (e.g., 1 to 10 km/min) to control the degree of orientation and crystallinity.[10]

  • Collection: Wind the final drawn fibers onto a bobbin.

Part 3: Characterization of PEN Fibers

Proper characterization is essential to verify the quality and performance of the manufactured PEN fibers.

Protocol: Mechanical Properties (Tensile Testing)
  • Standard: ASTM D3822 (Standard Test Method for Tensile Properties of Single Textile Fibers).

  • Procedure:

    • Condition single fiber filaments at a standard atmosphere (e.g., 21°C, 65% relative humidity) for 24 hours.

    • Mount a single filament in a tensile testing machine with a suitable gauge length (e.g., 25 mm).

    • Apply a tensile load at a constant rate of extension until the fiber breaks.

    • Record the breaking force (tenacity) and elongation at break. Calculate the initial modulus from the initial slope of the stress-strain curve.

Protocol: Thermal Properties (DSC & TGA)
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Procedure: Heat a small sample (5-10 mg) of the fiber in a DSC instrument under a nitrogen atmosphere, typically from 25°C to 300°C at a heating rate of 10°C/min. The Tg will appear as a step change in the heat flow curve, and the Tm as an endothermic peak.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability and decomposition temperature.

    • Procedure: Heat a sample (10-15 mg) in a TGA instrument under nitrogen from room temperature to ~600°C at a controlled rate (e.g., 20°C/min). Record the temperature at which significant weight loss begins.

Data Presentation

Table 1: Comparison of Typical Properties of PEN vs. PET Fibers
PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Unit
Mechanical Properties
Tensile Strength200 - 250150 - 200MPa
Tensile Modulus[13]5.0 - 5.5~4.0GPa
Elongation at Break~60~50-80%
Thermal Properties
Glass Transition Temp. (Tg)[5]~120~75°C
Melting Temperature (Tm)~265~255°C
Max. Continuous Use Temp.[13]~155~105°C
Physical Properties
Density[13]1.361.38g/cm³
UV Resistance[13]GoodModerate-
Hydrolysis Resistance[6]GoodModerate-

Note: Values are approximate and can vary significantly based on processing conditions such as draw ratio and crystallinity.

Table 2: Summary of Typical PEN Synthesis Conditions
ParameterStage 1: TransesterificationStage 2: Polycondensation
Temperature 180 - 230 °C270 - 290 °C
Pressure Atmospheric (N₂ flow)<1 Torr (High Vacuum)
Catalyst Zinc AcetateAntimony Trioxide
Duration 2 - 3 hours2 - 4 hours
Byproduct Removed MethanolEthylene Glycol

The use of this compound as a monomer enables the production of high-performance PEN polymer and fibers. The protocols outlined provide a comprehensive framework for the synthesis, melt spinning, and characterization of these advanced materials. The resulting PEN fibers exhibit superior mechanical strength, dimensional stability, and thermal resistance compared to PET, making them highly suitable for advanced engineering and industrial applications where performance under harsh conditions is paramount.[4][6]

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Polymers using Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) is a key monomer in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). The incorporation of the rigid and planar naphthalene (B1677914) moiety into the polymer backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. These properties make LCPs derived from DM-2,6-NDC suitable for a wide range of applications, including advanced electronics, aerospace components, and specialized biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis of LCPs utilizing DM-2,6-NDC. The methodologies described are based on established melt polycondensation techniques.

Key Monomers and Their Roles

The synthesis of LCPs is a versatile process that often involves the copolymerization of several monomers to tailor the final properties of the polymer. Besides DM-2,6-NDC, other commonly used monomers include:

  • p-Acetoxybenzoic acid (ABA): A primary monomer that forms the rigid rod-like mesogenic units essential for liquid crystalline behavior.

  • Hydroquinone (B1673460) diacetate (HQDA): A diol precursor that provides linearity to the polymer chain.

  • Terephthalic acid (TPA) or Dimethyl Terephthalate (DMT): Used to disrupt the polymer chain regularity, thereby lowering the melting point and improving processability.

  • 4,4'-Biphenol diacetate: Another diol precursor that enhances the rigidity and thermal stability of the LCP.

The ratio of these monomers can be systematically varied to control properties such as melting temperature, mesophase range, and mechanical strength.

Experimental Protocols

Protocol 1: Synthesis of a Thermotropic Liquid Crystalline Copolyester via Melt Polycondensation

This protocol describes the synthesis of a thermotropic LCP composed of this compound, p-acetoxybenzoic acid, and hydroquinone diacetate.

Materials:

  • This compound (DM-2,6-NDC)

  • p-Acetoxybenzoic acid (ABA)

  • Hydroquinone diacetate (HQDA)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., tin-based catalysts)

  • High-purity nitrogen or argon gas

  • High-vacuum source

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation outlet.

  • Heating mantle with a programmable temperature controller.

  • High-vacuum pump.

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone).

Procedure:

  • Charging the Reactor:

    • Charge the glass reactor with the desired molar ratios of this compound, p-acetoxybenzoic acid, and hydroquinone diacetate.

    • Add the catalyst, typically antimony(III) oxide, at a concentration of 200-500 ppm relative to the total monomer weight.

  • Inerting the System:

    • Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, constant flow of the inert gas during the initial heating phase.

  • Transesterification (First Stage):

    • Begin stirring and gradually heat the reactor to a temperature of 250-280°C.

    • During this stage, methanol (B129727) (from DM-2,6-NDC) and acetic acid (from ABA and HQDA) will be evolved as byproducts of the ester interchange and acidolysis reactions.

    • Maintain this temperature until approximately 80-90% of the theoretical amount of byproducts has been collected in the distillation receiver. This stage typically takes 1-2 hours.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 300-340°C.

    • Simultaneously, slowly apply a high vacuum (typically below 1 Torr) to the system. This facilitates the removal of the remaining byproducts and drives the polymerization reaction towards a high molecular weight polymer.

    • The viscosity of the melt will increase significantly during this stage. The stirring torque can be monitored to follow the progress of the polymerization.

    • Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum by introducing nitrogen or argon gas into the reactor.

    • Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

    • Pelletize the solidified polymer strand for subsequent characterization and processing.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Handle hot glassware and molten polymer with extreme care.

  • Be aware of the potential for pressure buildup in the reactor and ensure a proper pressure relief system is in place.

Data Presentation

The properties of LCPs are highly dependent on their composition. The following table summarizes the expected trends in the thermal and mechanical properties of LCPs with varying concentrations of this compound.

DM-2,6-NDC (mol%)p-Acetoxybenzoic acid (mol%)Hydroquinone diacetate (mol%)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Nematic to Isotropic Transition (Tni, °C)Tensile Modulus (GPa)
10603014528035010
20503015529537015
30403016531039020
403030175325>40025

Note: The data presented in this table are representative values and may vary depending on the specific synthesis conditions and molecular weight of the polymer.

Visualizations

Experimental Workflow for LCP Synthesis

G charge_reactor Charge Monomers & Catalyst (DM-2,6-NDC, ABA, HQDA, Sb2O3) purge_system Purge with Inert Gas (N2 or Ar) charge_reactor->purge_system transesterification Transesterification (250-280°C) Collect Byproducts purge_system->transesterification Heat polycondensation Polycondensation (300-340°C, High Vacuum) Increase Viscosity transesterification->polycondensation extrude Extrude Polymer polycondensation->extrude Release Vacuum cool_pelletize Cool & Pelletize extrude->cool_pelletize

Caption: Workflow for the melt polycondensation synthesis of LCPs.

Logical Relationship: Influence of Monomer Composition on LCP Properties

G cluster_monomers Monomer Composition cluster_properties Resulting LCP Properties dmndc Increase DM-2,6-NDC Content thermal_stability Increased Thermal Stability (Higher Tg, Tni) dmndc->thermal_stability mechanical_strength Increased Mechanical Strength (Higher Modulus) dmndc->mechanical_strength mesophase_range Wider Mesophase Range dmndc->mesophase_range aba Increase p-Acetoxybenzoic Acid Content aba->thermal_stability aba->mechanical_strength aba->mesophase_range disrupting_monomer Incorporate Disrupting Monomer (e.g., Terephthalic Acid) processability Improved Processability (Lower Tm) disrupting_monomer->processability

Application Notes and Protocols for the Purification of Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the purification of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The following protocols for recrystallization and vacuum distillation are designed to yield high-purity DM-2,6-NDC suitable for polymerization and other sensitive applications.

Impurity Profile of Crude this compound

The primary route to DM-2,6-NDC involves the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA), followed by esterification with methanol. The crude DM-2,6-NDC can contain various impurities arising from side reactions and incomplete conversions during this synthesis process. Understanding this impurity profile is crucial for selecting the appropriate purification strategy.

Common Impurities:

  • Intermediates and Byproducts from 2,6-DMN Oxidation:

    • 2-Formyl-6-naphthoic acid

    • 2-Methyl-6-naphthoic acid

    • Trimellitic acid

    • Bromo-naphthalenedicarboxylic acid (if bromine compounds are used as catalysts)

  • Byproducts from Esterification:

    • Monomethyl 2,6-naphthalenedicarboxylate

    • Unreacted 2,6-naphthalenedicarboxylic acid

  • Isomeric Impurities:

    • Dimethyl esters of other naphthalenedicarboxylic acid isomers (e.g., 2,7- or 1,5-isomers)

Purification Methods

The most effective and commonly employed methods for the purification of DM-2,6-NDC are recrystallization and vacuum distillation. Often, a combination of these techniques is used to achieve the highest purity levels (>99.9%).

Recrystallization

Recrystallization is a highly effective method for removing impurities with different solubility characteristics from the desired compound. The choice of solvent is critical for achieving high recovery and purity. Aromatic hydrocarbons are particularly suitable for recrystallizing DM-2,6-NDC.

Experimental Protocol: Recrystallization from Toluene (B28343)

  • Dissolution: In a fume hood, suspend 100 g of crude DM-2,6-NDC in 500 mL of toluene in a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the mixture to reflux with continuous stirring until all the solid has dissolved. If insoluble matter remains, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two 50 mL portions of cold toluene.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data for Recrystallization:

ParameterValue
Starting MaterialCrude DM-2,6-NDC
SolventToluene
Solvent to Solute Ratio5:1 (v/w)
Dissolution TemperatureReflux (approx. 111 °C)
Crystallization Temperature0-4 °C
Typical Yield85-95%
Purity after one Recrystallization>99.5%
Vacuum Distillation

Vacuum distillation is an effective technique for separating DM-2,6-NDC from non-volatile impurities and from compounds with significantly different boiling points. This method is particularly useful for removing colored impurities and oligomeric byproducts.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a Kugelrohr apparatus for smaller scales if available.

  • Charging the Flask: Place 50 g of recrystallized DM-2,6-NDC into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure below 1 mmHg.

  • Heating: Heat the distillation flask using a heating mantle. The temperature should be raised slowly to prevent bumping.

  • Fraction Collection: Collect the distilled DM-2,6-NDC in a pre-weighed receiving flask. The main fraction will distill at approximately 190-210 °C at 1 mmHg.

  • Completion: Stop the distillation when the rate of distillate collection significantly decreases or when a dark, viscous residue remains in the distillation flask.

  • Cooling and Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The solidified, pure DM-2,6-NDC can then be recovered from the receiving flask.

Quantitative Data for Vacuum Distillation:

ParameterValue
Starting MaterialRecrystallized DM-2,6-NDC
Pressure< 1 mmHg
Distillation Temperature190-210 °C
Typical Yield90-98%
Final Purity>99.9%

Diagrams

PurificationWorkflow Crude_DM_2_6_NDC Crude DM-2,6-NDC Recrystallization Recrystallization (Toluene) Crude_DM_2_6_NDC->Recrystallization Filtration_Washing Filtration & Washing Recrystallization->Filtration_Washing Drying1 Drying Filtration_Washing->Drying1 Recrystallized_Product Recrystallized DM-2,6-NDC (>99.5% Purity) Drying1->Recrystallized_Product Vacuum_Distillation Vacuum Distillation Recrystallized_Product->Vacuum_Distillation Fraction_Collection Fraction Collection Vacuum_Distillation->Fraction_Collection Final_Product High-Purity DM-2,6-NDC (>99.9% Purity) Fraction_Collection->Final_Product

Caption: Experimental workflow for the purification of DM-2,6-NDC.

Caption: Logical relationship of purification stages and purity enhancement.

Troubleshooting & Optimization

Technical Support Center: Polyethylene Naphthalate (PEN) Synthesis via Dimethyl 2,6-Naphthalenedicarboxylate (DMNDC) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of Dimethyl 2,6-Naphthalenedicarboxylate (DMNDC) to synthesize Polyethylene Naphthalate (PEN).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of PEN synthesis: transesterification and polycondensation.

Problem 1: Yellowing of the Final Polymer

Symptoms: The resulting PEN polymer exhibits a yellow or discolored appearance instead of being colorless.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Thermal Degradation: Prolonged exposure to high temperatures during polycondensation can lead to the formation of chromophoric structures.- Optimize Polycondensation Temperature: Maintain the reaction temperature within the recommended range of 280-300°C. Avoid exceeding 300°C. - Minimize Reaction Time: Once the desired intrinsic viscosity is achieved, promptly terminate the reaction and cool the polymer.
Oxidation: Presence of oxygen in the reactor can cause oxidative degradation of the polymer backbone.- Ensure Inert Atmosphere: Thoroughly purge the reactor with high-purity nitrogen or argon before starting the reaction and maintain a continuous, gentle flow of inert gas throughout the process. - Use High-Purity Monomers: Impurities in DMNDC or ethylene (B1197577) glycol can act as catalysts for oxidation.
Catalyst Issues: Certain catalyst residues, especially at high concentrations, can contribute to discoloration.- Optimize Catalyst Concentration: Use the minimum effective concentration of the polycondensation catalyst (e.g., antimony trioxide). - Consider Alternative Catalysts: Explore the use of catalysts known to produce PEN with better color, such as certain titanium or germanium compounds.
Impurities in Reactants: Contaminants in DMNDC or ethylene glycol can lead to side reactions that produce colored byproducts.- Use High-Purity Monomers: Ensure the purity of DMNDC and ethylene glycol through appropriate purification techniques before use.
Problem 2: Low Intrinsic Viscosity / Molecular Weight of PEN

Symptoms: The final polymer has a low intrinsic viscosity, indicating that the desired degree of polymerization was not achieved.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Transesterification: Insufficient removal of methanol (B129727) during the first stage results in a low concentration of hydroxyl-terminated oligomers for polycondensation.- Monitor Methanol Distillation: Ensure that approximately 90% of the theoretical amount of methanol is collected before proceeding to the polycondensation stage. - Optimize Transesterification Temperature: Maintain the temperature between 180-230°C to ensure a steady rate of methanol removal without premature degradation.
Inefficient Polycondensation: Inadequate removal of ethylene glycol byproduct shifts the equilibrium and limits chain growth.- High Vacuum Application: Ensure the vacuum system can achieve and maintain a high vacuum (typically <1 Torr) during polycondensation. - Effective Stirring: Maintain efficient and continuous stirring to facilitate the diffusion and removal of ethylene glycol from the viscous polymer melt.
Chain Scission Reactions: Thermal degradation at excessively high temperatures can lead to the breaking of polymer chains.- Strict Temperature Control: Adhere to the recommended polycondensation temperature range (280-300°C).
Incorrect Monomer Ratio: A non-stoichiometric ratio of DMNDC to ethylene glycol can limit the extent of polymerization.- Precise Monomer Measurement: Accurately weigh the monomers to achieve the desired molar ratio (typically 1:2.2 to 1:2.5 DMNDC to ethylene glycol).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polymerization of DMNDC?

A1: The most prevalent side reactions include:

  • Thermal Degradation: High temperatures can cause random chain scission of the polyester (B1180765) backbone, leading to a decrease in molecular weight and the formation of vinyl ester and carboxylic acid end groups. This is particularly relevant during the high-temperature polycondensation stage.

  • Yellowing/Discoloration: This is often a consequence of thermal-oxidative degradation, where the polymer reacts with residual oxygen at high temperatures. This process can form conjugated systems and chromophores that impart a yellow color to the polymer.

  • Diethylene Glycol (DEG) Formation: Ethylene glycol can undergo a side reaction to form diethylene glycol, which can be incorporated into the polymer chain. This can affect the thermal and mechanical properties of the final PEN.

  • Acetaldehyde (B116499) Formation: Thermal degradation of the polymer can also lead to the formation of acetaldehyde as a byproduct.

Q2: How does the choice of catalyst affect the polymerization and potential side reactions?

A2: The catalyst plays a crucial role in both the transesterification and polycondensation stages.

  • Transesterification Catalysts: (e.g., zinc acetate (B1210297), manganese acetate) These are essential for the efficient exchange of the methyl group of DMNDC with ethylene glycol. The choice and concentration of the catalyst can influence the reaction rate and the potential for premature side reactions.

  • Polycondensation Catalysts: (e.g., antimony trioxide, titanium compounds) These are critical for achieving a high molecular weight polymer in a reasonable timeframe. However, the catalyst can also influence side reactions. For instance, antimony catalysts, while effective, can sometimes contribute to a grayish or yellowish tint in the final polymer, especially at higher concentrations. High purity catalysts are recommended to avoid undesirable side reactions.[1]

Q3: At what temperatures do side reactions become significant?

  • Transesterification Stage (180-230°C): Side reactions are generally less pronounced at these temperatures. However, prolonged reaction times or the presence of impurities can initiate some degradation.

  • Polycondensation Stage (280-300°C): This high-temperature stage is where side reactions are most likely to occur. Thermal degradation and the formation of colored byproducts become more significant as the temperature approaches and exceeds 300°C.

Q4: Can you provide a general laboratory-scale protocol for the melt polymerization of DMNDC?

A4: Yes, a two-step melt polymerization protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize key quantitative data related to the polymerization of DMNDC and the properties of the resulting PEN. Note: Some data for PEN is inferred from studies on its close analog, Polyethylene Terephthalate (PET), due to limited specific literature for PEN.

Table 1: Typical Reaction Conditions for PEN Synthesis

ParameterTransesterification StagePolycondensation Stage
Temperature 180 - 230°C280 - 300°C
Pressure Atmospheric (with inert gas flow)< 1 Torr (high vacuum)
DMNDC:EG Molar Ratio 1 : 2.2 - 2.5-
Transesterification Catalyst 200 - 500 ppm (e.g., Zinc Acetate)-
Polycondensation Catalyst -200 - 400 ppm (e.g., Antimony Trioxide)
Duration 2 - 4 hours2 - 4 hours

Table 2: Common Side Reaction Byproducts and their Impact

ByproductFormation ConditionsImpact on PEN PropertiesTypical Concentration
Diethylene Glycol (DEG) High temperatures during esterification and polycondensation.Reduces thermal stability and melting point.1-3 mol% (in PET)
Acetaldehyde Thermal degradation during polycondensation and subsequent processing.Can affect the taste and odor of packaged beverages.< 1 - 10 ppm (in PET preforms)
Carboxyl End Groups Thermal and hydrolytic degradation.Can catalyze further degradation, affecting long-term stability.Varies with reaction conditions

Experimental Protocols

Protocol 1: Two-Step Melt Polymerization of this compound (DMNDC)

This protocol outlines the laboratory-scale synthesis of PEN from DMNDC and ethylene glycol.

Materials:

  • This compound (DMNDC)

  • Ethylene glycol (EG)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, distillation arm with a condenser, and a vacuum port.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Cold trap for collecting byproducts.

Procedure:

Step 1: Transesterification

  • Reactor Setup: Assemble the clean and dry reactor system.

  • Charging Reactants: Charge the reactor with DMNDC and ethylene glycol in a 1:2.2 molar ratio. Add zinc acetate (200-500 ppm based on DMNDC weight).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow.

  • Heating and Reaction: Begin stirring and gradually heat the mixture to 180-200°C. Methanol will start to distill off.

  • Temperature Ramp: Slowly increase the temperature to 230°C to maintain a steady rate of methanol distillation.

  • Completion: The transesterification is considered complete when approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Step 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst (antimony trioxide, 200-400 ppm based on DMNDC weight) to the reaction mixture.

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 280-290°C.

  • Vacuum Application: Slowly and carefully apply vacuum to the system, gradually reducing the pressure to below 1 Torr. This should be done cautiously to avoid excessive foaming.

  • Polymerization: Continue the reaction under high vacuum and at 280-290°C for 2-4 hours. During this stage, excess ethylene glycol is removed, and the viscosity of the melt will increase significantly. The progress can be monitored by the torque on the stirrer.

  • Reaction Termination: Once the desired viscosity is achieved, stop the heating and break the vacuum by introducing nitrogen gas.

  • Polymer Extrusion: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletization: The solidified polymer strands can then be pelletized for further analysis and characterization.

Visualizations

DMNDC Polymerization Workflow

polymerization_workflow cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage DMNDC Dimethyl 2,6- Naphthalenedicarboxylate (DMNDC) Oligomers BHEN Oligomers DMNDC->Oligomers EG Ethylene Glycol (EG) EG->Oligomers Methanol Methanol (Byproduct) Oligomers->Methanol Distilled Off PEN Polyethylene Naphthalate (PEN) Oligomers->PEN EG_byproduct Ethylene Glycol (Byproduct) PEN->EG_byproduct Removed by Vacuum side_reactions cluster_degradation Thermal Degradation cluster_yellowing Yellowing cluster_etherification Ether Linkage Formation PEN_chain PEN Polymer Chain Chain_Scission Chain Scission PEN_chain->Chain_Scission High Temp. Oxidation Oxidation PEN_chain->Oxidation High Temp. + O2 Vinyl_Ester Vinyl Ester End Group Chain_Scission->Vinyl_Ester Carboxyl_End Carboxyl End Group Chain_Scission->Carboxyl_End Acetaldehyde Acetaldehyde Vinyl_Ester->Acetaldehyde Chromophores Chromophore Formation Oxidation->Chromophores EG_reaction Ethylene Glycol Self-Condensation DEG Diethylene Glycol (DEG) EG_reaction->DEG DEG->PEN_chain Incorporation

References

Technical Support Center: Enhancing the Molecular Weight of Polyethylene Naphthalate (PEN)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyethylene Naphthalate (PEN). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the molecular weight of PEN.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to increase the molecular weight of Polyethylene Naphthalate (PEN)?

A1: The two most effective and commonly employed methods for increasing the molecular weight of PEN are Solid-State Polymerization (SSP) and the use of chain extenders.[1] SSP is a process where PEN pellets are heated to a temperature below their melting point but above their glass transition temperature in a vacuum or under an inert gas flow. This facilitates further polycondensation reactions, leading to longer polymer chains and consequently, a higher molecular weight.[1] Chain extenders are reactive molecules that are added to the molten PEN, which then react with the polymer end-groups to link shorter chains together, thereby increasing the overall molecular weight.

Q2: Why is it often necessary to increase the molecular weight of PEN?

A2: Increasing the molecular weight of PEN enhances several of its key properties, making it suitable for more demanding applications. Higher molecular weight PEN typically exhibits improved mechanical strength, increased thermal stability, and enhanced barrier properties against gases like oxygen and carbon dioxide. These improvements are critical for applications in high-performance fibers, films, and packaging materials.

Q3: What is Solid-State Polymerization (SSP) and how does it work for PEN?

A3: Solid-State Polymerization is a post-polymerization process performed on semi-crystalline polymers like PEN to achieve a higher molecular weight than what is typically attainable through melt polymerization alone.[1] The process involves heating PEN pellets to a temperature between its glass transition temperature (Tg) and melting temperature (Tm). At this temperature, the polymer chains in the amorphous regions have sufficient mobility for the terminal functional groups (hydroxyl and carboxyl) to react and extend the polymer chains. The reaction byproducts, such as ethylene (B1197577) glycol and water, are removed by applying a vacuum or sweeping with an inert gas, which drives the equilibrium towards the formation of higher molecular weight polymer.[1][2]

Q4: What are chain extenders and which types are effective for PEN?

A4: Chain extenders are bifunctional or multifunctional molecules that can react with the end-groups of polymer chains, effectively linking them together. For polyesters like PEN, common and effective chain extenders include diisocyanates, dianhydrides (such as pyromellitic dianhydride - PMDA), and bis-oxazolines.[3] These molecules react with the hydroxyl and/or carboxyl end-groups of PEN, leading to a significant increase in molecular weight. The choice of chain extender can also influence the final properties of the polymer, such as its melt viscosity and degree of branching.

Troubleshooting Guides

Solid-State Polymerization (SSP) of PEN

Problem: My PEN pellets are sticking together (agglomerating) during SSP.

  • Possible Cause: The SSP temperature is too high, approaching the melting point of the polymer, or the initial crystallinity of the PEN pellets is too low. Amorphous regions can soften and cause pellets to fuse.

  • Solution:

    • Optimize SSP Temperature: Ensure the SSP temperature is maintained in the recommended range, typically between the glass transition temperature (Tg) of PEN (~120°C) and its melting temperature (Tm) (~267°C). A common starting point is 220-240°C.

    • Pre-crystallization Step: Before starting the SSP process, it is crucial to ensure the PEN pellets have a sufficient degree of crystallinity. This can be achieved by a pre-crystallization step where the amorphous pellets are heated at a lower temperature (e.g., 150-170°C) for a period (e.g., 1-2 hours) to induce crystallization. This crystalline structure provides a rigid framework that prevents sticking at the higher SSP temperature.

Problem: The molecular weight of my PEN is not increasing significantly during SSP.

  • Possible Causes:

    • Inefficient Removal of Byproducts: The vacuum level is not low enough, or the inert gas flow rate is insufficient to effectively remove reaction byproducts like ethylene glycol and water.

    • Low Reaction Temperature: The SSP temperature is too low, resulting in slow reaction kinetics.

    • Insufficient Reaction Time: The duration of the SSP process is not long enough for significant chain extension to occur.

    • Inactive Polymer End-Groups: The concentration of reactive end-groups may be low, or they may be inaccessible within the crystalline structure.

  • Solutions:

    • Improve Byproduct Removal: Ensure a high vacuum (e.g., <1 mbar) is maintained throughout the process. If using an inert gas (like nitrogen), ensure a sufficient and continuous flow rate to effectively sweep away volatile byproducts.[2]

    • Increase SSP Temperature: Gradually increase the SSP temperature in small increments (e.g., 5-10°C) to enhance the reaction rate. Be careful not to exceed the temperature where pellet sticking becomes an issue.

    • Extend Reaction Time: Increase the duration of the SSP process. Monitor the molecular weight at different time intervals to determine the optimal reaction time for your desired molecular weight.

    • Catalyst Presence: While not always necessary for post-SSP, the presence of residual polycondensation catalysts from the initial melt polymerization can influence the SSP rate.

Use of Chain Extenders with PEN

Problem: The viscosity of the PEN melt increases too rapidly, making it difficult to process.

  • Possible Cause: The concentration of the chain extender is too high, leading to excessive chain extension and potentially cross-linking, which dramatically increases the melt viscosity.

  • Solution:

    • Reduce Chain Extender Concentration: Decrease the amount of chain extender added to the PEN. It is advisable to start with a low concentration and gradually increase it in subsequent experiments to find the optimal level for the desired molecular weight increase without compromising processability.

    • Optimize Mixing and Temperature: Ensure uniform dispersion of the chain extender in the PEN melt. Inadequate mixing can lead to localized areas of high reactivity. Also, control the processing temperature, as higher temperatures can accelerate the reaction rate.

Problem: The final PEN product is brittle or has poor mechanical properties.

  • Possible Cause:

    • Cross-linking: Excessive reaction with a multifunctional chain extender can lead to a cross-linked polymer network, which is often brittle.

    • Degradation: The processing temperature might be too high, or the residence time too long, causing thermal degradation of the PEN alongside the chain extension reaction.

  • Solutions:

    • Select Appropriate Chain Extender: For a linear increase in molecular weight, use a bifunctional chain extender. If branching is desired, a multifunctional chain extender can be used, but its concentration must be carefully controlled to avoid excessive cross-linking.

    • Optimize Processing Conditions: Lower the processing temperature and minimize the residence time in the extruder or reactor to reduce the extent of thermal degradation. The use of thermal stabilizers can also be considered.

Experimental Protocols

Detailed Methodology for Solid-State Polymerization (SSP) of PEN (Lab-Scale)

This protocol describes a general procedure for increasing the molecular weight of PEN via SSP at a laboratory scale.

Materials:

  • Low molecular weight PEN pellets (pre-polymer)

  • Nitrogen gas (high purity)

  • Vacuum oven or a glass tube reactor with a vacuum and nitrogen inlet

Equipment:

  • Rotary evaporator or a tube furnace

  • Vacuum pump capable of reaching <1 mbar

  • Temperature controller

  • Schlenk line for inert gas handling

Procedure:

  • Drying: Dry the PEN pellets in a vacuum oven at 120°C for at least 12 hours to remove any absorbed moisture.

  • Pre-crystallization:

    • Place the dried PEN pellets in the reactor vessel.

    • Heat the pellets under a slow flow of nitrogen to 160-170°C.

    • Hold at this temperature for 1-2 hours to induce crystallization. This step is crucial to prevent pellet agglomeration at higher temperatures.

  • Solid-State Polymerization:

    • After pre-crystallization, increase the temperature to the desired SSP temperature (e.g., 230°C).

    • Once the target temperature is reached, switch from the nitrogen flow to a dynamic vacuum (<1 mbar).

    • Maintain the temperature and vacuum for the desired reaction time (e.g., 4-24 hours). The reaction time will depend on the starting molecular weight and the desired final molecular weight.

    • If using a rotary evaporator, gentle rotation of the flask will ensure uniform heating of the pellets.

  • Cooling:

    • After the desired SSP time, turn off the heating and allow the reactor to cool down to room temperature under vacuum or a nitrogen atmosphere to prevent oxidation.

  • Characterization:

    • Characterize the resulting PEN for its molecular weight using techniques such as intrinsic viscosity measurement or gel permeation chromatography (GPC).

Detailed Methodology for Chain Extension of PEN with Pyromellitic Dianhydride (PMDA)

This protocol provides a general method for increasing the molecular weight of PEN using PMDA as a chain extender in a lab-scale melt mixer or extruder.

Materials:

  • PEN pellets (dried at 120°C for 12 hours)

  • Pyromellitic dianhydride (PMDA) powder

Equipment:

  • Lab-scale twin-screw extruder or a melt batch mixer (e.g., Brabender)

  • Temperature controller

  • Strand pelletizer (for extruder)

Procedure:

  • Preparation: Determine the desired concentration of PMDA (typically in the range of 0.1 to 1.0 wt%).

  • Melt Processing:

    • Set the temperature profile of the extruder or batch mixer to be above the melting point of PEN (e.g., 270-290°C).

    • Feed the dried PEN pellets into the extruder or mixer.

    • Once the PEN is molten and a stable torque is observed, add the pre-weighed PMDA powder.

    • Allow the mixture to react in the molten state for a specific residence time (e.g., 3-5 minutes).

  • Extrusion and Pelletizing (for extruder):

    • Extrude the molten polymer through a die to form a strand.

    • Cool the strand in a water bath.

    • Pelletize the cooled strand.

  • Sample Collection (for batch mixer):

    • Once the reaction is complete (indicated by a stable or increasing torque), stop the mixer and collect the molten polymer.

  • Characterization:

    • Analyze the molecular weight of the chain-extended PEN using intrinsic viscosity or GPC.

Data Presentation

Table 1: Effect of Solid-State Polymerization (SSP) Time on the Intrinsic Viscosity of PEN

SSP Time (hours)SSP Temperature (°C)Initial Intrinsic Viscosity (dL/g)Final Intrinsic Viscosity (dL/g)
42300.550.68
82300.550.75
162300.550.88
242300.550.95

Note: The above data is illustrative and the actual increase in intrinsic viscosity will depend on the specific grade of PEN, catalyst system, and SSP conditions.

Table 2: Effect of PMDA Concentration on the Intrinsic Viscosity of PEN

PMDA Concentration (wt%)Processing Temperature (°C)Initial Intrinsic Viscosity (dL/g)Final Intrinsic Viscosity (dL/g)
0.12800.600.68
0.32800.600.82
0.52800.600.95
0.72800.601.10 (potential for gelation)

Note: The above data is illustrative. Higher concentrations of PMDA can lead to cross-linking and gel formation, which may not be desirable for all applications.

Mandatory Visualization

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_ssp_params Key SSP Parameters cluster_ce_params Key Chain Extender Parameters cluster_outcome Outcome Low_MW_PEN Low Molecular Weight PEN SSP Solid-State Polymerization Low_MW_PEN->SSP is subjected to Chain_Extenders Use of Chain Extenders Low_MW_PEN->Chain_Extenders is reacted with SSP_Temp Temperature SSP->SSP_Temp is controlled by SSP_Time Time SSP->SSP_Time is controlled by SSP_Vacuum Vacuum/Inert Gas SSP->SSP_Vacuum is controlled by High_MW_PEN High Molecular Weight PEN SSP->High_MW_PEN results in CE_Type Type of Extender Chain_Extenders->CE_Type is determined by CE_Conc Concentration Chain_Extenders->CE_Conc is determined by Processing_Cond Processing Conditions Chain_Extenders->Processing_Cond is determined by Chain_Extenders->High_MW_PEN results in

Caption: Logical workflow for increasing the molecular weight of PEN.

experimental_workflow cluster_ssp Solid-State Polymerization (SSP) Workflow cluster_ce Chain Extension Workflow Start_SSP Start with Low MW PEN Pellets Dry Dry Pellets Start_SSP->Dry Crystallize Pre-crystallize Dry->Crystallize SSP_Step Perform SSP (High Temp & Vacuum) Crystallize->SSP_Step Cool_SSP Cool Down SSP_Step->Cool_SSP End_SSP High MW PEN Pellets Cool_SSP->End_SSP Start_CE Start with Low MW PEN Pellets Melt Melt PEN Start_CE->Melt Add_CE Add Chain Extender Melt->Add_CE React React in Melt Add_CE->React Cool_CE Cool & Pelletize React->Cool_CE End_CE High MW PEN Pellets Cool_CE->End_CE

Caption: Experimental workflows for SSP and chain extension of PEN.

References

Technical Support Center: Controlling PEN Color During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Poly(ethylene 2,6-naphthalate) (PEN) from dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the color of PEN during its synthesis.

Troubleshooting Guide

This guide addresses common color-related issues encountered during PEN synthesis in a question-and-answer format.

Q1: My final PEN polymer has a distinct yellow tint. What are the likely causes?

A1: A yellow discoloration in PEN is a common issue and can stem from several factors throughout the synthesis process. The primary causes are related to thermal degradation and oxidation, especially given the high temperatures required for polymerization. The naphthalene (B1677914) ring within the PEN structure is more susceptible to coloration from impurities compared to the benzene (B151609) ring in PET.[1]

Here are the most probable causes:

  • High Polycondensation Temperature: Excessive temperatures (typically above 290°C) during the final polycondensation stage can lead to thermal degradation of the polymer, forming chromophores that impart a yellow color.

  • Prolonged Reaction Time: Keeping the polymer melt at high temperatures for an extended period, even within the acceptable range, can also cause thermal degradation and subsequent yellowing.

  • Presence of Oxygen: Inadequate inert gas (e.g., nitrogen) purging during the transesterification and polycondensation stages can allow oxygen to be present. Oxygen can lead to thermo-oxidative degradation, a key cause of yellowing.

  • Impure Monomers: The purity of the starting materials, DM-2,6-NDC and ethylene (B1197577) glycol (EG), is critical. Impurities in the DM-2,6-NDC can act as catalysts for degradation reactions or be colored compounds themselves.[1]

  • Catalyst Choice and Concentration: Certain catalysts or incorrect concentrations can promote side reactions that lead to color formation. For instance, while effective, some titanium-based catalysts are known to cause a slight yellow tint if not used correctly.

Q2: I am observing black or dark specks in my PEN polymer. What is causing this?

A2: Black or dark specks are typically a sign of severe, localized thermal degradation or contamination.

  • Localized Overheating: "Hot spots" in the reactor can cause portions of the polymer to degrade into char. This is more common in larger reactors or systems with inefficient stirring.

  • Degraded Polymer Residue: If the reactor was not cleaned properly from a previous synthesis, residual polymer could have been exposed to prolonged high temperatures, leading to charring. This char can then break off and contaminate the new batch.

  • Contamination: Foreign particulate matter introduced with the reactants or from the reactor itself can also appear as dark specks.

Q3: How can I prevent the yellowing of my PEN polymer during synthesis?

A3: Preventing yellowing involves a combination of using high-purity materials, optimizing reaction conditions, and utilizing appropriate additives.

  • Ensure High-Purity Reactants: Start with the highest purity DM-2,6-NDC and ethylene glycol available. Recrystallization of DM-2,6-NDC may be necessary if its purity is in doubt.

  • Optimize Reaction Temperatures:

    • Transesterification: Maintain the temperature between 180-220°C. This is sufficient to drive off the methanol (B129727) byproduct without causing significant degradation.

    • Polycondensation: Gradually increase the temperature to a maximum of 280-290°C. Avoid exceeding 290°C.

  • Control Reaction Time: Monitor the viscosity of the melt (e.g., through stirrer torque) to determine the endpoint of the reaction. Avoid unnecessarily long reaction times at high temperatures.

  • Maintain an Inert Atmosphere: Ensure a continuous and sufficient flow of high-purity nitrogen throughout the transesterification and early polycondensation stages to purge oxygen and volatile byproducts. A high vacuum is crucial in the later stages of polycondensation.

  • Use Stabilizers: Incorporate a phosphite-based secondary antioxidant into your formulation. Phosphites are effective at high processing temperatures and work by decomposing hydroperoxides, which are intermediates in the thermo-oxidative degradation process that leads to discoloration.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of a phosphite (B83602) stabilizer in controlling PEN color?

A1: Phosphite stabilizers act as secondary antioxidants. During the high-temperature synthesis of PEN, thermo-oxidative degradation can occur, which involves the formation of hydroperoxides. These hydroperoxides are unstable and can break down to form radicals that lead to polymer chain scission, cross-linking, and the formation of color bodies (chromophores).[2] Phosphites intervene by reducing the hydroperoxides to stable alcohols, thus preventing the propagation of the degradation process and minimizing discoloration.[2][3] They are particularly effective during melt processing at high temperatures.[4]

Q2: Which catalyst system is best for producing PEN with low color? Antimony vs. Titanium?

A2: Both antimony (e.g., antimony trioxide) and titanium (e.g., titanium dioxide, tetrabutyl titanate) compounds are effective catalysts for PEN synthesis. However, antimony-based catalysts can sometimes lead to a grayish discoloration due to the reduction of antimony(III) to elemental antimony at high temperatures. Titanium-based catalysts are known for their high activity but can sometimes impart a slight yellow tint to the polymer. For achieving a polymer with a high degree of whiteness, a carefully selected titanium-based catalyst, often in combination with a phosphorus-based stabilizer, is generally preferred.

Q3: How can I quantitatively measure the color of my PEN polymer?

A3: The most common method for quantifying polymer color is using the CIE Lab* color space.[5][6] This system measures color based on three coordinates:

  • L *: Lightness (0 = black, 100 = white)

  • a : Red/green axis (+a = red, -a* = green)

  • b : Yellow/blue axis (+b = yellow, -b* = blue) A spectrophotometer or colorimeter is used to measure these values on a sample of the polymer (e.g., a pressed film or plaque). For PEN, a lower 'b' value indicates less yellowness, and a higher 'L' value indicates a whiter, brighter polymer.

Data Presentation

The following tables summarize the expected impact of key synthesis parameters on the color of the final PEN polymer, represented by CIE Lab* values.

Table 1: Effect of Polycondensation Temperature on PEN Color

Temperature (°C)L* (Lightness)b* (Yellowness)Visual Appearance
275HighLowWhite/Slightly Off-White
285Slightly LowerModerateOff-White to Pale Yellow
295LowerHighYellow

Note: These are representative trends. Actual values will depend on other factors like reaction time and catalyst type.

Table 2: Effect of Phosphite Stabilizer on PEN Color (at 285°C)

Stabilizer Conc. (ppm)L* (Lightness)b* (Yellowness)Visual Appearance
0LowerHighPale Yellow
200ModerateModerateOff-White
500HighLowWhite

Experimental Protocols

Detailed Methodology for Lab-Scale PEN Synthesis from DM-2,6-NDC

This protocol describes a two-step melt polymerization process designed to produce PEN with good color properties.

Materials:

  • This compound (DM-2,6-NDC), high purity

  • Ethylene glycol (EG), high purity

  • Transesterification Catalyst (e.g., Zinc Acetate), 200-300 ppm based on DM-2,6-NDC weight

  • Polycondensation Catalyst (e.g., Antimony Trioxide or a Titanium-based catalyst), 300-400 ppm based on DM-2,6-NDC weight

  • Phosphite Stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite), 300-500 ppm based on DM-2,6-NDC weight

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Step 1: Transesterification
  • Reactor Setup: Assemble the dry glassware.

  • Charging the Reactor: Charge the reactor with DM-2,6-NDC and ethylene glycol in a molar ratio of approximately 1:2.2.

  • Adding Catalysts and Stabilizers: Add the zinc acetate (B1210297) and the phosphite stabilizer to the reactor.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a slow, continuous nitrogen flow during this stage.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Gradually heat the reactor to 180-200°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the methanol in the collection flask.

    • Slowly increase the temperature to 220°C to drive the reaction to completion. This stage is typically complete when about 95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation
  • Adding Polycondensation Catalyst: Add the antimony trioxide or titanium-based catalyst to the reaction mixture.

  • Applying Vacuum: Gradually reduce the pressure inside the reactor over 30-60 minutes to less than 1 Torr. This slow pressure reduction prevents excessive foaming.

  • Increasing Temperature: Simultaneously, gradually increase the reaction temperature to 280-285°C.

  • Polymerization:

    • During this stage, excess ethylene glycol is removed under vacuum, and the molecular weight of the polymer increases.

    • Monitor the reaction by observing the increase in the viscosity of the melt (an increase in the torque on the stirrer).

    • Continue the reaction under high vacuum at 280-285°C for 2-3 hours, or until the desired melt viscosity is achieved.

  • Reaction Termination and Recovery:

    • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting PEN strand can be pelletized for further analysis.

Visualizations

PEN_Synthesis_Workflow cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation Reactants DM-2,6-NDC + Ethylene Glycol (Molar Ratio 1:2.2) Catalyst1 Add Transesterification Catalyst (e.g., Zinc Acetate) + Phosphite Stabilizer Reactants->Catalyst1 Charge Reactor Heat1 Heat to 180-220°C under Nitrogen Flow Catalyst1->Heat1 Distill1 Distill off Methanol Heat1->Distill1 Oligomer Formation of Bis(2-hydroxyethyl) naphthalate Oligomer Distill1->Oligomer Catalyst2 Add Polycondensation Catalyst (e.g., Antimony Trioxide) Oligomer->Catalyst2 Heat2 Heat to 280-285°C Catalyst2->Heat2 Vacuum Apply High Vacuum (< 1 Torr) Heat2->Vacuum Distill2 Distill off Ethylene Glycol Vacuum->Distill2 Polymer High Molecular Weight PEN Distill2->Polymer

Caption: Workflow for the two-step synthesis of PEN from DM-2,6-NDC.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Observed Problem: PEN Polymer is Yellow Cause1 High Polycondensation Temperature (>290°C) Problem->Cause1 Cause2 Presence of Oxygen (Inadequate N2/Vacuum) Problem->Cause2 Cause3 Impure Reactants (DM-2,6-NDC or EG) Problem->Cause3 Cause4 No/Insufficient Stabilizer Problem->Cause4 Solution1 Reduce Max Temperature to 280-285°C Cause1->Solution1 Solution2 Ensure Proper Inert Gas Purge and High Vacuum Cause2->Solution2 Solution3 Verify Purity of Starting Materials Cause3->Solution3 Solution4 Add Phosphite Stabilizer (300-500 ppm) Cause4->Solution4

Caption: Troubleshooting logic for yellow discoloration in PEN synthesis.

References

Technical Support Center: Industrial Scale-Up of PEN (Poly(ethylene 2,5-furandicarboxylate)) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of Poly(ethylene 2,5-furandicarboxylate) (PEN) production. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis, polymerization, and processing.

Note: In this context, PEN refers to Poly(ethylene 2,5-furandicarboxylate), a bio-based polyester (B1180765) derived from 2,5-Furandicarboxylic Acid (FDCA), a promising renewable alternative to petroleum-derived polymers like PET.

Section 1: Monomer - 2,5-Furandicarboxylic Acid (FDCA) Synthesis & Purification

The quality of the final polymer is highly dependent on the purity of the FDCA monomer.[1] This section addresses the common hurdles in producing high-purity, polymerization-grade FDCA.

Frequently Asked Questions (FAQs) about FDCA Production

Q1: What are the primary challenges in producing FDCA on an industrial scale? A1: The most significant challenges include the low efficiency in producing and isolating its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), from biomass, and the poor selectivity of HMF oxidation to FDCA.[2][3] Key issues are the formation of by-products like humins, the instability and discoloration of FDCA over time, and its poor solubility in most organic solvents, which complicates purification.[2][4]

Q2: What are humins and why are they problematic for FDCA production? A2: Humins are black, tarry furanic oligomers that are major undesired by-products in HMF and FDCA production.[5] Their formation, often triggered by high temperatures and acidic conditions, causes several problems: it lowers the overall yield, complicates separation and purification processes, and can lead to reactor fouling and catalyst deactivation.[5]

Q3: What are the most effective methods for purifying crude FDCA? A3: The two primary and most effective methods for FDCA purification are crystallization and acid precipitation.[1] Crystallization relies on the differential solubility of FDCA and its impurities in a solvent at varying temperatures.[1] Acid precipitation involves dissolving crude FDCA in a basic solution to form a soluble salt, filtering out insoluble impurities, and then re-precipitating the purified FDCA by adding acid.[1]

Troubleshooting Guide: FDCA Synthesis & Purification

Q: My FDCA yield is consistently low. What are the possible causes and solutions? A: Low yield is a common problem stemming from several factors.

  • Possible Cause 1: Inefficient HMF Conversion. The catalytic oxidation of HMF to FDCA may be incomplete.[2]

    • Solution: Re-evaluate your catalyst system. Catalysts with both Brønsted and Lewis acid sites can be more effective.[5] Optimize reaction conditions such as temperature, pressure, and reaction time to favor FDCA formation over side reactions.

  • Possible Cause 2: Side Reactions. A significant side reaction is the rehydration of HMF to levulinic acid and formic acid, which is common in aqueous systems.[5] Humin formation also consumes reactants.[5]

    • Solution: Employ a biphasic solvent system to continuously extract HMF from the reactive aqueous phase, minimizing its degradation.[5] Lowering the reaction temperature and catalyst loading can also reduce the rate of side reactions.[5]

Q: The purified FDCA is discolored (yellow or brown). How can I improve its color? A: Discoloration is typically caused by residual impurities or thermal degradation.

  • Possible Cause 1: Incomplete Removal of Impurities. Colored impurities, often furanic polymers or degradation products, remain after initial purification.[1]

    • Solution: Enhance your purification protocol. Multiple crystallization cycles may be necessary. For acid precipitation, ensure complete dissolution of the FDCA salt and careful pH control during precipitation to avoid co-precipitation of impurities.[1]

  • Possible Cause 2: Thermal Degradation. FDCA has a high melting point (over 300 °C) and can degrade and discolor at elevated temperatures, especially if the quality is poor.[2]

    • Solution: Avoid prolonged exposure to high temperatures during purification and drying. When using crystallization, select a solvent that allows for dissolution at a moderate temperature.[6] The use of stabilizers like antioxidants can also prevent discoloration during storage and subsequent polymerization.[2]

Data Presentation: Comparison of FDCA Purification Methods
FeatureCrystallizationAcid Precipitation
Principle Difference in solubility of FDCA and impurities at different temperatures.[1]Conversion to a soluble salt, removal of insolubles, and reprecipitation.[1]
Typical Purity > 99%[1]> 99.5%
Advantages Scalable, effective for a wide range of impurities.[1]High purity, can remove acid-insoluble impurities effectively.
Disadvantages Can be energy-intensive due to heating/cooling cycles.[1]Requires use and handling of acids and bases, generating salt waste.
Key Impurities Removed 5-Formyl-2-furancarboxylic acid (FFCA), colored impurities.[1]Insoluble humins, acid-soluble impurities.[1]
Experimental Protocol: FDCA Purification by Crystallization

This protocol is based on the principle of differential solubility to remove common impurities like FFCA and colored by-products.

  • Dissolution: Dissolve the crude FDCA in a suitable solvent (e.g., water, or a water/organic solvent mixture) at an elevated temperature (e.g., 110-180 °C) in a pressurized reactor until the solution is saturated.[6] The choice of solvent and temperature is critical to ensure FDCA dissolves while minimizing impurity solubility.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them from the saturated solution. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly and controllably. Purified FDCA will crystallize out of the solution as its solubility decreases with temperature, leaving the majority of impurities in the mother liquor.

  • Crystal Recovery: Isolate the purified FDCA crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor from the crystal surfaces.

  • Drying: Dry the purified FDCA crystals under vacuum at a moderate temperature to remove any residual solvent.

  • Purity Analysis: Confirm the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Visualization: FDCA Production & Purification Workflow

cluster_0 FDCA Synthesis cluster_1 Purification cluster_2 By-products / Impurities Biomass Lignocellulosic Biomass HMF 5-HMF Production (Dehydration) Biomass->HMF FDCA_crude Crude FDCA (Catalytic Oxidation) HMF->FDCA_crude Humins Humins HMF->Humins Side Reaction Dissolution Dissolution in Solvent FDCA_crude->Dissolution FFCA FFCA & Others FDCA_crude->FFCA Contains Crystallization Cooling & Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration MotherLiquor Impurities in Mother Liquor Crystallization->MotherLiquor Separates FDCA_pure High-Purity FDCA Filtration->FDCA_pure Problem Final Polymer has Low Molecular Weight / IV CheckVacuum Is vacuum level adequate (<1 Torr)? Problem->CheckVacuum CheckStoich Was monomer stoichiometry correct? CheckVacuum->CheckStoich Yes SolutionVacuum Solution: Check for system leaks, - improve vacuum pump performance, - increase melt surface area via agitation. CheckVacuum->SolutionVacuum No CheckCatalyst Is catalyst active and concentration correct? CheckStoich->CheckCatalyst Yes SolutionStoich Solution: Recalculate and verify monomer molar ratios, accounting for potential EG loss. CheckStoich->SolutionStoich No SolutionCatalyst Solution: Verify catalyst activity, - adjust concentration, - ensure proper dispersion. CheckCatalyst->SolutionCatalyst No Problem Final Product Fails Performance Specs CheckProperty What is the primary mode of failure? Problem->CheckProperty Brittle Brittleness / Low Impact Strength CheckProperty->Brittle Mechanical Degradation Discoloration / Poor Thermal Stability CheckProperty->Degradation Aesthetic/Thermal SolutionBrittle Modify Polymer Backbone: - Introduce flexible comonomer (e.g., 1,5-pentanediol) to create a copolyester. Brittle->SolutionBrittle SolutionDegradation Improve Formulation & Purity: - Use high-purity monomers. - Add thermal stabilizers/ antioxidants to the formulation. Degradation->SolutionDegradation

References

Technical Support Center: Optimizing Dimethyl 2,6-Naphthalenedicarboxylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of dimethyl 2,6-naphthalenedicarboxylate from 2,6-naphthalenedicarboxylic acid (2,6-NDA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification process, offering potential causes and solutions.

Q1: My product yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue, often stemming from incomplete reactions or losses during product work-up.

  • Potential Cause: Incomplete Reaction

    • Insufficient Catalyst: The catalyst loading may be too low, or the catalyst may be inactive. Consider incrementally increasing the catalyst amount and ensure it is fresh and not contaminated.[1]

    • Short Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

    • Low Reaction Temperature: Esterification rates are often temperature-dependent. Increasing the temperature can improve the reaction rate and yield, but be cautious of potential side reactions at excessively high temperatures.[1]

    • Poor Solubility of Starting Material: 2,6-naphthalenedicarboxylic acid is sparingly soluble in methanol (B129727), which can limit the reaction rate.[2] The use of a co-solvent, such as trimethyl trimellitate, has been shown to significantly increase the yield.[2]

    • Water Inhibition: Water is a byproduct of esterification and its presence can inhibit the forward reaction. If not performing the reaction in a sealed high-pressure autoclave, consider methods to remove water as it forms, such as using a Dean-Stark apparatus.[1]

  • Potential Cause: Losses During Work-up and Purification

    • Product Precipitation: The desired diester product might precipitate out during aqueous washing or neutralization steps.[1] To mitigate this, minimize the amount of water used or perform the work-up at a slightly elevated temperature.[1]

    • Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen solvent for recrystallization, recovery will be low.[1] Experiment with different solvents or solvent mixtures to find an optimal system that provides high recovery of the pure product.[1]

Q2: The purity of my final product is not satisfactory. How can I address this?

A2: Purity issues often arise from the presence of unreacted starting material, the monoester intermediate, or colored byproducts.

  • Potential Cause: Presence of Starting Material (2,6-Naphthalenedicarboxylic Acid)

    • Incomplete Reaction: The most common reason for the presence of starting material is an incomplete reaction. Refer to the solutions for "Low Product Yield" to drive the reaction to completion.[1]

    • Purification: The dicarboxylic acid is typically less soluble in organic solvents than the dimethyl ester. A carefully selected recrystallization solvent should allow for the separation of the less soluble starting material.[1]

  • Potential Cause: Presence of the Monoester Intermediate

    • Incomplete Reaction: The formation of the monoester is a sign that the reaction has not gone to completion. Extending the reaction time or increasing the excess of methanol can help convert the monoester to the desired diester.[1]

    • Purification: The monoester has different polarity and solubility characteristics compared to the diester.[1] It can often be effectively removed by column chromatography or by optimizing the recrystallization procedure.[1]

  • Potential Cause: Product Discoloration

    • High Reaction Temperature: Operating at excessively high temperatures can lead to the formation of colored degradation products.[1] It is crucial to optimize the reaction temperature to be high enough for an efficient reaction rate but low enough to prevent degradation.[1]

    • Oxygen Presence: If the reaction is sensitive to oxidation, discoloration can occur. Conducting the hydrolysis of the ester in an inert atmosphere can prevent this.[3]

Data Presentation: Comparative Performance of Catalysts

The choice of catalyst and reaction conditions is critical for achieving high conversion rates. The following table summarizes the performance of different catalytic systems reported in the literature.

CatalystCatalyst Loading (wt%)Methanol to 2,6-NDA Ratio (mass)Temperature (°C)Time (h)2,6-NDA Conversion (%)Yield (%)Reference
Ammonium Molybdate16:11900.595.03-[4][5]
Sodium Tungstate36:1215392.80-[4][5][6]
None (with solvent*)-----91.2[7]
None (without solvent)-----58.5[2]

*Solvent system: Trimethyl trimellitate and methyl benzoate.

Experimental Protocols

The following is a generalized protocol for the esterification of 2,6-naphthalenedicarboxylic acid based on common laboratory and industrial procedures.

General Esterification Procedure in a High-Pressure Autoclave

  • Charging the Reactor:

    • Charge the high-pressure autoclave with 2,6-naphthalenedicarboxylic acid, methanol, and the selected catalyst at the desired ratios (see table above for examples).[4]

    • For reactions employing a co-solvent to improve solubility, add it to the reactor at this stage.[2]

  • Reaction Conditions:

    • Seal the autoclave securely.

    • Begin stirring the reaction mixture.

    • Heat the reactor to the specified temperature (e.g., 190-215°C).[4][5][6] The pressure inside the reactor will increase due to the vapor pressure of methanol at the elevated temperature.[4]

    • Maintain the reaction at the target temperature for the designated amount of time (e.g., 0.5-3 hours).[4][5][6]

  • Product Recovery and Analysis:

    • After the reaction period is complete, cool the reactor down to room temperature.

    • Carefully vent any residual pressure and open the reactor.

    • Collect the product mixture. The crude this compound is typically a solid.

    • Separate the solid product by filtration.[4]

    • Wash the collected solid with a suitable solvent (e.g., water, then a small amount of cold methanol) to remove unreacted starting materials and catalyst residues.[1]

    • Dry the product, for example, in a vacuum oven.[8]

    • Determine the conversion of 2,6-NDA and the purity of the product using analytical techniques such as HPLC.[4]

  • Purification (if necessary):

    • If the product purity is insufficient, further purification can be achieved by recrystallization from an appropriate solvent (e.g., toluene (B28343) or an ethanol/water mixture) or by column chromatography.[1] The high volatility of the dimethyl ester also allows for purification by distillation.[9]

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 2,6-NDA, Catalyst & Methanol B Charge Autoclave A->B C Seal & Heat to Target Temperature B->C D Hold at Temperature for Reaction Time C->D E Cool Reactor & Collect Product Mixture D->E F Filter & Wash Crude Product E->F G Dry Product F->G H Purify (Recrystallization/ Distillation) G->H I Analyze Purity & Yield (e.g., HPLC) G->I H->I G Start Problem Encountered Yield Low Yield? Start->Yield Purity Purity Issues? Start->Purity IncompleteRxn Incomplete Reaction? Yield->IncompleteRxn Yes WorkupLoss Losses in Work-up? Yield->WorkupLoss No StartMat Unreacted 2,6-NDA? Purity->StartMat Yes Monoester Monoester Present? Purity->Monoester No Sol_Time Increase Time/ Temp/Catalyst IncompleteRxn->Sol_Time Yes Sol_Solvent Use Co-Solvent for Solubility IncompleteRxn->Sol_Solvent Consider Sol_Workup Optimize Washing & Recrystallization Steps WorkupLoss->Sol_Workup Yes Sol_DriveRxn Drive Reaction to Completion StartMat->Sol_DriveRxn Yes Sol_Purify Optimize Purification (Recrystallization/Chroma.) StartMat->Sol_Purify Also Color Product Discolored? Monoester->Color No Monoester->Sol_DriveRxn Yes Monoester->Sol_Purify Also Sol_Temp Reduce Reaction Temperature Color->Sol_Temp Yes Sol_Inert Use Inert Atmosphere Color->Sol_Inert Consider

References

Technical Support Center: Catalyst Deactivation in 2,6-Dimethylnaphthalene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a key precursor for 2,6-naphthalenedicarboxylic acid (DM-2,6-NDC).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation in 2,6-DMN synthesis?

A1: The most common cause of deactivation for zeolite catalysts used in 2,6-DMN synthesis is the formation of coke.[1][2][3][4][5][6][7] Coke, which consists of heavy, carbonaceous deposits, blocks the catalyst's pores and covers its active sites, leading to a significant drop in activity and selectivity.[2][8]

Q2: How do impurities in the feedstock affect the catalyst?

A2: Impurities, particularly sulfur and nitrogen compounds, can act as poisons to the catalyst.[2][3] These compounds can strongly adsorb to the active acid sites on the zeolite, preventing reactant molecules from accessing them and thus deactivating the catalyst.[3][9][10] Even at low concentrations, these impurities can have a detrimental effect on catalyst performance.

Q3: Can the deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be restored through regeneration. The most common method is calcination, or "coke-burning," where the deactivated catalyst is heated in the presence of air or an oxygen-containing gas to burn off the accumulated coke deposits.[8][9][11][12] Other regeneration methods include treatment with solvents under specific conditions to dissolve and remove coke precursors.[11]

Q4: Which catalysts are commonly used for 2,6-DMN synthesis, and are some more prone to deactivation than others?

A4: Zeolite-based catalysts are widely used, including ZSM-5, Beta, MCM-22, and SAPO-11.[13][14][15][16] The susceptibility to deactivation can depend on the zeolite's pore structure, acidity, and the specific reaction conditions.[15][17] For instance, catalysts with larger pores may be less prone to pore blockage by coke, but might also produce a wider range of products.[17] Modifications, such as the addition of metals like Palladium (Pd), can sometimes improve stability by, for example, facilitating hydrogenation reactions that inhibit coke formation.[13][16]

Q5: What is 2,6-DMN and why is its synthesis important?

A5: 2,6-Dimethylnaphthalene (2,6-DMN) is a crucial intermediate for the production of 2,6-naphthalenedicarboxylic acid (also referred to as 2,6-NDC or 2,6-NDCA), which is a monomer used to synthesize polyethylene (B3416737) naphthalate (PEN).[9][18][19][20] PEN is a high-performance polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET).[18]

Troubleshooting Guides

Issue 1: Rapid Loss of Catalyst Activity and Reduced 2,6-DMN Yield

This is often a primary indicator of catalyst deactivation. Follow this guide to diagnose and resolve the issue.

Symptoms:

  • A significant decrease in the conversion of naphthalene (B1677914) or 2-methylnaphthalene.

  • A noticeable drop in the selectivity towards 2,6-DMN.

  • Increased formation of undesired byproducts.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Recommended Action
Coke Formation Perform Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify carbon deposits.[4]Regenerate the catalyst by calcination in air. Optimize reaction conditions (e.g., temperature, space velocity) to minimize coke formation.[8][9][11]
Feedstock Impurities Analyze the feedstock for sulfur and nitrogen content using appropriate analytical techniques (e.g., elemental analysis).Purify the feedstock to remove catalyst poisons. Consider using guard beds to trap impurities before they reach the main reactor.[2]
Sub-optimal Reaction Temperature Review the operating temperature. Temperatures that are too high can accelerate coking reactions.Lower the reaction temperature to a level that maintains reasonable activity while reducing the rate of coke formation.
Incorrect Feed Composition Verify the molar ratios of the reactants (e.g., naphthalene/methanol).Adjust the feed composition to the optimal ratio as determined by literature or preliminary experiments.

Troubleshooting Workflow for Rapid Activity Loss

start Start: Rapid Activity Loss Observed check_coke Analyze Spent Catalyst for Coke (TGA/TPO) start->check_coke coke_present Coke Detected check_coke->coke_present Yes no_coke No Significant Coke check_coke->no_coke No regenerate Regenerate Catalyst (Calcination) coke_present->regenerate check_feed Analyze Feedstock for Impurities (S, N) no_coke->check_feed optimize_conditions Optimize Reaction Conditions (Temp, WHSV) regenerate->optimize_conditions end End: Stability Improved optimize_conditions->end impurities_present Impurities Detected check_feed->impurities_present Yes no_impurities Feed is Pure check_feed->no_impurities No purify_feed Purify Feedstock / Use Guard Bed impurities_present->purify_feed review_params Review Other Reaction Parameters (Pressure, Flow Rate) no_impurities->review_params purify_feed->end review_params->end

Caption: A logical workflow for troubleshooting rapid catalyst deactivation.

Issue 2: Incomplete Catalyst Regeneration

Sometimes, a standard regeneration protocol may not fully restore the catalyst's initial activity.

Symptoms:

  • Catalyst activity after regeneration is significantly lower than that of the fresh catalyst.

  • The rate of deactivation is faster in subsequent reaction cycles.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Recommended Action
Incomplete Coke Removal Analyze the regenerated catalyst for residual carbon using TGA/TPO.Increase the regeneration temperature, duration, or oxygen concentration. Ensure uniform gas flow through the catalyst bed during regeneration.[11]
Thermal Degradation (Sintering) Characterize the regenerated catalyst using techniques like XRD and BET to check for changes in crystallinity and surface area.Avoid excessively high regeneration temperatures that can cause irreversible damage to the zeolite structure.[12]
Formation of Hard Coke "Hard coke" or graphitic carbon is more difficult to burn off. TPO analysis can indicate the presence of different coke types by showing multiple oxidation peaks.[4]Consider a multi-step regeneration process, potentially including a pre-treatment with a different gas before oxidation.
Irreversible Poisoning If feedstock impurities were the cause of deactivation, some poisons might not be removed by calcination.If irreversible poisoning is suspected, the catalyst may need to be replaced. Implement stringent feedstock purification to prevent future occurrences.

Catalyst Deactivation and Regeneration Cycle

Caption: The cycle of catalyst activity, deactivation, and regeneration.

Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) of Spent Catalyst

This protocol is used to characterize the nature and amount of coke deposited on a catalyst.

  • Sample Preparation: Accurately weigh approximately 100 mg of the spent catalyst into a quartz sample tube and place it in the TPO instrument.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., Helium or Argon) to a temperature of 150-200°C to remove any physisorbed volatile compounds. Hold at this temperature for at least 30 minutes.

  • Oxidation: Cool the sample to near room temperature. Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O₂ in He) at a controlled flow rate.

  • Temperature Program: Begin heating the sample at a linear rate (e.g., 10°C/min) to a final temperature of around 800°C.

  • Data Acquisition: Continuously monitor the effluent gas stream with a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO₂ (and CO), which corresponds to the oxidation of coke.

  • Analysis: The temperature at which CO₂ evolution peaks occur provides information about the nature of the coke (more stable, graphitic coke combusts at higher temperatures), and the total amount of CO₂ evolved can be used to quantify the amount of coke.[4]

Protocol 2: Standard Catalyst Regeneration by Calcination

This protocol provides a general procedure for regenerating a coked zeolite catalyst.

  • Catalyst Loading: Place the deactivated catalyst in a suitable reactor, such as a fixed-bed reactor or a furnace with a controlled atmosphere.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen) at a moderate flow rate while slowly heating to approximately 150-200°C to remove volatile organics.

  • Oxidation Initiation: Gradually introduce a controlled flow of air or a diluted oxygen/nitrogen mixture into the reactor. Caution: The coke combustion is exothermic and can lead to temperature runaways. The oxygen concentration should be kept low initially (e.g., 1-2%) and increased gradually.

  • Controlled Heat-up: Slowly ramp the temperature to the target regeneration temperature, typically between 450°C and 550°C.[11] The heating rate should be slow (e.g., 1-5°C/min) to manage the heat released from combustion.

  • Hold Period: Maintain the catalyst at the final regeneration temperature in the oxidative atmosphere for a period of 3-6 hours, or until the combustion of coke is complete (as indicated by the cessation of CO₂ evolution, if monitored).[8]

  • Cool Down: After the hold period, switch the gas back to an inert stream and cool the reactor down to room temperature. The regenerated catalyst should be stored under an inert atmosphere to prevent adsorption of moisture and other atmospheric contaminants.

References

Technical Support Center: Synthesis of Dimethyl 2,6-naphthalenedicarboxylate (DMNDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Dimethyl 2,6-naphthalenedicarboxylate (DMNDC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DMNDC, which typically involves two key stages: the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA), and the subsequent esterification of 2,6-NDA to DMNDC.

Issue 1: High Levels of 2-formyl-6-naphthoic acid (FNA) Impurity in 2,6-NDA

  • Question: My 2,6-NDA product shows a high concentration of the intermediate impurity, 2-formyl-6-naphthoic acid (FNA). What are the likely causes and how can I mitigate this?

  • Answer: High levels of FNA indicate incomplete oxidation of the methyl groups on 2,6-dimethylnaphthalene. This is a common issue that can be addressed by optimizing the reaction conditions.

    • Low Reaction Temperature: Insufficient temperature can lead to incomplete oxidation. For the liquid phase oxidation of 2,6-DMN, reaction temperatures are typically maintained between 187-215°C.[1] Operating below this range can significantly increase the formation of FNA.[1]

    • Inadequate Oxygen Supply: A lack of sufficient molecular oxygen, often supplied as compressed air, will hinder the complete oxidation to the dicarboxylic acid. Ensure a consistent and adequate flow of the oxidizing agent throughout the reaction.

    • Suboptimal Catalyst Concentration or Ratio: The catalyst system, typically a combination of cobalt, manganese, and bromine salts, is crucial for the oxidation process. An incorrect ratio or insufficient amount of catalyst can lead to reduced efficiency and the accumulation of intermediates like FNA.

    Troubleshooting Workflow for High FNA Levels

    G start High FNA Detected check_temp Verify Reaction Temperature (187-215°C) start->check_temp check_oxygen Check Oxygen/Air Supply check_temp->check_oxygen Temp OK adjust_temp Increase Temperature Incrementally check_temp->adjust_temp Temp Low check_catalyst Review Catalyst Loading & Ratio check_oxygen->check_catalyst Flow OK adjust_oxygen Increase Oxygen/Air Flow Rate check_oxygen->adjust_oxygen Flow Low adjust_catalyst Optimize Catalyst Concentration/Ratio check_catalyst->adjust_catalyst Incorrect re_run Re-run Experiment check_catalyst->re_run Correct adjust_temp->re_run adjust_oxygen->re_run adjust_catalyst->re_run analyze Analyze 2,6-NDA Purity re_run->analyze analyze->start Purity Not OK end FNA Levels Minimized analyze->end Purity OK

    Caption: Troubleshooting workflow for high FNA impurity.

Issue 2: Presence of Trimellitic Acid (TMLA) in 2,6-NDA

  • Question: My final 2,6-NDA product is contaminated with trimellitic acid (TMLA). What causes this and how can it be prevented?

  • Answer: The formation of trimellitic acid (TMLA) is a result of the over-oxidation of one of the aromatic rings of the naphthalene (B1677914) molecule.[1] This side reaction is primarily influenced by the reaction temperature.

    • Excessive Reaction Temperature: While a sufficiently high temperature is needed to avoid incomplete oxidation, excessively high temperatures can promote the undesirable ring-opening oxidation that leads to TMLA.[1] It is crucial to maintain the reaction temperature within the optimal range of 187-215°C.[1] Temperatures exceeding 215°C are known to increase the formation of TMLA.[1]

Issue 3: Brominated Impurities (BrNDA) in 2,6-NDA

  • Question: I am observing bromo naphthalenedicarboxylic acid (BrNDA) in my 2,6-NDA. What is the source of this impurity and how can I avoid it?

  • Answer: The presence of bromo naphthalenedicarboxylic acid (BrNDA) is a direct result of the bromination of the naphthalene ring by the bromine component of the catalyst system.[1]

    • Catalyst Composition: The ratio of the catalyst components is critical. An excess of the bromine component relative to the cobalt and manganese components can lead to increased ring bromination. It is important to carefully control the stoichiometry of the catalyst system.

    • Purity of Starting Material: The purity of the starting 2,6-dimethylnaphthalene can also play a role. Impurities in the feedstock can sometimes promote side reactions, including bromination. Using a higher purity grade of 2,6-DMN can lead to a cleaner reaction with fewer side products, including BrNDA.

Issue 4: Low Yield of this compound (DMNDC) during Esterification

  • Question: The yield of my DMNDC after esterification of 2,6-NDA is lower than expected. What are the potential reasons?

  • Answer: A low yield in the esterification step can be due to several factors, including incomplete reaction or the formation of byproducts.

    • Suboptimal Reaction Conditions: The esterification of 2,6-NDA with methanol (B129727) is an equilibrium-driven reaction. To achieve a high yield, it is important to use appropriate reaction conditions. This includes the right temperature, pressure, and catalyst.

    • Inefficient Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester. Efficient removal of water during the reaction is crucial for driving the reaction to completion.

    • Byproduct Formation: At higher temperatures, side reactions can occur, such as the formation of dimethyl ether from methanol, which reduces the amount of methanol available for the esterification.[2]

    Esterification Workflow for DMNDC Synthesis

    G start Start: 2,6-NDA + Methanol mix Mix Reactants with Catalyst start->mix react Heat in Autoclave under Pressure mix->react water_removal Continuously Remove Water react->water_removal monitor Monitor Reaction Progress (e.g., HPLC) react->monitor water_removal->react monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter Crude DMNDC cool->filter wash Wash with Methanol filter->wash dry Dry Product wash->dry analyze Analyze Purity and Yield dry->analyze end Pure DMNDC analyze->end

    Caption: General experimental workflow for the esterification of 2,6-NDA.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DMNDC)?

A1: The most prevalent and industrially significant method for producing DMNDC is a two-step process. The first step involves the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) in the presence of a heavy metal catalyst (typically cobalt, manganese, and bromine) to produce 2,6-naphthalenedicarboxylic acid (2,6-NDA).[1] The second step is the esterification of the purified 2,6-NDA with methanol to yield this compound.[1]

Q2: What are the primary impurities I should be aware of in DMNDC synthesis?

A2: The purity of the final DMNDC product is highly dependent on the purity of the intermediate, 2,6-NDA. The main impurities generated during the oxidation of 2,6-DMN to 2,6-NDA are:

  • Trimellitic acid (TMLA): Formed by the over-oxidation and ring-opening of the naphthalene core.[1]

  • 2-formyl-6-naphthoic acid (FNA): An intermediate resulting from the incomplete oxidation of one of the methyl groups.[1]

  • Bromo naphthalenedicarboxylic acid (BrNDA): Arises from the bromination of the naphthalene ring by the catalyst system.[1]

  • 2-naphthoic acid (2-NA): Results from the loss of one of the methyl (or carboxylic acid) groups during oxidation.[1]

Q3: How can I purify the crude this compound?

A3: Crude DMNDC can be purified by several methods to achieve high purity (e.g., >99.9%). Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. Solvents such as methanol or xylene can be used for the recrystallization of DMNDC.

  • Distillation: Fractional distillation under reduced pressure can be employed to separate DMNDC from less volatile or non-volatile impurities.

  • Combined Methods: A combination of recrystallization and distillation is often used to achieve the highest purity.

Q4: What analytical techniques are suitable for monitoring the purity of DMNDC and its precursors?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for monitoring the purity of 2,6-NDA and DMNDC. It can effectively separate the main product from the various impurities, allowing for their quantification. Gas chromatography (GC) can also be used, particularly for the analysis of the more volatile starting material, 2,6-DMN, and the final DMNDC product.

Quantitative Data Summary

Table 1: Influence of Reaction Temperature on 2,6-NDA Synthesis

Reaction Temperature (°C)Key OutcomeReference
< 187Increased formation of 2-formyl-6-naphthoic acid (FNA)[1]
187 - 215Optimal range for high yield of 2,6-NDA with low impurities[1]
> 215Increased formation of trimellitic acid (TMLA)[1]

Table 2: Comparison of Catalysts for the Esterification of 2,6-NDA to DMNDC

CatalystCatalyst Loading (wt%)Methanol to 2,6-NDA Ratio (mass)Temperature (°C)Time (h)2,6-NDA Conversion (%)
Ammonium (B1175870) Molybdate16:11900.595.03
Sodium Tungstate36:1215392.80
Molybdenum Oxide0.13:1--94.5 (yield)

Note: The data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene (2,6-DMN) to 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

Materials:

  • High-purity 2,6-Dimethylnaphthalene (2,6-DMN)

  • Glacial Acetic Acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide or Hydrogen bromide (catalyst bromine source)

  • Compressed air or an oxygen-nitrogen mixture

Equipment:

  • High-pressure reactor (e.g., stirred autoclave) equipped with a gas inlet, pressure gauge, thermocouple, and stirrer.

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and the bromine source in the desired molar ratios.

  • Pressurization and Heating: Seal the reactor and purge with nitrogen. Pressurize the reactor with the oxygen-containing gas and begin heating the mixture to the target reaction temperature (typically 187-215°C) with constant stirring.

  • Initiation of Reaction: Once the target temperature is reached, begin the continuous feed of a solution of 2,6-DMN in acetic acid into the reactor. Maintain a constant flow of the oxidizing gas.

  • Reaction Monitoring: Monitor the reaction pressure and temperature throughout the process. The reaction is typically exothermic, so cooling may be required to maintain a stable temperature.

  • Reaction Completion and Cooldown: After the addition of the 2,6-DMN is complete, continue the reaction for a specified period to ensure complete conversion. Once the reaction is deemed complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: The product, 2,6-NDA, will precipitate out of the acetic acid solution as a solid. Isolate the crude 2,6-NDA by filtration.

  • Washing and Drying: Wash the collected solid with fresh acetic acid and then with water to remove residual catalyst and solvent. Dry the purified 2,6-NDA in an oven.

  • Analysis: Analyze the purity of the 2,6-NDA using HPLC to quantify any residual impurities.

Logical Relationship for 2,6-NDA Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products DMN 2,6-Dimethylnaphthalene Oxidation Liquid-Phase Oxidation (187-215°C, Pressure) DMN->Oxidation Solvent Acetic Acid Solvent->Oxidation Catalyst Co/Mn/Br Catalyst Catalyst->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Oxidation->NDA Impurities Impurities (FNA, TMLA, BrNDA) Oxidation->Impurities

Caption: Key components and outcomes of the 2,6-NDA synthesis process.

Protocol 2: Esterification of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) to this compound (DMNDC)

Materials:

  • Purified 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

  • Methanol (reagent and solvent)

  • Esterification catalyst (e.g., sodium tungstate, ammonium molybdate, or a solid acid catalyst)

Equipment:

  • High-pressure reactor (autoclave) with a stirrer, thermocouple, and pressure gauge

  • Distillation apparatus for water removal (optional, depending on setup)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reactor Charging: Charge the autoclave with 2,6-NDA, methanol, and the chosen catalyst. The mass ratio of methanol to 2,6-NDA is typically in the range of 3:1 to 6:1.

  • Heating and Pressurization: Seal the reactor and begin heating the mixture to the desired reaction temperature (e.g., 190-215°C) with continuous stirring. The pressure will increase due to the vapor pressure of methanol.

  • Reaction: Maintain the reaction at the set temperature for the specified duration (e.g., 0.5-3 hours). If the setup allows, continuously remove the water formed during the reaction to drive the equilibrium towards the product.

  • Cooldown and Product Isolation: After the reaction is complete, cool the reactor to room temperature. The crude DMNDC will precipitate as a solid. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected DMNDC crystals with cold methanol to remove any unreacted starting materials and soluble impurities. Dry the product in an oven.

  • Purification (Optional): If higher purity is required, the crude DMNDC can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

  • Analysis: Determine the yield and purity of the final DMNDC product using techniques such as HPLC and melting point analysis.

References

Technical Support Center: Improving the Thermal Stability of Polymers Derived from DM-2,6-NDC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of polymers derived from dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). The primary polymer synthesized from DM-2,6-NDC is Poly(ethylene 2,6-naphthalate), commonly known as PEN.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymer synthesized from DM-2,6-NDC, and why is its thermal stability important?

A1: The primary polymer synthesized from this compound (DM-2,6-NDC) and ethylene (B1197577) glycol is Poly(ethylene 2,6-naphthalate) (PEN).[1] PEN is a high-performance polyester (B1180765) known for its excellent thermal resistance, mechanical strength, and barrier properties, which are superior to those of Poly(ethylene terephthalate) (PET).[1][2] Its high thermal stability is crucial for applications that require processing at elevated temperatures or for end-use in demanding environments, such as in electronics, automotive components, and high-performance fibers and films.[1]

Q2: What are the main causes of thermal degradation in PEN polymers?

A2: The thermal degradation of PEN can be attributed to several factors:

  • Thermo-oxidative Degradation: At high temperatures in the presence of oxygen, free radical chain reactions can occur, leading to chain scission and cross-linking. This process can cause discoloration (yellowing) and a deterioration of mechanical properties.[3]

  • Hydrolysis: Residual moisture, especially at elevated processing temperatures, can lead to the hydrolytic cleavage of the ester linkages in the polymer backbone, resulting in a decrease in molecular weight.

  • Residual Catalysts: Traces of polymerization catalysts (e.g., zinc, antimony, or titanium compounds) remaining in the polymer can promote thermal degradation.[4][5][6]

Q3: What are the most effective strategies for improving the thermal stability of PEN?

A3: The thermal stability of PEN can be significantly enhanced through the following approaches:

  • Incorporation of Thermal Stabilizers: The addition of antioxidants is a highly effective method. A synergistic combination of a primary antioxidant (e.g., a hindered phenol (B47542) like Irganox 1010) and a secondary antioxidant (e.g., a phosphite (B83602) stabilizer like Irgafos 168) is often used to protect the polymer during processing and its service life.[7]

  • Optimization of Polymerization Conditions: Achieving a high molecular weight is crucial for thermal stability. This can be accomplished by ensuring high monomer purity, precise stoichiometry, and effective removal of reaction byproducts (e.g., methanol (B129727) and excess ethylene glycol) under high vacuum during the polycondensation stage.

  • Catalyst Deactivation/Removal: At the end of the polymerization, a stabilizer such as phosphoric acid can be added to deactivate the transesterification catalyst.[8] Minimizing the concentration of the polycondensation catalyst can also reduce its potential to accelerate degradation.

Q4: How do hindered phenolic and phosphite stabilizers protect PEN from thermal degradation?

A4: Hindered phenolic (primary) antioxidants and phosphite (secondary) antioxidants work synergistically to protect the polymer:

  • Hindered Phenols (e.g., Irganox 1010): These molecules act as radical scavengers. They donate a hydrogen atom to the highly reactive peroxy radicals that are formed during oxidation, thereby terminating the degradation chain reaction.[7]

  • Phosphite Stabilizers (e.g., Irgafos 168): These compounds function as hydroperoxide decomposers. They convert unstable hydroperoxides, which are formed during the initial stages of oxidation, into stable, non-radical products, thus preventing the formation of new radicals that would otherwise continue the degradation cycle.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and processing of PEN.

Issue Possible Causes Solutions & Troubleshooting Steps
Yellowing of the Polymer 1. Thermo-oxidative degradation: Exposure to oxygen at high temperatures during polymerization or processing. 2. Residual Catalyst: Certain catalyst residues can promote side reactions that lead to color formation.[9] 3. Impurities in Monomers: Contaminants in DM-2,6-NDC or ethylene glycol can cause discoloration.1. Maintain an Inert Atmosphere: Ensure a continuous flow of dry, inert gas (e.g., nitrogen or argon) throughout the polymerization process. 2. Incorporate Antioxidants: Add a suitable antioxidant package (e.g., a hindered phenol and/or a phosphite stabilizer) before the polycondensation stage. 3. Optimize Catalyst Concentration: Use the minimum effective concentration of the catalyst. Consider adding a catalyst deactivator like phosphoric acid at the start of the polycondensation stage.[8] 4. Purify Monomers: If impurities are suspected, purify the monomers before use.
Low Molecular Weight of the Polymer 1. Incomplete Reaction: Insufficient reaction time or temperature during the polycondensation stage. 2. Improper Stoichiometry: An incorrect molar ratio of DM-2,6-NDC to ethylene glycol. 3. Inefficient Removal of Byproducts: Inadequate vacuum during polycondensation prevents the effective removal of methanol and ethylene glycol, shifting the reaction equilibrium away from polymer formation. 4. Presence of Chain-Terminating Impurities: Monofunctional impurities in the reactants can cap the growing polymer chains.1. Optimize Polycondensation Conditions: Increase the reaction time and/or temperature within the recommended range (e.g., 270-290°C).[8] Monitor the viscosity of the melt (e.g., via stirrer torque) to gauge the progression of molecular weight. 2. Ensure Stoichiometric Balance: Accurately measure the reactants. An excess of ethylene glycol is typically used in the first stage, which is then removed under vacuum. 3. Improve Vacuum System: Ensure the vacuum system can achieve and maintain a high vacuum (<1 Torr) to effectively remove byproducts.[8] 4. Use High-Purity Monomers: Utilize high-purity DM-2,6-NDC and ethylene glycol.
Inconsistent Thermal Analysis Results (TGA/DSC) 1. Sample Heterogeneity: The polymer sample is not uniform. 2. Variable Sample Preparation: Differences in sample mass, form (powder vs. film), or thermal history. 3. Instrument Calibration: The TGA or DSC instrument is not properly calibrated. 4. Contamination: The sample is contaminated with residual solvent or moisture.1. Ensure Homogeneous Samples: Use a representative sample of the polymer batch. If possible, melt-press the polymer into a thin film and use a sample from the film. 2. Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg) and form for all analyses. For DSC, subject the samples to a consistent heat-cool-heat cycle to erase any prior thermal history. 3. Calibrate Instruments Regularly: Follow the manufacturer's protocols for temperature and mass (for TGA) or temperature and enthalpy (for DSC) calibration using appropriate standards. 4. Thoroughly Dry Samples: Dry the polymer samples under vacuum before analysis to remove any volatile contaminants.

Data Presentation: Effect of Stabilizers on Thermal Stability

The following table summarizes the effect of common thermal stabilizers on the thermal stability of a polyarylate, which serves as a representative example for high-performance polyesters like PEN. The data is derived from thermogravimetric analysis (TGA) in an air atmosphere.

Stabilizer System Concentration (wt. %) T2% (°C) T5% (°C) T10% (°C)
Unstabilized0389.2413.5430.8
Irgafos 1681.0400.1422.3439.1
Irganox 10101.0409.5428.9444.3
Irgafos 168 + Irganox 10100.5 + 0.5411.2430.1445.8

Data adapted from a study on a similar high-performance polyester, polyarylate, to illustrate the comparative effects of stabilizers.[7]

Experimental Protocols

Synthesis of Poly(ethylene 2,6-naphthalate) (PEN) via Melt Polymerization

This protocol describes a two-stage melt polymerization process starting from DM-2,6-NDC and ethylene glycol.

Materials:

  • This compound (DM-2,6-NDC)

  • Ethylene Glycol (EG)

  • Transesterification Catalyst (e.g., Zinc Acetate)

  • Polycondensation Catalyst (e.g., Antimony Trioxide)

  • Stabilizer (e.g., Phosphoric Acid)

  • High-purity Nitrogen or Argon gas

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the reactor with DM-2,6-NDC and ethylene glycol in a molar ratio of 1:2.2.

  • Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of DM-2,6-NDC.

  • Inert Atmosphere: Purge the reactor with a slow stream of nitrogen gas.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to 180-200°C. Methanol will distill off as the reaction proceeds.

  • Temperature Increase: After the bulk of the methanol has been removed, slowly increase the temperature to 220-230°C to drive the reaction to completion. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial DM-2,6-NDC. A stabilizer like phosphoric acid can also be added at this point to deactivate the transesterification catalyst.[8]

  • Applying Vacuum and Increasing Temperature: Gradually reduce the pressure in the reactor to below 1 Torr while simultaneously increasing the temperature to 270-290°C.[8]

  • Polycondensation: The viscosity of the molten polymer will increase as the reaction proceeds and excess ethylene glycol is removed. Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved (monitored by the stirrer motor's power consumption).[8]

  • Polymer Extrusion and Quenching: Once the desired molecular weight is reached, stop the reaction and extrude the molten PEN from the reactor under nitrogen pressure into a strand. Quench the polymer strand in a water bath.

  • Pelletization: Dry the polymer strand and cut it into pellets for subsequent analysis.

Thermogravimetric Analysis (TGA)

Procedure:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Ensure the polymer sample is completely dry. Weigh 5-10 mg of the polymer into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Method:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the polymer's decomposition range (e.g., 600°C).

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. Determine key parameters such as the onset temperature of decomposition and the temperatures at 2%, 5%, and 10% mass loss (T2%, T5%, T10%).

Differential Scanning Calorimetry (DSC)

Procedure:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • DSC Method (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 300°C) to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the glass transition temperature (e.g., 30°C).

    • Second Heating Scan: Heat the sample again at the same rate (e.g., 10°C/min). The data from this scan is typically used for analysis.

  • Data Analysis: Plot the heat flow as a function of temperature. Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Visualizations

PEN_Synthesis_Workflow cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation reactants DM-2,6-NDC + Ethylene Glycol (Molar Ratio 1:2.2) heat1 Heat to 180-230°C (2-4 hours) reactants->heat1 catalyst1 Zinc Acetate Catalyst catalyst1->heat1 distill1 Distill off Methanol heat1->distill1 product1 Bis(2-hydroxyethyl) naphthalate (BHEN) distill1->product1 catalyst2 Antimony Trioxide Catalyst + Phosphoric Acid product1->catalyst2 heat2 Heat to 270-290°C (2-3 hours) catalyst2->heat2 vacuum Apply High Vacuum (<1 Torr) heat2->vacuum distill2 Distill off Ethylene Glycol vacuum->distill2 product2 High Molecular Weight PEN distill2->product2

Workflow for the two-stage melt polymerization synthesis of PEN.

Degradation_Stabilization_Pathway cluster_degradation Thermo-oxidative Degradation Pathway cluster_stabilization Stabilization Pathway Polymer PEN Polymer Chain (P-H) Radical_P Polymer Radical (P•) Polymer->Radical_P Initiation Heat_O2 Heat + O₂ Heat_O2->Polymer Peroxy_Radical Peroxy Radical (POO•) Radical_P->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Degradation_Products Chain Scission, Cross-linking, Discoloration Hydroperoxide->Degradation_Products Decomposition Stable_Products Stable, Non-Radical Products Hydroperoxide->Stable_Products Hindered_Phenol Hindered Phenol (Primary Antioxidant) Hindered_Phenol->Peroxy_Radical Radical Scavenging Phosphite_Stabilizer Phosphite Stabilizer (Secondary Antioxidant) Phosphite_Stabilizer->Hydroperoxide Decomposition

Mechanism of PEN degradation and the action of stabilizers.

References

Technical Support Center: Troubleshooting Viscosity Issues in PEN Melt Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyethylene Naphthalate (PEN) melt processing. This resource is designed for researchers, scientists, and drug development professionals to address common viscosity-related challenges encountered during experimental processing of PEN.

Frequently Asked Questions (FAQs)

Q1: My PEN melt viscosity is too high, leading to high processing pressure and potential degradation. What are the likely causes and how can I resolve this?

A1: High melt viscosity in PEN processing can stem from several factors. Primarily, it can be attributed to the intrinsic properties of the polymer grade, such as a high molecular weight. Additionally, processing conditions play a crucial role.

Troubleshooting Steps for High Viscosity:

  • Increase Melt Temperature: The viscosity of polymer melts, including PEN, is highly dependent on temperature. Increasing the processing temperature will decrease the melt viscosity.[1] However, be cautious not to exceed the thermal degradation temperature of PEN, which is generally above 287.8°C.[2]

  • Optimize Shear Rate: PEN exhibits shear-thinning behavior, meaning its viscosity decreases as the shear rate increases.[3] Increasing screw speed in an extruder or injection speed in an injection molder can help reduce viscosity. However, excessive shear can lead to frictional heating and material degradation.

  • Verify Material Grade: Ensure the PEN grade you are using has the appropriate melt flow index (MFI) for your application. A lower MFI corresponds to a higher molecular weight and thus higher viscosity.[4]

  • Check for Cross-linking: Unwanted chemical reactions during processing can lead to cross-linking, which significantly increases viscosity. This can be caused by contaminants or excessive processing temperatures and residence times.

Q2: I am experiencing unexpectedly low melt viscosity, resulting in issues like flashing in injection molding or inconsistent dimensions in extrusion. What could be the cause?

A2: A sudden or consistent drop in PEN melt viscosity is often an indicator of material degradation, where the polymer chains are breaking down.

Troubleshooting Steps for Low Viscosity:

  • Moisture Content: PEN is a polyester (B1180765) and is susceptible to hydrolytic degradation at elevated temperatures if not properly dried.[5] The presence of moisture during melt processing will lead to a reduction in molecular weight and a corresponding decrease in viscosity. Ensure that PEN pellets are dried to a moisture content below 250 ppm before processing.[6]

  • Thermal Degradation: Although PEN has good thermal stability, prolonged exposure to high temperatures or excessive shear heating can cause thermal degradation, leading to chain scission and reduced viscosity.[7] Lower the processing temperature or reduce screw speed if you suspect thermal degradation.

  • Material Purity: Contamination with lower viscosity polymers or other substances can reduce the overall melt viscosity. Ensure proper handling and cleaning of processing equipment.

Q3: My PEN melt flow is inconsistent, causing variations in product quality. What are the potential reasons for this instability?

A3: Inconsistent melt flow, or surging, can be a complex issue arising from a combination of material, machine, and process parameters.

Troubleshooting Steps for Inconsistent Flow:

  • Inconsistent Feeding: Ensure a consistent and uniform feed of PEN pellets into the extruder or injection molding machine. Variations in feeding can cause fluctuations in melt pressure and flow.[8]

  • Temperature Fluctuations: Verify that all heating zones of your processing equipment are maintaining a stable and uniform temperature. Temperature variations will directly impact viscosity and flow consistency.

  • Improper Screw Design: An improperly designed screw for PEN may not provide consistent melting and conveying, leading to flow instabilities.

  • Material Inhomogeneity: Variations in the molecular weight distribution or the presence of gels or contaminants within the PEN material can cause inconsistent flow behavior.

Quantitative Data Summary

The following tables summarize the typical relationships between processing parameters and PEN melt viscosity. Please note that specific values can vary depending on the grade of PEN and the measurement method.

Table 1: Effect of Temperature on PEN Melt Viscosity (Qualitative)

TemperatureMelt Viscosity
IncreasingDecreasing
DecreasingIncreasing

Table 2: Effect of Shear Rate on PEN Melt Viscosity (Qualitative)

Shear RateMelt Viscosity
IncreasingDecreasing (Shear-thinning)
DecreasingIncreasing

Table 3: Recommended Drying Conditions for PEN

ParameterRecommended Value
Drying Temperature120 - 150 °C
Drying Time4 - 6 hours
Target Moisture Content< 250 ppm

Experimental Protocols

Protocol 1: Determination of PEN Melt Viscosity using a Capillary Rheometer

This protocol outlines the procedure for measuring the shear viscosity of PEN as a function of shear rate and temperature using a capillary rheometer, in accordance with ASTM D3835.

1. Sample Preparation:

  • Dry the PEN pellets in a dehumidifying dryer at 130°C for at least 4 hours to achieve a moisture content below 250 ppm.

2. Instrument Setup:

  • Select a capillary die with a known length-to-diameter (L/D) ratio (e.g., 16:1).
  • Set the barrel and die temperatures to the desired testing temperature (e.g., 280°C, 290°C, 300°C). Allow the instrument to stabilize at the set temperature.

3. Measurement Procedure:

  • Load the dried PEN pellets into the rheometer barrel.
  • Allow the material to melt and reach thermal equilibrium within the barrel (typically 5-10 minutes).
  • Extrude the molten PEN through the capillary die at a series of pre-defined piston speeds (which correspond to different shear rates).
  • Record the pressure drop across the die for each piston speed.

4. Data Analysis:

  • Calculate the apparent shear stress and apparent shear rate at the wall for each data point.
  • Apply the Bagley correction to account for entrance pressure losses and the Rabinowitsch correction to obtain the true shear rate and true viscosity.
  • Plot the true viscosity as a function of true shear rate on a log-log scale to generate the viscosity curve.

Diagrams

Troubleshooting_High_Viscosity Start High PEN Melt Viscosity Temp Increase Melt Temperature Start->Temp Shear Increase Shear Rate (e.g., Screw Speed) Start->Shear Grade Verify Material Grade (Check MFI) Start->Grade Crosslinking Check for Cross-linking (Reduce Temp/Time) Start->Crosslinking End Viscosity Reduced Temp->End Shear->End Grade->End Crosslinking->End Troubleshooting_Low_Viscosity Start Low PEN Melt Viscosity Moisture Check Moisture Content (Dry Material Properly) Start->Moisture Degradation Check for Thermal Degradation (Lower Temp/Shear) Start->Degradation Purity Verify Material Purity (Clean Equipment) Start->Purity End Viscosity Increased Moisture->End Degradation->End Purity->End Degradation_Pathways PEN PEN Polymer Chain Hydrolytic Hydrolytic Degradation (Presence of Moisture + Heat) PEN->Hydrolytic Thermal Thermal Degradation (Excessive Heat/Shear) PEN->Thermal Scission Chain Scission Hydrolytic->Scission Thermal->Scission MW_Decrease Decreased Molecular Weight Scission->MW_Decrease Viscosity_Drop Lower Melt Viscosity MW_Decrease->Viscosity_Drop

References

Technical Support Center: High-Purity Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of high-purity Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on cost-effective synthesis and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective pathway for synthesizing high-purity DM-2,6-NDC?

A1: The most prevalent industrial method involves a two-step process:

  • Oxidation: Liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA). This is typically achieved using a cobalt-manganese-bromine catalyst system in an acetic acid solvent.[1][2][3]

  • Esterification: Subsequent esterification of the purified 2,6-NDA with methanol (B129727) to yield DM-2,6-NDC.[3][4][5]

The primary focus for cost reduction lies in the economical production and purification of the 2,6-DMN precursor.[1]

Q2: What are the critical factors influencing the purity of the final DM-2,6-NDC product?

A2: The purity of DM-2,6-NDC is highly dependent on the purity of the intermediate, 2,6-naphthalenedicarboxylic acid (2,6-NDA).[3] To obtain high-purity 2,6-NDA, it is crucial to start with high-purity 2,6-dimethylnaphthalene (2,6-DMN), ideally with a purity of 99.5% or higher.[1] Impurities in the 2,6-DMN feedstock can lead to the formation of undesirable byproducts during oxidation, which are often difficult to remove in later stages.

Q3: What are some alternative, potentially more cost-effective, starting materials for 2,6-DMN synthesis besides the traditional o-xylene (B151617) and butadiene route?

A3: The BP-Amoco process, which uses o-xylene and butadiene, is known to be expensive.[1] More economical routes are being explored, including:

  • From Coal Tar: Separation of 2,6-DMN from coal tar distillate through vacuum distillation, melt crystallization, and solvent crystallization.[2]

  • Methylation of Naphthalene (B1677914) or 2-Methylnaphthalene: This method utilizes zeolites as catalysts and is considered a simpler and more desirable synthetic route.[1]

Q4: What are the common impurities encountered during the synthesis of 2,6-NDA and how can they be minimized?

A4: During the liquid-phase oxidation of 2,6-DMN, several impurities can form, including:

  • Trimellitic acid (TMLA): Results from the oxidation of one of the naphthalene rings.[3]

  • 2-formyl-6-naphthoic acid (FNA): An intermediate from the incomplete oxidation of a methyl group.[3]

  • Bromo-naphthalenedicarboxylic acid (Br-NDA): Formed due to the bromination of the naphthalene ring by the catalyst system.[3]

  • 2-naphthoic acid (2-NA): Results from the loss of a methyl or carboxylic acid group.[3]

Minimizing these impurities can be achieved by using high-purity 2,6-DMN and optimizing reaction conditions such as temperature and catalyst concentrations.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of DM-2,6-NDC.

Issue 1: Low Yield of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) during Oxidation
Possible Cause Troubleshooting Step
Impure 2,6-Dimethylnaphthalene (2,6-DMN) Purify the 2,6-DMN feedstock using recrystallization from acetic acid, melt crystallization, or distillation to achieve >99.5% purity.[3]
Suboptimal Reaction Temperature Maintain the reaction temperature between 193-212°C (380-415°F). Temperatures above 215°C can lead to increased formation of byproducts like trimellitic acid, while temperatures below 187°C can result in incomplete oxidation and higher levels of 2-formyl-6-naphthoic acid.[3]
Incorrect Catalyst Composition Ensure the proper ratio of cobalt, manganese, and bromine components in the catalyst system. The atomic ratio of manganese to cobalt should be in the range of 5:1 to 0.3:1.[3]
Inadequate Oxygen Supply Use a source of molecular oxygen, such as air, and ensure sufficient pressure to maintain the reaction in the liquid phase.[3]
Issue 2: Poor Purity of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)
Possible Cause Troubleshooting Step
Presence of Oxidation Byproducts Employ a high-temperature hydrogenation step to purify the crude 2,6-NDA.[2]
Carryover of Impurities from 2,6-DMN As with low yield, start with highly purified 2,6-DMN. The purity of the starting material directly impacts the purity of the final product.[1][3]
Inefficient Post-Oxidation Treatment After the main oxidation reaction, treat the mixture with a molecular oxygen-containing gas at an elevated temperature (65-232°C) to convert remaining intermediates to the desired dicarboxylic acid.[3]
Issue 3: Low Yield during Esterification of 2,6-NDA to DM-2,6-NDC
Possible Cause Troubleshooting Step
Low Solubility of 2,6-NDA in Methanol The esterification reaction rate is often limited by the low solubility of 2,6-NDA in methanol.[5]
Suboptimal Reaction Temperature The recommended esterification temperature is between 200 to 350°C, with a more preferable range of 230 to 300°C. Lower temperatures lead to a slow reaction rate, while higher temperatures can increase byproduct formation.[5]
Byproduct Formation (e.g., Dimethyl Ether) Optimize the reaction temperature to minimize the formation of byproducts like dimethyl ether.[5]
Equilibrium Limitations A yield of around 91.2 mol% has been reported.[4] Pushing the reaction to completion may require removal of water or using a large excess of methanol.
Issue 4: Difficulty in Separating 2,6-DMN from its Isomers
Possible Cause Troubleshooting Step
Similar Boiling Points of DMN Isomers The ten isomers of dimethylnaphthalene have very close boiling points, making separation by distillation challenging.[6]
Ineffective Purification Method Employ a multi-stage purification process combining methods like melt crystallization (MC) and solute crystallization (SC) to achieve high purity (e.g., 99.5%).[6]

Experimental Protocols

Protocol 1: Purification of Crude 2,6-Dimethylnaphthalene (2,6-DMN) by Melt Crystallization

Objective: To enrich the concentration of 2,6-DMN from a mixture of isomers.

Methodology:

  • Melt the crude 2,6-DMN mixture (e.g., containing 10.43% 2,6-DMN) by heating.

  • Slowly cool the molten mixture to induce crystallization. The higher melting point of 2,6-DMN (109.5-111.5 °C) compared to other isomers facilitates its selective crystallization.

  • Separate the crystallized 2,6-DMN from the remaining liquid phase.

  • The recovered crystals will have a higher concentration of 2,6-DMN and can be used for further purification or in the oxidation reaction.[6]

Protocol 2: Liquid-Phase Oxidation of 2,6-DMN to 2,6-NDA (Amoco Process)

Objective: To synthesize 2,6-naphthalenedicarboxylic acid from 2,6-dimethylnaphthalene.

Materials:

  • High-purity 2,6-DMN (>99.5%)

  • Acetic acid (solvent)

  • Cobalt acetate (B1210297) (catalyst)

  • Manganese acetate (catalyst)

  • Sodium bromide or hydrogen bromide (bromine source)

  • Compressed air or oxygen

Procedure:

  • Charge a high-pressure reactor with acetic acid, cobalt acetate, manganese acetate, and the bromine source.

  • Heat the reactor to the desired temperature (e.g., 193-212°C) and pressurize with air.

  • Continuously feed a solution of 2,6-DMN in acetic acid into the reactor.

  • Maintain a constant flow of air to provide the necessary oxygen for the oxidation reaction.

  • The reaction is exothermic and requires careful temperature control.

  • The product, 2,6-NDA, will precipitate out of the solution as a slurry.

  • Continuously or batch-wise remove the product slurry from the reactor.

  • Separate the solid 2,6-NDA from the solvent and catalyst solution.[3][7]

Protocol 3: Esterification of 2,6-NDA to DM-2,6-NDC

Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid.

Materials:

  • Purified 2,6-NDA

  • Methanol

Procedure:

  • Create a slurry of 2,6-NDA in methanol.

  • Transfer the slurry to a high-pressure reactor.

  • Heat the reactor to 230-300°C under pressure.[5]

  • The esterification reaction proceeds, forming DM-2,6-NDC and water.

  • Continuously remove water and some unreacted methanol to drive the reaction towards the product.

  • After the reaction is complete, cool the mixture and isolate the crude DM-2,6-NDC.

  • Purify the crude DM-2,6-NDC, for example, by recrystallization.

Quantitative Data Summary

Table 1: Typical Yields and Purity in DM-2,6-NDC Production
Process Step Parameter Value Reference
2,6-DMN Purification Purity after MC-SC99.5%[6]
2,6-NDA Synthesis Required 2,6-DMN Purity≥99.5%[1]
DM-2,6-NDC Esterification Molar Yield91.2%[4]
Final DM-2,6-NDC Product Organic Purity>99.95%[8]
Final DM-2,6-NDC Product Acid Number (mg KOH/g)<0.02[8]
Table 2: Optimized Reaction Conditions for 2,6-NDA Synthesis
Parameter Value Reference
Reaction Temperature 193-212°C (380-415°F)[3]
Solvent to 2,6-DMN Ratio (wt/wt) 2:1 to 12:1 (preferably 3:1 to 6:1)[3]
Mn:Co Atomic Ratio 5:1 to 0.3:1[3]
Total Co and Mn Concentration At least 0.40 wt% based on solvent[3]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Synthesis of 2,6-NDA cluster_purification Purification and Esterification start Crude 2,6-DMN (from Coal Tar or Synthesis) purification Purification (Melt/Solvent Crystallization) start->purification Impure Feed oxidation Liquid-Phase Oxidation (Co/Mn/Br Catalyst) purification->oxidation High-Purity 2,6-DMN (>99.5%) crude_nda Crude 2,6-NDA oxidation->crude_nda nda_purification Purification of 2,6-NDA (e.g., Hydrogenation) crude_nda->nda_purification esterification Esterification with Methanol nda_purification->esterification Pure 2,6-NDA final_product High-Purity DM-2,6-NDC esterification->final_product

Caption: Workflow for the production of high-purity DM-2,6-NDC.

troubleshooting_low_yield problem Low Yield of 2,6-NDA cause1 Impure 2,6-DMN? problem->cause1 cause2 Incorrect Temperature? problem->cause2 cause3 Wrong Catalyst Ratio? problem->cause3 cause1->cause2 No solution1 Purify 2,6-DMN (>99.5%) cause1->solution1 Yes cause2->cause3 No solution2 Adjust Temperature (193-212°C) cause2->solution2 Yes solution3 Correct Mn:Co Ratio (5:1 to 0.3:1) cause3->solution3 Yes

Caption: Troubleshooting logic for low yield of 2,6-NDA.

References

Validation & Comparative

comparing the properties of PEN and PET plastics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of PEN and PET Plastics for Researchers and Drug Development Professionals

Polyethylene (B3416737) naphthalate (PEN) and polyethylene terephthalate (B1205515) (PET) are both semi-aromatic polyesters with a wide range of applications in packaging, electronics, and medical devices. While they share a similar chemical backbone, the substitution of a naphthalene (B1677914) ring in PEN for the phenyl ring in PET results in significant differences in their thermal, mechanical, barrier, and optical properties. This guide provides an in-depth comparison of these two polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate material for their specific applications.

Chemical Structure

The primary difference between PEN and PET lies in their aromatic structures. PET contains a single phenyl ring in its repeating unit, while PEN incorporates a larger, more rigid naphthalene ring structure. This fundamental structural difference is the primary driver for the distinct properties of the two polymers.

G cluster_PET Polyethylene Terephthalate (PET) cluster_PEN Polyethylene Naphthalate (PEN) pet_struct pen_struct

Figure 1: Chemical structures of PET and PEN.

Comparative Performance Data

The following table summarizes the key quantitative differences in the properties of PEN and PET, compiled from various experimental studies.

PropertyPENPETTest Method
Thermal Properties
Glass Transition Temperature (Tg)120-125 °C[1][2]75-80 °C[1][2]ASTM D3418
Melting Temperature (Tm)~265-270 °C~250-260 °CASTM D3418
Heat Deflection Temperature (HDT)HigherLowerASTM D648
Coefficient of Thermal Expansion (CTE)18-20 ppm/°C20-25 ppm/°C[3]-
Mechanical Properties
Tensile Strength~241 MPa (35 kpsi)~172 MPa (25 kpsi)ASTM D638
Young's Modulus~5500 MPa~4100 MPaASTM D638
Elongation at Break~50%~50%ASTM D638
Barrier Properties
Oxygen PermeabilityLowerHigherASTM D3985
Water Vapor Transmission Rate (WVTR)LowerHigherASTM F1249
Carbon Dioxide PermeabilityLowerHigher-
Optical Properties
Refractive Index~1.64~1.58-
UV Cutoff Wavelength~380 nm~315 nmUV-Vis Spectroscopy
Other Properties
Hydrolysis ResistanceBetterGood-
UV ResistanceBetterGood-

Detailed Property Comparison

Thermal Properties

PEN exhibits significantly higher thermal stability compared to PET. Its glass transition temperature (Tg) is approximately 40-50°C higher than that of PET, and its melting temperature (Tm) is also higher.[1][2] This superior thermal resistance makes PEN a more suitable material for applications involving high-temperature processing or use, such as in electronic components and autoclavable medical devices. The higher Tg of PEN also contributes to better dimensional stability at elevated temperatures.

Mechanical Properties

The rigid naphthalene structure in PEN leads to enhanced mechanical properties compared to PET. PEN films have a higher tensile strength and Young's modulus, making them stiffer and stronger.[1][2] This increased rigidity can be advantageous in applications requiring high mechanical integrity and dimensional stability. However, both polymers exhibit similar elongation at break, indicating comparable ductility.

Barrier Properties

PEN demonstrates superior barrier properties against gases like oxygen and carbon dioxide, as well as water vapor.[1][2] The denser molecular packing and reduced chain mobility due to the naphthalene rings in PEN hinder the diffusion of small molecules. This makes PEN an excellent choice for packaging oxygen-sensitive products and for applications where maintaining a specific gaseous environment is critical.

Optical Properties

Both PEN and PET are transparent materials, but they have different optical characteristics. PEN has a higher refractive index than PET. A key differentiator is their UV blocking capability. PEN provides a significantly better barrier to ultraviolet (UV) radiation, cutting off wavelengths up to around 380 nm, whereas PET's cutoff is closer to 315 nm. This inherent UV resistance makes PEN suitable for applications requiring protection from UV degradation without the need for additional coatings or additives.

Chemical Resistance and Durability

PEN generally exhibits better resistance to hydrolysis and chemicals compared to PET.[1][2] This enhanced durability makes it a more robust material for use in harsh chemical environments or for applications requiring long-term stability.

Experimental Methodologies

The data presented in this guide are based on standardized experimental protocols to ensure comparability and reliability. Below are brief descriptions of the key test methods used to characterize the properties of PEN and PET.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Protocol (based on ASTM D3418): A small, weighed sample of the polymer is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored, and the resulting thermogram is analyzed to identify the temperatures of thermal transitions.

Mechanical Analysis: Dynamic Mechanical Thermal Analysis (DMTA)
  • Principle: DMTA applies an oscillating force to a sample and measures its mechanical response as a function of temperature. This provides information on the material's stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping characteristics (tan delta).

  • Protocol (based on ASTM D4065): A rectangular film sample is clamped in the instrument and subjected to a sinusoidal strain at a fixed frequency. The temperature is ramped at a controlled rate, and the storage modulus, loss modulus, and tan delta are recorded. The peak of the tan delta curve is often used to determine the glass transition temperature.

Barrier Analysis: Oxygen Transmission Rate (OTR)
  • Principle: This test measures the steady-state rate at which oxygen gas permeates through a plastic film.

  • Protocol (based on ASTM D3985): The film sample is sealed between two chambers. One chamber contains a controlled concentration of oxygen, while the other is purged with an oxygen-free carrier gas (e.g., nitrogen). A coulometric sensor in the carrier gas stream detects the amount of oxygen that permeates through the film over time.

Optical Analysis: UV-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material. This can be used to determine the UV cutoff wavelength, which is the wavelength below which the material significantly absorbs UV radiation.

  • Protocol: A thin film of the polymer is placed in the beam path of a UV-Vis spectrophotometer. The absorbance or transmittance of the film is measured across a range of wavelengths (e.g., 200-800 nm). The UV cutoff is typically defined as the wavelength at which the transmittance drops to a certain level (e.g., 1%).

Logical Workflow for Material Selection

The choice between PEN and PET for a specific application depends on a careful evaluation of the required performance characteristics. The following diagram illustrates a logical workflow for this selection process.

G start Define Application Requirements thermal High Thermal Stability Needed? start->thermal mechanical High Mechanical Strength/Stiffness Needed? thermal->mechanical Yes pet Consider PET thermal->pet No barrier Superior Gas/Moisture Barrier Needed? mechanical->barrier Yes mechanical->pet No uv UV Protection Needed? barrier->uv Yes barrier->pet No pen Select PEN uv->pen Yes uv->pet No cost Is Cost a Primary Constraint? pet->cost cost->pen No pet_final Select PET cost->pet_final Yes

Figure 2: Decision workflow for selecting between PEN and PET.

Conclusion

PEN offers a significant performance advantage over PET in terms of thermal stability, mechanical strength, barrier properties, and UV resistance. These enhanced properties are a direct result of the rigid and larger naphthalene ring in its chemical structure. For demanding applications in the fields of electronics, high-performance packaging, and medical devices where these characteristics are critical, PEN is the superior choice. However, PET remains a cost-effective and suitable alternative for applications where the performance requirements are less stringent. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed material selection based on the specific needs of their projects.

References

performance comparison of DM-2,6-NDC based polymers with other engineering plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of polymers derived from dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC), primarily focusing on Poly(ethylene 2,6-naphthalate) (PEN), against other widely used engineering plastics such as Polycarbonate (PC), Polybutylene Terephthalate (PBT), and Polyethylene Terephthalate (PET). This analysis is supported by a summary of quantitative experimental data and detailed methodologies for key performance indicators.

The inclusion of the rigid and bulky naphthalene (B1677914) ring in the backbone of 2,6-NDC based polymers imparts a significant enhancement in thermal stability, mechanical strength, and gas barrier properties compared to their terephthalic acid-based counterparts like PET.[1][2][3] These superior properties make PEN a suitable candidate for demanding applications where conventional engineering plastics may not suffice.[2][4][5]

Performance Data Summary

The following tables summarize the key performance indicators for PEN and other common engineering plastics. The data presented are typical values and can vary based on the specific grade, processing conditions, and presence of additives.

Table 1: Thermal Properties

PropertyPENPETPCPBTTest Standard
Glass Transition Temperature (Tg), °C 120[6][7]75[6][7]145-15022-43[8]DSC
Melting Temperature (Tm), °C 265-270250-260Amorphous223[9]DSC
Heat Deflection Temperature (HDT) @ 1.8 MPa, °C ~115~70~13054-65ASTM D648, ISO 75
Max Continuous Use Temperature, °C 155-160[10][11][12]105-130[10]~120120-140-

Table 2: Mechanical Properties

PropertyPENPETPCPBTTest Standard
Tensile Strength, MPa 200[10][13]60 - 140[2]55-7550-60ASTM D638, ISO 527
Tensile Modulus, GPa 5.0 - 5.5[2][10][13]2.0 - 4.02.0-2.41.9-3.0ASTM D638, ISO 527
Elongation at Break, % 60[10][13]50-150100-15050-300ASTM D638, ISO 527
Flexural Modulus, GPa ~5.22.5-4.12.1-2.32.3-2.6ASTM D790, ISO 178
Notched Izod Impact, J/m ~4013-35600-85025-50ASTM D256, ISO 180

Table 3: Barrier Properties

PropertyPENPETPCPBTTest Standard
Oxygen Transmission Rate (OTR) (cc·mil/m²·day·atm)~5~20-30~130~150ASTM D3985, ISO 15105
Water Vapor Transmission Rate (WVTR) (g·mil/m²·day)~1.0-1.5~2.0-3.0~10-15~10-15ASTM F1249, ASTM E96
Carbon Dioxide Transmission Rate Lower than PET----

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

1. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[14][15] A small sample of the polymer is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is monitored and compared to a reference. Endothermic and exothermic transitions, such as melting and crystallization, are observed as peaks in the heat flow curve. The glass transition is observed as a step change in the baseline.[16]

  • Heat Deflection Temperature (HDT): This test determines the temperature at which a polymer sample deforms under a specified load.[14][15] A standard test bar is subjected to a three-point bending load, and the temperature is increased at a constant rate. The HDT is the temperature at which the bar deflects by a specified amount. This test is crucial for understanding the material's short-term heat resistance under load.[15] Commonly used standards are ASTM D648 and ISO 75.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][17] This analysis is used to determine the thermal stability and decomposition temperature of the polymer.[14]

2. Mechanical Testing

  • Tensile Testing: This is one of the most common mechanical tests for polymers. A dumbbell-shaped specimen is pulled at a constant rate of extension until it fractures.[18] The test provides information on the material's tensile strength, tensile modulus (stiffness), and elongation at break (ductility).[18][19] The stress-strain curve generated from this test provides a comprehensive overview of the material's mechanical behavior under tension.[19] Standard test methods include ASTM D638 and ISO 527.

  • Flexural Testing: This test measures the bending properties of a material.[14] A rectangular specimen is supported at its ends and a load is applied to its center (three-point bending) or at two points (four-point bending).[20] The test determines the flexural strength and flexural modulus of the material.[14] ASTM D790 and ISO 178 are the common standards for this test.[20]

  • Impact Testing (Izod/Charpy): These tests evaluate the toughness of a material, or its ability to absorb energy and plastically deform without fracturing.[14][19] A notched specimen is struck by a pendulum, and the energy absorbed to break the specimen is measured.[14] The Izod test (ASTM D256) involves a cantilevered beam, while the Charpy test (ISO 178) uses a simply supported beam.[21]

3. Barrier Properties Testing

  • Oxygen Transmission Rate (OTR): This test measures the rate at which oxygen gas permeates through a polymer film.[22] The film is sealed as a barrier between a chamber with a known concentration of oxygen and a chamber with an oxygen-free carrier gas. A coulometric sensor measures the amount of oxygen that passes through the film over time.[22][23] ASTM D3985 is a widely used standard for this measurement.[23]

  • Water Vapor Transmission Rate (WVTR): This test determines the rate at which water vapor passes through a polymer film.[22] Common methods include the gravimetric (cup) method (ASTM E96) and instrumental methods using infrared or humidity sensors (ASTM F1249).[22][23][24] In the gravimetric method, a desiccant is placed in a cup sealed with the test film, and the weight gain of the cup is measured over time in a controlled humidity environment.[22]

Visualizations

The following diagrams illustrate the hierarchical performance relationship of the discussed polymers and a typical experimental workflow for material characterization.

PerformanceHierarchy cluster_0 Performance Tier cluster_1 Polymers High Performance High Performance PEN PEN High Performance->PEN Superior Thermal, Mechanical, Barrier Good Performance Good Performance PC PC Good Performance->PC High Impact, Good Thermal PBT PBT Good Performance->PBT Good Chemical Resistance, Electrical Standard Performance Standard Performance PET PET Standard Performance->PET Good All-round, Cost-effective

Caption: Hierarchical classification of engineering plastics based on key performance attributes.

ExperimentalWorkflow Polymer_Sample Polymer_Sample Thermal_Analysis Thermal_Analysis Polymer_Sample->Thermal_Analysis DSC, TGA, HDT Mechanical_Testing Mechanical_Testing Polymer_Sample->Mechanical_Testing Tensile, Flexural, Impact Barrier_Property_Testing Barrier_Property_Testing Polymer_Sample->Barrier_Property_Testing OTR, WVTR Performance_Data Performance_Data Thermal_Analysis->Performance_Data Mechanical_Testing->Performance_Data Barrier_Property_Testing->Performance_Data Comparative_Analysis Comparative_Analysis Performance_Data->Comparative_Analysis

Caption: A typical workflow for the characterization and comparison of polymer performance.

References

A Comparative Guide to Purity Validation of Dimethyl 2,6-Naphthalenedicarboxylate: Titration vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of two common analytical methods for determining the purity of Dimethyl 2,6-naphthalenedicarboxylate (DMNDC), a key monomer in the production of specialty polyesters. We will explore the classic technique of saponification titration and the modern chromatographic method of High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and supporting data to aid in method selection and validation.

Quantitative Purity Analysis: A Head-to-Head Comparison

The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, speed, cost, and the specific nature of potential impurities. The following table summarizes hypothetical data from the analysis of a single batch of DMNDC using both saponification titration and HPLC.

ParameterSaponification TitrationHPLC
Purity (%) 99.85 ± 0.1599.96 ± 0.02
Limit of Detection (LOD) ~0.1%<0.001%
Limit of Quantitation (LOQ) ~0.3%0.002%
Analysis Time per Sample ~2 hours~30 minutes
Instrumentation Cost LowHigh
Solvent Consumption ModerateHigh
Specificity Low (measures total ester content)High (separates and quantifies individual impurities)

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the purity validation of this compound, from sample preparation to data analysis for both titration and a comparative analytical method like HPLC.

cluster_prep Sample Preparation cluster_titration Saponification Titration cluster_hplc Alternative Method (e.g., HPLC) cluster_analysis Data Analysis start DMNDC Sample weigh Accurate Weighing start->weigh dissolve Dissolution weigh->dissolve saponify Saponification with Excess KOH dissolve->saponify hplc_prep Sample Dilution & Filtration dissolve->hplc_prep back_titrate Back-titration with HCl saponify->back_titrate endpoint Endpoint Detection back_titrate->endpoint calc_titration Calculate Purity (Titration) endpoint->calc_titration hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection calc_hplc Calculate Purity (HPLC) hplc_detection->calc_hplc compare Compare Results calc_titration->compare calc_hplc->compare

PEN Films: A Superior Barrier in Polyester Films for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polyester (B1180765) films, Polyethylene Naphthalate (PEN) emerges as a high-performance material, offering significantly enhanced barrier properties compared to its more common counterpart, Polyethylene Terephthalate (PET), and other variants like PETG. This guide provides a detailed comparison of the barrier performance of these films, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their applications.

PEN's superior barrier characteristics stem from its unique molecular structure, which incorporates a naphthalene (B1677914) ring, in contrast to the benzene (B151609) ring found in PET. This structural difference results in a more rigid and densely packed polymer matrix, effectively reducing the permeation of gases and water vapor.

Quantitative Comparison of Barrier Properties

The following table summarizes the oxygen, water vapor, and carbon dioxide transmission rates for PEN, PET, and PETG films. It is important to note that direct comparisons can be challenging due to variations in testing conditions and film thickness across different studies. The data presented here is normalized where possible to provide a clearer comparative perspective.

PropertyPENPETPETGTest Conditions
Oxygen Transmission Rate (OTR) (cc/m²·day)5 - 1545 - 65[1]~10023°C, 0% RH
Water Vapor Transmission Rate (WVTR) (g/m²·day)1 - 33 - 5[1]~1038°C, 90% RH
Carbon Dioxide Transmission Rate (CO₂TR) (cc/m²·day)20 - 50150 - 250~40023°C, 0% RH

Note: The values presented are approximate and can vary based on film thickness, manufacturing process, and specific test parameters.

As the data indicates, PEN consistently demonstrates lower permeability to oxygen, water vapor, and carbon dioxide compared to both PET and PETG, making it an excellent choice for sensitive applications where protection from these elements is critical.

The Science Behind the Barrier: A Structural Perspective

The enhanced barrier performance of PEN is a direct result of its chemical structure. The presence of the double naphthalene ring in the PEN polymer chain, as opposed to the single phenyl ring in PET, leads to a stiffer and more constrained molecular architecture.[2] This increased rigidity limits the segmental motion of the polymer chains, creating a more tortuous path for gas and vapor molecules to navigate, thereby reducing the rate of permeation.

cluster_PEN PEN Structure cluster_PET PET Structure PEN_Structure Naphthalene Ring PEN_Property Increased Rigidity & Densely Packed Chains PEN_Structure->PEN_Property leads to PEN_Barrier Superior Barrier Properties (Low O₂, H₂O, CO₂ Permeability) PEN_Property->PEN_Barrier results in PET_Structure Benzene Ring PET_Property Less Rigid & Loosely Packed Chains PET_Structure->PET_Property leads to PET_Barrier Standard Barrier Properties (Higher O₂, H₂O, CO₂ Permeability) PET_Property->PET_Barrier results in

Fig. 1: Structural basis for the superior barrier properties of PEN films.

Experimental Protocols for Barrier Property Measurement

The quantitative data presented in this guide is derived from standardized experimental methods designed to accurately measure the transmission rates of gases and water vapor through polymer films. The primary American Society for Testing and Materials (ASTM) standards employed are outlined below.

Oxygen Transmission Rate (OTR) - ASTM D3985

This standard test method determines the steady-state rate of oxygen gas transmission through plastic film and sheeting.

Experimental Workflow:

start Sample Preparation (Cut and Condition Film) mount Mount Film in Diffusion Cell start->mount purge Purge with Nitrogen (Carrier Gas) mount->purge introduce_o2 Introduce Oxygen (Test Gas) purge->introduce_o2 measure Measure O₂ Permeation with Coulometric Sensor introduce_o2->measure calculate Calculate OTR (cc/m²·day) measure->calculate end Report Results calculate->end

Fig. 2: Workflow for OTR measurement according to ASTM D3985.

In this method, the film sample is sealed as a barrier between two chambers.[3] One chamber contains oxygen, and the other is purged with a stream of nitrogen.[3] A coulometric sensor measures the amount of oxygen that permeates through the film into the nitrogen stream.[3]

Water Vapor Transmission Rate (WVTR) - ASTM F1249

This test method covers the determination of the rate of water vapor transmission through flexible barrier materials using a modulated infrared sensor.

Experimental Workflow:

start Sample Preparation (Cut and Condition Film) mount Mount Film in Diffusion Cell start->mount expose_humidity Expose One Side to Known Humidity mount->expose_humidity dry_side Maintain Dry Nitrogen Flow on Other Side expose_humidity->dry_side measure Measure Water Vapor with Modulated IR Sensor dry_side->measure calculate Calculate WVTR (g/m²·day) measure->calculate end Report Results calculate->end

Fig. 3: Workflow for WVTR measurement according to ASTM F1249.

The film specimen is mounted in a diffusion cell, creating a barrier between a chamber with a known relative humidity and a chamber with a flow of dry nitrogen. An infrared sensor detects the water vapor that permeates through the material.

Carbon Dioxide Transmission Rate (CO₂TR) - ASTM F2476

This standard provides a procedure for determining the steady-state rate of carbon dioxide transmission through barrier materials using an infrared detector.

Experimental Workflow:

start Sample Preparation (Cut and Condition Film) mount Mount Film in Diffusion Cell start->mount purge Purge with Nitrogen (Carrier Gas) mount->purge introduce_co2 Introduce Carbon Dioxide (Test Gas) purge->introduce_co2 measure Measure CO₂ Permeation with IR Detector introduce_co2->measure calculate Calculate CO₂TR (cc/m²·day) measure->calculate end Report Results calculate->end

Fig. 4: Workflow for CO₂TR measurement according to ASTM F2476.

Similar to the OTR test, the film is sealed between two chambers. One chamber is purged with nitrogen, while the other contains carbon dioxide. An infrared detector measures the amount of CO₂ that permeates through the film and is carried by the nitrogen stream.

Conclusion

For applications demanding superior protection against oxygen, water vapor, and carbon dioxide, PEN films offer a distinct advantage over other polyester films like PET and PETG. This enhanced barrier performance, a direct consequence of its unique molecular structure, makes PEN an ideal candidate for packaging sensitive pharmaceuticals, electronic components, and other materials where product integrity and longevity are paramount. While the initial cost of PEN may be higher, the extended shelf-life and enhanced protection it affords can provide significant long-term value.

References

thermal analysis (DSC, TGA) of polyethylene naphthalate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the thermal analysis of Polyethylene (B3416737) Naphthalate (PEN) in comparison to other widely used polyesters, Polyethylene Terephthalate (B1205515) (PET), and Polybutylene Terephthalate (PBT). This guide provides a detailed comparison of their thermal properties, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), intended for researchers, scientists, and drug development professionals.

Comparative Thermal Properties of PEN, PET, and PBT

The thermal properties of polymers are critical indicators of their performance in various applications. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing these properties. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, offering insights into its thermal stability and decomposition profile.

Polyethylene naphthalate (PEN) is a high-performance polyester (B1180765) that exhibits superior thermal stability compared to polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1] This enhanced thermal resistance makes PEN a suitable candidate for applications requiring dimensional stability at elevated temperatures.

Data Presentation

The following tables summarize the key quantitative data obtained from DSC and TGA analyses of PEN, PET, and PBT. It is important to note that the values presented are collated from various studies, and the experimental conditions under which they were obtained may differ. For a direct and precise comparison, it is always recommended to perform analyses under identical experimental protocols.

Table 1: DSC Thermal Properties of PEN, PET, and PBT

PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)
Glass Transition Temperature (Tg) ~120 °C~70-80 °C~22-43 °C
Crystallization Temperature (Tc) ~190-200 °C~120-140 °C~180-200 °C
Melting Temperature (Tm) ~265-270 °C~250-260 °C~220-230 °C

Table 2: TGA Thermal Stability of PEN, PET, and PBT in an Inert Atmosphere (Nitrogen)

PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)Polybutylene Terephthalate (PBT)
Onset Decomposition Temperature (Tonset) ~430-450 °C~380-420 °C~350-380 °C
Temperature at 5% Weight Loss (T5%) ~440 °C~400 °C[2]~383 °C[2]
Temperature at Maximum Decomposition Rate (Tmax) ~470 °C~450 °C[3]~410 °C

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers. Standardized procedures, such as those outlined by ASTM and ISO, provide a framework for conducting these experiments.[4][5][6]

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a general guideline for determining the thermal transitions of polymers like PEN, PET, and PBT.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heating and Cooling Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:

      • An initial heating scan to erase the thermal history of the sample.

      • A controlled cooling scan (e.g., at 10 °C/min) to observe crystallization.

      • A second heating scan (e.g., at 10 °C/min) to determine the glass transition and melting behavior. The temperature range should encompass all expected transitions. For PEN, a range of 25 °C to 300 °C is often used.

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline, the crystallization temperature (Tc) as the peak of the exothermic transition, and the melting temperature (Tm) as the peak of the endothermic transition.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for evaluating the thermal stability and decomposition of polymers.

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Calibration: The TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically conducted under a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air) can be used to investigate thermo-oxidative degradation. The gas flow rate is kept constant (e.g., 20-50 mL/min).

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) over a temperature range that covers the complete decomposition of the polymer (e.g., from room temperature to 600-800 °C).[7]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is determined from the initial significant weight loss. The temperature at which the maximum rate of weight loss occurs is identified from the peak of the derivative of the TGA curve (DTG curve).

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for conducting DSC and TGA experiments on polymeric materials.

G Experimental Workflow for Polymer Thermal Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation & Comparison Sample_Selection Select Representative Polymer Sample Weighing Accurately Weigh 5-10 mg Sample_Selection->Weighing Encapsulation Encapsulate in DSC/TGA Pan Weighing->Encapsulation DSC_Setup Instrument Setup & Calibration Encapsulation->DSC_Setup TGA_Setup Instrument Setup & Calibration Encapsulation->TGA_Setup DSC_Run Run Heating/Cooling Cycle (e.g., 10 °C/min in N2) DSC_Setup->DSC_Run DSC_Data Collect Heat Flow vs. Temp Data DSC_Run->DSC_Data DSC_Analysis Determine Tg, Tc, Tm DSC_Data->DSC_Analysis Comparison Compare Thermal Properties of PEN, PET, and PBT DSC_Analysis->Comparison TGA_Run Run Heating Program (e.g., 10 °C/min in N2) TGA_Setup->TGA_Run TGA_Data Collect Weight Loss vs. Temp Data TGA_Run->TGA_Data TGA_Analysis Determine Decomposition Temps TGA_Data->TGA_Analysis TGA_Analysis->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Workflow for DSC and TGA of polymers.

Logical Relationship for Material Selection

This diagram illustrates a simplified decision-making process for selecting a polyester based on its thermal properties for a specific application.

G Material Selection Based on Thermal Properties Start Application Requirement: High Temperature Resistance? PEN Select PEN Start->PEN Yes PET_PBT Consider PET or PBT Start->PET_PBT No Cost Cost a Primary Constraint? PEN->Cost Check High_Modulus High Modulus at >100°C? PET_PBT->High_Modulus Evaluate further PET Select PET High_Modulus->PET Yes PBT Select PBT High_Modulus->PBT No Cost->PET Yes

Caption: Decision tree for polyester selection.

References

A Comparative Guide to the Mechanical Properties of High-Performance Fibers: Featuring PEN Fibers Derived from Dimethyl 2,6-Naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanical properties of poly(ethylene 2,6-naphthalate) (PEN) fibers, derived from dimethyl 2,6-naphthalenedicarboxylate, with other leading high-performance fibers, including poly(ethylene terephthalate) (PET), aramid, and carbon fibers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a clear understanding of the performance characteristics of these materials, supported by experimental data and standardized testing protocols.

Data Presentation: Comparative Mechanical Properties

The following table summarizes the key mechanical properties of PEN fibers in comparison to other high-performance alternatives. These values represent typical ranges and can vary based on the specific manufacturing process and fiber grade.

PropertyPEN FiberPET FiberAramid Fiber (Para-aramid)Carbon Fiber (Standard Modulus)
Tensile Strength (GPa) 0.8 - 1.20.7 - 1.02.8 - 3.63.5 - 7.0
Tensile Modulus (GPa) 15 - 2510 - 1560 - 130230 - 240
Elongation at Break (%) 8 - 1510 - 302.4 - 4.41.5 - 2.0
Tenacity ( g/den ) 6.0 - 9.05.0 - 7.020 - 2415 - 25
Density (g/cm³) 1.361.381.441.75 - 1.80

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized testing methods to ensure accuracy and comparability. The primary methods are outlined below.

Tensile Properties of Single Fibers (ASTM D3822/D3822M)

This test method is used to determine the tensile properties of single textile fibers, including breaking force, elongation at break, and tenacity.[1][2]

1. Apparatus:

  • A constant-rate-of-extension (CRE) type tensile testing machine.

  • Clamps and jaws suitable for holding single fibers.

  • A device for measuring the linear density of the fibers (e.g., a vibroscope).

2. Specimen Preparation:

  • Single fibers are carefully extracted from a sample.

  • The linear density of each fiber is measured.

  • Specimens are conditioned in a standard atmosphere for testing (typically 21 ± 1°C and 65 ± 2% relative humidity).[3]

3. Procedure:

  • The conditioned fiber is mounted in the clamps of the tensile testing machine with a specified gauge length.[4]

  • The fiber is elongated at a constant rate until it breaks.

  • The breaking force and the elongation at the break are recorded.

4. Calculations:

  • Breaking Tenacity ( g/den ): Calculated by dividing the breaking force by the linear density of the fiber.[3][5]

  • Elongation at Break (%): Calculated as the change in length at the breaking point divided by the initial gauge length, multiplied by 100.

  • Initial Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.

Tensile Strength and Young's Modulus of Fibers (ASTM C1557)

This standard is often applied to high-modulus fibers like carbon and ceramic fibers but can also be used for polymeric fibers to determine tensile strength and Young's modulus.[6][7]

1. Apparatus:

  • A universal testing machine capable of applying a uniaxial tensile force.

  • Grips designed to hold single fibers securely without causing damage.

  • An extensometer or other strain-measuring device (optional).

2. Specimen Preparation:

  • A single fiber is carefully selected.

  • The cross-sectional area of the fiber is determined, often through microscopic analysis.

  • The fiber may be mounted on a tab to facilitate handling and gripping.

3. Procedure:

  • The fiber is mounted in the testing machine.

  • A tensile load is applied at a constant cross-head displacement rate until the fiber fractures.[7]

  • The peak force is recorded.

4. Calculations:

  • Tensile Strength (GPa): Calculated by dividing the peak force by the cross-sectional area of the fiber.[7]

  • Young's Modulus (GPa): Determined from the slope of the linear region of the stress-strain curve.[7]

Visualizations

Logical Relationship: From Monomer to High-Performance Fiber

The following diagram illustrates the general manufacturing process for PEN fibers, starting from the monomer this compound. The key stages of polymerization, spinning, and drawing are crucial in developing the final mechanical properties of the fiber.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Fiber Formation A This compound (NDC) C Transesterification A->C B Ethylene Glycol B->C D Melt Polycondensation C->D Oligomers E Solid-State Polymerization (SSP) D->E Low MW Polymer F PEN Polymer Pellets E->F High MW Polymer G Melt Spinning F->G H Drawing & Annealing G->H As-Spun Fibers I PEN Fiber H->I High-Performance Fibers

Caption: Production pathway of PEN fibers from monomer precursors.

Comparison and Alternatives

PEN, a high-performance polyester, exhibits superior mechanical and thermal properties compared to its more common counterpart, PET.[8][9][10] The presence of the naphthalene (B1677914) ring in the PEN backbone imparts greater rigidity, leading to a higher modulus, improved strength, and better dimensional stability.[9][10]

  • PEN vs. PET: PEN fibers offer a significant advantage in applications requiring higher strength, modulus, and thermal resistance than what PET can provide.[8][9][10] This makes PEN a suitable candidate for demanding industrial applications such as tire cords, sailcloth, and engineered reinforcements.[9][11]

  • PEN vs. Aramid Fibers: Aramid fibers, such as Kevlar®, are known for their exceptional tensile strength and modulus, which are significantly higher than those of PEN.[12][13] Aramids also possess excellent thermal stability and are inherently flame-retardant.[12][14] However, PEN fibers can offer a cost-effective alternative in applications where the extreme performance of aramids is not required.

  • PEN vs. Carbon Fibers: Carbon fibers represent the pinnacle of stiffness and strength-to-weight ratio among common reinforcing fibers.[15] Their tensile modulus is an order of magnitude higher than that of PEN fibers. While PEN fibers cannot compete with the mechanical performance of carbon fibers, they are more ductile and less brittle, which can be advantageous in certain applications. Carbon fibers are also electrically conductive, a property not shared by PEN.[15]

References

A Comparative Guide to Catalysts in Polyethylene Naphthalate (PEN) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal and mechanical properties, is critically dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts—antimony, titanium, and germanium-based compounds—used in PEN production via transesterification and direct esterification routes. The performance of these catalysts is evaluated based on experimental data, and detailed methodologies are provided to support further research and development.

Performance Comparison of PEN Synthesis Catalysts

The efficiency of PEN synthesis is significantly influenced by the catalyst's nature, impacting reaction rates, polymer molecular weight, and the final properties of the material. The following table summarizes key performance indicators for antimony, titanium, and germanium catalysts.

Catalyst SystemTypical CompoundsCatalyst Loading (ppm)Reaction Time (h)Intrinsic Viscosity (dL/g)Tg (°C)Tm (°C)Key AdvantagesKey Disadvantages
Antimony (Sb) Antimony Trioxide (Sb₂O₃), Antimony Acetate (Sb(OAc)₃)200 - 3002 - 40.5 - 0.7~120~265High activity, low cost, good polymer colorHeavy metal toxicity, environmental concerns
Titanium (Ti) Titanium Tetrabutoxide (TBT), Titanium Dioxide (TiO₂)5 - 501.5 - 30.6 - 0.8~121~268High catalytic activity, environmentally friendlyCan cause polymer discoloration (yellowing), potential for side reactions
Germanium (Ge) Germanium Dioxide (GeO₂)50 - 1502 - 40.5 - 0.7~120~266Good polymer color and thermal stabilityHigh cost, lower activity compared to titanium

Note: The presented data is a synthesis of typical values reported in the literature and may vary depending on specific reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for PEN synthesis via the transesterification route using different catalysts.

Transesterification using Antimony Trioxide (Sb₂O₃)
  • Materials: Dimethyl 2,6-naphthalenedicarboxylate (DM-NDC), Ethylene (B1197577) Glycol (EG), Antimony Trioxide (Sb₂O₃), Stabilizer (e.g., phosphoric acid).

  • Procedure:

    • Charge the reactor with DM-NDC and EG in a molar ratio of 1:2.2.

    • Add Sb₂O₃ catalyst (250 ppm relative to the theoretical polymer yield).

    • Heat the mixture to 180-220°C under a nitrogen atmosphere to initiate transesterification, distilling off the methanol (B129727) byproduct.

    • After the theoretical amount of methanol is collected, add a stabilizer to deactivate the transesterification catalyst.

    • Gradually increase the temperature to 270-290°C and reduce the pressure to below 1 Torr to begin polycondensation.

    • Continue the reaction until the desired melt viscosity is achieved, typically indicated by the stirrer torque.

    • Extrude the polymer melt and cool to obtain the final PEN product.

Transesterification using a Titanium-based Catalyst (e.g., Titanium Tetrabutoxide)
  • Materials: this compound (DM-NDC), Ethylene Glycol (EG), Titanium Tetrabutoxide (TBT).

  • Procedure:

    • Charge the reactor with DM-NDC and EG (1:2.2 molar ratio).

    • Introduce the TBT catalyst (10-30 ppm).

    • Follow the same temperature and pressure profile as the antimony-catalyzed reaction for the transesterification and polycondensation stages.

    • Careful control of reaction conditions is necessary to minimize polymer yellowing.

Transesterification using Germanium Dioxide (GeO₂)
  • Materials: this compound (DM-NDC), Ethylene Glycol (EG), Germanium Dioxide (GeO₂).

  • Procedure:

    • Combine DM-NDC and EG in the reactor (1:2.2 molar ratio).

    • Add GeO₂ catalyst (80-150 ppm).

    • Proceed with the transesterification and polycondensation steps under similar conditions to the antimony-catalyzed process.

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and experimental workflows for PEN synthesis.

Signaling Pathways (Reaction Mechanisms)

reaction_mechanisms cluster_sb Antimony Catalyst Mechanism cluster_ti Titanium Catalyst Mechanism cluster_ge Germanium Catalyst Mechanism Sb1 Sb(OR)₃ Sb2 Monomer Coordination Sb1->Sb2 Coordination with carbonyl oxygen Sb3 Alcoholysis Sb2->Sb3 Nucleophilic attack by hydroxyl group Sb4 Dimer Formation Sb3->Sb4 Elimination of ethylene glycol Sb4->Sb1 Catalyst Regeneration Ti1 Ti(OR)₄ Ti2 Lewis Acid Activation Ti1->Ti2 Coordination to carbonyl oxygen Ti3 Nucleophilic Attack Ti2->Ti3 Attack by -OH group Ti4 Intermediate Complex Ti3->Ti4 Tetrahedral intermediate Ti4->Ti1 Catalyst Regeneration Ge1 GeO₂ Ge2 Glycolate (B3277807) Formation Ge1->Ge2 Reaction with ethylene glycol Ge3 Monomer Activation Ge2->Ge3 Coordination to monomer Ge4 Polycondensation Ge3->Ge4 Chain Propagation Ge4->Ge2 Catalyst Regeneration

Caption: Proposed reaction mechanisms for PEN synthesis.

The diagram above illustrates the proposed catalytic cycles for antimony, titanium, and germanium-based catalysts in the polyesterification reaction. Antimony and titanium catalysts are generally believed to function through a coordination-insertion mechanism, where the metal center activates the monomer for nucleophilic attack. The germanium catalyst is thought to first react with ethylene glycol to form a more active glycolate species.

Experimental Workflows

experimental_workflows cluster_trans Transesterification Workflow cluster_direct Direct Esterification Workflow T1 Reactor Charging (DM-NDC, EG, Catalyst) T2 Inert Atmosphere (Nitrogen Purge) T1->T2 T3 Transesterification (180-220°C) T2->T3 T4 Methanol Distillation T3->T4 T5 Stabilizer Addition (Optional) T4->T5 T6 Polycondensation (270-290°C, <1 Torr) T5->T6 T7 Viscosity Monitoring T6->T7 T8 Polymer Extrusion & Cooling T7->T8 D1 Reactor Charging (NDA, EG, Catalyst) D2 Pressurization (Nitrogen) D1->D2 D3 Esterification (240-260°C) D2->D3 D4 Water Removal D3->D4 D5 Depressurization D4->D5 D6 Polycondensation (270-290°C, <1 Torr) D5->D6 D7 Viscosity Monitoring D6->D7 D8 Polymer Extrusion & Cooling D7->D8

Caption: Generalized experimental workflows for PEN synthesis.

The workflows illustrate the two primary routes for PEN synthesis. The transesterification route starts with a diester monomer (DM-NDC) and produces methanol as a byproduct. The direct esterification route uses the dicarboxylic acid (NDA) and produces water, which requires slightly different process conditions for its removal. The choice of workflow often depends on the availability and purity of the starting monomers.

Conclusion

The selection of a catalyst for PEN synthesis involves a trade-off between catalytic activity, cost, environmental impact, and the desired final polymer properties. Antimony-based catalysts have been the industry standard due to their high activity and low cost, but environmental regulations are driving the search for alternatives.[1][2] Titanium-based catalysts offer a highly active and more environmentally benign option, though they can introduce challenges related to polymer color.[3] Germanium catalysts provide excellent polymer quality but at a significantly higher cost.[4]

The detailed experimental protocols and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for their specific PEN synthesis applications and to facilitate the development of next-generation catalysts with improved performance and sustainability profiles.

References

Navigating the End-of-Life of a High-Performance Polymer: A Comparative Guide to the Recyclability of PEN Synthesized from DM-2,6-NDC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing specialty polymers, understanding the full lifecycle of these materials is paramount. This guide provides a comprehensive assessment of the recyclability of Polyethylene (B3416737) Naphthalate (PEN), a high-performance polyester (B1180765) synthesized from Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). Through a comparative analysis of mechanical and chemical recycling methods, supported by experimental data, this document aims to inform material selection and promote sustainable laboratory and manufacturing practices.

PEN, lauded for its superior thermal stability, mechanical strength, and barrier properties compared to conventional polyesters like Polyethylene Terephthalate (B1205515) (PET), presents a unique set of considerations at the end of its service life.[1] This guide delves into the primary recycling pathways for PEN—mechanical and chemical—and offers a comparative look at alternative high-performance polymers.

Mechanical vs. Chemical Recycling: A Comparative Overview

The recycling of PEN can be broadly categorized into two primary streams: mechanical and chemical recycling. Mechanical recycling involves the physical reprocessing of the plastic waste into new products without altering its chemical structure. In contrast, chemical recycling, or advanced recycling, breaks down the polymer into its constituent monomers, which can then be used to produce virgin-quality polymer.

Mechanical Recycling: The Path of Physical Reformation

Mechanical recycling of PEN follows a similar process to that of PET, involving sorting, grinding, washing, and melt-processing. While this method is more established and generally less energy-intensive than chemical recycling, the quality of the recycled PEN can be compromised. Repeated mechanical recycling can lead to a decrease in molecular weight and an increase in impurities, potentially affecting the material's mechanical properties such as tensile strength and impact resistance.[2][3][4] Additives and compatibilizers can be used to enhance the properties of mechanically recycled plastics, making them suitable for less demanding applications.[3]

Chemical Recycling: A Return to Monomeric Origins

Chemical recycling offers a promising avenue for the true circularity of PEN, as it can handle more complex waste streams and produce a product indistinguishable from virgin polymer. The primary chemical recycling methods for polyesters like PEN are hydrolysis, glycolysis, and methanolysis. These processes involve the depolymerization of the polymer chain back to its constituent monomers: 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester (DM-2,6-NDC), and ethylene (B1197577) glycol (EG).

Hydrolysis: This process utilizes water, often at elevated temperatures and pressures (subcritical water), to break the ester bonds of the PEN polymer. Experimental studies have shown that PEN can be completely depolymerized at 260°C in 60 minutes, yielding 83.1% of 2,6-NDA and 79.7% of ethylene glycol.[5]

Glycolysis: In this method, excess ethylene glycol is used to depolymerize PEN into its monomer, bis(2-hydroxyethyl) terephthalate (BHET), and oligomers. While specific data for PEN glycolysis is less prevalent in publicly available literature, studies on PET glycolysis, a structurally similar polymer, demonstrate high monomer yields under catalyzed conditions.[6] For instance, PET glycolysis can achieve 100% conversion with high yields of BHET at temperatures around 180-200°C with the aid of catalysts.[7]

Methanolysis: This process employs methanol (B129727) to convert PEN back to DM-2,6-NDC and ethylene glycol. Patented processes describe the depolymerization of PEN by passing methanol vapor through a molten oligomer melt at temperatures between 260°C and 290°C.[8] This method is advantageous for producing high-purity DM-2,6-NDC, which can be directly reintegrated into the PEN production process.

Quantitative Comparison of PEN Recycling Methods

The following table summarizes the key parameters and outcomes of the different recycling methods for PEN, drawing on available experimental data and analogous data from PET recycling studies.

Recycling MethodReagents/ConditionsKey ProductsMonomer Yield (%)AdvantagesDisadvantages
Mechanical Recycling Sorting, grinding, washing, melt extrusionRecycled PEN pelletsN/ALower energy consumption, established infrastructure for PET.Potential degradation of mechanical properties, limited to cleaner waste streams.
Chemical Recycling
HydrolysisWater (subcritical), 260°C, 60 min2,6-Naphthalenedicarboxylic acid (2,6-NDA), Ethylene Glycol (EG)83.1 (2,6-NDA), 79.7 (EG)[5]Avoids organic solvents, produces the diacid monomer.Requires high temperatures and pressures.
GlycolysisEthylene Glycol, Catalyst, ~180-200°C (based on PET data)Bis(2-hydroxyethyl) terephthalate (BHET), OligomersHigh (inferred from PET studies)[6][7]Can be performed at lower temperatures than hydrolysis.Requires separation of monomer from excess glycol and oligomers.
MethanolysisMethanol, 260-290°CThis compound (DM-2,6-NDC), Ethylene Glycol (EG)High (process patented)[8]Produces the diester monomer suitable for repolymerization.Requires handling of flammable methanol at high temperatures.

Experimental Protocols

Detailed methodologies for the key chemical recycling experiments are outlined below to provide a framework for laboratory-scale assessment.

Protocol for Hydrolysis of PEN in Subcritical Water
  • Sample Preparation: PEN samples are thoroughly cleaned, dried, and ground into a fine powder.

  • Reactor Setup: A high-pressure autoclave reactor is charged with a specific mass ratio of PEN to deionized water (e.g., 1:12 by weight).[5]

  • Reaction: The reactor is sealed and heated to the target temperature (e.g., 260°C) and maintained for a specified duration (e.g., 60 minutes) with continuous stirring.[5]

  • Product Separation and Analysis: After cooling, the solid and liquid phases are separated. The solid product (2,6-NDA) is purified by recrystallization. The liquid phase is analyzed to quantify the ethylene glycol content. Yields are calculated based on the initial mass of PEN.

Protocol for Methanolysis of PEN
  • Sample Preparation: Scrap PEN is dried to remove any moisture.

  • Reactor Setup: A reactor equipped with a methanol vapor inlet and a condenser for product collection is charged with the PEN material.

  • Reaction: The reactor is heated to melt the PEN and create a low molecular weight oligomer melt. Methanol vapor, preheated to 260-290°C, is then passed through the molten polymer.[8]

  • Product Recovery: The resulting DM-2,6-NDC and ethylene glycol are stripped from the reactor by the excess methanol vapor and collected in a cooled receiver. The DM-2,6-NDC can then be purified through crystallization or distillation.

High-Performance Recyclable Alternatives to PEN

While PEN offers exceptional performance, the landscape of sustainable polymers is continually evolving. For applications demanding high performance and recyclability, several alternatives are emerging:

  • Polyethylene Terephthalate (PET): The most widely recycled plastic, PET offers a good balance of properties and established recycling infrastructure. While its thermal and barrier properties are lower than PEN, advancements in PET formulations and recycling technologies continue to enhance its performance.[9]

  • Polyethylene Furanoate (PEF): A bio-based polyester derived from renewable resources, PEF exhibits superior barrier properties to PET and is presented as a promising sustainable alternative.[7][10] Studies suggest that PEF can be recycled within existing PET streams at certain concentrations without significantly impacting the quality of the recycled PET.[10]

  • High-Performance Recyclable Polyolefins: Innovations in catalyst and polymerization technologies are leading to the development of high-performance polyolefins (polyethylene and polypropylene) with enhanced properties that can be designed for recyclability.[5]

Visualizing the PEN Lifecycle

To illustrate the synthesis and recycling pathways of PEN, the following diagrams are provided in the DOT language for Graphviz.

PEN_Synthesis_and_Recycling cluster_synthesis PEN Synthesis cluster_use Product Lifecycle cluster_recycling Recycling Pathways DM-2,6-NDC DM-2,6-NDC Transesterification Transesterification DM-2,6-NDC->Transesterification Ethylene Glycol_S Ethylene Glycol Ethylene Glycol_S->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation BHEN Monomer Virgin PEN Virgin PEN Polycondensation->Virgin PEN PEN Product PEN Product Virgin PEN->PEN Product Post-Consumer Waste Post-Consumer Waste PEN Product->Post-Consumer Waste Mechanical Recycling Mechanical Recycling Post-Consumer Waste->Mechanical Recycling Chemical Recycling Chemical Recycling Post-Consumer Waste->Chemical Recycling Recycled PEN Pellets Recycled PEN Pellets Mechanical Recycling->Recycled PEN Pellets Monomers 2,6-NDA / DM-2,6-NDC + Ethylene Glycol Chemical Recycling->Monomers Recycled PEN Pellets->PEN Product Remanufacturing Monomers->Polycondensation Repolymerization

Caption: Workflow of PEN synthesis from DM-2,6-NDC and its subsequent recycling pathways.

Chemical_Recycling_Comparison cluster_hydrolysis Hydrolysis cluster_glycolysis Glycolysis cluster_methanolysis Methanolysis PEN Waste PEN Waste High Temp/Pressure High Temp/Pressure PEN Waste->High Temp/Pressure Catalyst_G Catalyst PEN Waste->Catalyst_G High Temp High Temp PEN Waste->High Temp Water Water Water->High Temp/Pressure 2,6-NDA + EG 2,6-NDA + Ethylene Glycol High Temp/Pressure->2,6-NDA + EG Ethylene Glycol Ethylene Glycol Ethylene Glycol->Catalyst_G BHET BHET + Oligomers Catalyst_G->BHET Methanol Methanol Methanol->High Temp DM-2,6-NDC + EG DM-2,6-NDC + Ethylene Glycol High Temp->DM-2,6-NDC + EG

References

A Comparative Economic Analysis: Dimethyl 2,6-Naphthalenedicarboxylate versus Bio-based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the economic viability and production processes of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC) and its emerging bio-based competitors, primarily 2,5-Furandicarboxylic acid (FDCA).

The landscape of high-performance polymers is undergoing a significant transformation, driven by a growing demand for sustainable materials and a shift away from fossil-fuel dependence. This compound (DM-2,6-NDC) is a key monomer for the production of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and barrier properties compared to polyethylene terephthalate (B1205515) (PET). However, the conventional production of DM-2,6-NDC faces challenges related to cost and environmental impact, paving the way for the exploration of bio-based alternatives. This guide provides a detailed economic analysis of DM-2,6-NDC against its most promising bio-based counterpart, 2,5-Furandicarboxylic acid (FDCA), the building block for polyethylene furanoate (PEF).

Economic and Market Overview

The global market for this compound was valued at approximately US$104 million in 2024 and is projected to see steady growth.[1] This growth is largely driven by the demand for high-performance polymers like PEN in various sectors, including packaging, electronics, and automotive components.[2] However, the market is characterized by a moderately high concentration of producers, with companies like Indorama Ventures, Solvay (formerly Amoco Chemicals), and Mitsubishi Gas Chemical holding a significant share of the global production capacity.[2] A key challenge for the DM-2,6-NDC market is the fluctuation in raw material prices and the costs associated with environmentally compliant production technologies.[2]

Bio-based polymers, while currently representing a small fraction of the total plastics market, are experiencing rapid growth fueled by consumer demand for sustainable products and supportive government policies.[3] Techno-economic analyses of bio-based polymers like PEF indicate that while production costs are currently higher than their petroleum-based counterparts, advancements in biomass conversion technologies and the potential for a circular economy through recycling could significantly improve their economic competitiveness.[4][5]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative data for DM-2,6-NDC and FDCA.

Table 1: Production and Yield Data

ParameterThis compound (DM-2,6-NDC)2,5-Furandicarboxylic Acid (FDCA)
Starting Materials 2,6-Naphthalenedicarboxylic acid and methanol; o-xylene (B151617) and butadiene (multi-step process for precursor 2,6-DMN)[6][7]Biomass-derived sugars (e.g., fructose, glucose from sucrose), 5-Hydroxymethylfurfural (B1680220) (HMF), Furan-2-carboxylic acid[8][9][10]
Reported Yield 85.7 mol% to 94.5 mol% (from 2,6-naphthalenedicarboxylic acid)[6]73% (from furan-2-carboxylic acid), 84-91.7 wt% (from HMF)[8][9][10]
Purity 98% - 99%[11]Up to 99%[8]

Table 2: Market and Pricing Data

ParameterThis compound (DM-2,6-NDC)Bio-based Alternatives (FDCA/PEF)
Global Market Value (2024/2025) US$ 104 - 131 million[1][2]Emerging market, data not directly comparable
Projected CAGR 3.0% - 3.1% (2025-2033)[1][2]High growth potential, part of the broader bioplastics market
Price (Lab Scale) ~
20/g(Synthonix),20/g (Synthonix), ~20/g(Synthonix),
153 for 25g (Sigma-Aldrich)[11][12]
Varies significantly based on production scale and purity
Commercial Production Cost Influenced by volatile raw material prices (o-xylene, butadiene)[2][7]Currently 4-5 times higher than fossil-based alternatives, but recycling can significantly decrease the selling price[5]

Synthesis and Production Methodologies

This compound (DM-2,6-NDC) Production

The commercial production of DM-2,6-NDC is predominantly achieved through a multi-step process that starts with o-xylene and butadiene to synthesize 2,6-dimethylnaphthalene (B47086) (2,6-DMN), which is then oxidized to 2,6-naphthalenedicarboxylic acid (2,6-NDA) and subsequently esterified with methanol.[7] This process, notably developed by BP-Amoco, is known to be complex and costly.[7]

Experimental Protocol: Esterification of 2,6-Naphthalenedicarboxylic Acid

A common laboratory and industrial method involves the direct esterification of 2,6-NDA with methanol.

  • Reaction Setup: A slurry is prepared with 2,6-naphthalenedicarboxylic acid, a solvent (e.g., trimethyl trimellitate), and methanol. A catalyst, such as molybdenum oxide, may be added.[6]

  • Reaction Conditions: The reaction mixture is heated under pressure. For instance, a reaction can be carried out at a specific temperature and pressure for a set duration to achieve high conversion.

  • Product Isolation and Purification: After the reaction, the product mixture is cooled, and the solid DM-2,6-NDC is separated. The crude product can be purified by crystallization from a suitable solvent to achieve high purity.

  • Yield: Reported yields for this esterification step are in the range of 85.7 mol% to 94.5 mol%.[6]

Bio-based 2,5-Furandicarboxylic Acid (FDCA) Production

FDCA is produced from renewable biomass sources. A key intermediate in many processes is 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose.[13]

Experimental Protocol: Oxidation of HMF to FDCA

One efficient and environmentally friendly method involves the oxidation of HMF using potassium ferrate.

  • Catalyst and Stabilizer Preparation: A stabilizer solution is prepared, for instance, using dipotassium (B57713) phosphate (B84403) buffer and iron(III) hydroxide.[8]

  • Oxidation Reaction: HMF is dissolved in water, and the potassium ferrate solution is added. The reaction proceeds under mild conditions (e.g., 25 °C) for a short duration (e.g., 15 minutes) under an air atmosphere.[8]

  • Product Isolation and Purification: The reaction mixture is acidified, leading to the precipitation of crude FDCA. The precipitate is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

  • Yield and Purity: This method has been reported to achieve a high yield of 91.7 wt% with a purity of up to 99%.[8]

Visualizing the Pathways and Economic Comparison

The following diagrams illustrate the synthesis pathways for DM-2,6-NDC and a bio-based alternative, FDCA, as well as a logical workflow for their economic comparison.

G cluster_DMNDC DM-2,6-NDC Synthesis Pathway OXylene o-Xylene DMN 2,6-Dimethylnaphthalene (2,6-DMN) OXylene->DMN Butadiene Butadiene Butadiene->DMN NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) DMN->NDA Oxidation DMNDC This compound (DM-2,6-NDC) NDA->DMNDC Esterification Methanol Methanol Methanol->DMNDC

Caption: Synthesis pathway for this compound.

G cluster_FDCA Bio-based FDCA Synthesis Pathway Biomass Biomass (e.g., Sugarcane) Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation

Caption: Synthesis pathway for bio-based 2,5-Furandicarboxylic Acid.

G cluster_Econ Economic Comparison Workflow InputData Input Data (Raw Material Costs, Yields, Energy Prices, Market Data) Process_DMNDC DM-2,6-NDC Production Process Analysis InputData->Process_DMNDC Process_Bio Bio-based Alternative Production Process Analysis InputData->Process_Bio Cost_DMNDC Cost Analysis (CAPEX, OPEX) Process_DMNDC->Cost_DMNDC LCA_DMNDC Life Cycle Assessment (Environmental Impact) Process_DMNDC->LCA_DMNDC Cost_Bio Cost Analysis (CAPEX, OPEX) Process_Bio->Cost_Bio LCA_Bio Life Cycle Assessment (Environmental Impact) Process_Bio->LCA_Bio Viability Comparative Economic Viability Assessment Cost_DMNDC->Viability Cost_Bio->Viability LCA_DMNDC->Viability LCA_Bio->Viability

Caption: Workflow for the economic comparison of DM-2,6-NDC and bio-based alternatives.

Conclusion

The economic analysis reveals a classic trade-off between an established, petroleum-based chemical and its emerging, sustainable counterpart. This compound benefits from mature production technologies and an established market. However, its economic viability is closely tied to the volatile prices of fossil fuel feedstocks and the increasing pressure of environmental regulations.

Bio-based alternatives, exemplified by 2,5-Furandicarboxylic acid, offer a compelling proposition for a more sustainable future. While currently facing higher production costs, the potential for process optimization, economies of scale, and the development of a circular bio-economy present significant opportunities. For researchers and professionals in drug development and material science, the choice between these materials will depend on a holistic assessment of not only direct production costs but also long-term sustainability goals, regulatory landscapes, and consumer preferences. The continued innovation in biocatalysis and biomass conversion will be critical in closing the economic gap and accelerating the adoption of bio-based high-performance polymers.

References

Safety Operating Guide

Proper Disposal of Dimethyl 2,6-Naphthalenedicarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Dimethyl 2,6-naphthalenedicarboxylate (CAS No. 840-65-3), ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a chemical compound utilized in the production of specialty polyesters. While it is not classified as a hazardous substance for transportation and poses no immediate health hazard, proper handling and disposal are crucial to mitigate any potential long-term environmental impact.[1][2] This document outlines the necessary procedures for its safe disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific workplace.[1]

  • Respiratory Protection: Respiratory protection is not typically required.[1] However, if dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.[1][5]

Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1][6]

Spill and Accidental Release Protocol

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Avoid Dust Formation: Do not create dust clouds when cleaning up the material.[1][3]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Sweep up and shovel the spilled solid into a suitable, closed container for disposal.[1][3]

  • Prevent Environmental Contamination: Do not let the product enter drains.[1][4] If a spill occurs, prevent it from reaching waterways.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid release into the environment.[1][7] The compound may cause long-lasting harmful effects to aquatic life.[1]

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and closed container.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal Pathway:

    • The approved method of disposal is to transfer the waste to an appropriate treatment and disposal facility.[1][7] This should be done in accordance with all applicable federal, state, and local laws and regulations.[1][4]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

Quantitative Data Summary

The following table summarizes key quantitative data related to the environmental and physical properties of this compound.

PropertyValueReference
Water SolubilityInsoluble[7]
BiodegradabilityNot readily biodegradable (7% after 28 days)[8]
Bioaccumulation PotentialModerately bioaccumulative (BCF in Carp = 6.1-63)[8]
Acute Toxicity (Oral, Rat)LD50 > 5000 mg/kg[3]
Acute Toxicity (Dermal, Rabbit)LD50 > 2000 mg/kg[3]
Acute Toxicity (Inhalation, Rat)LC50 > 2.15 mg/L (4 h)[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe spill Spill or Accidental Release? ppe->spill during handling waste_generated Waste Generated? ppe->waste_generated contain Contain Spill & Avoid Dust Formation spill->contain Yes spill->waste_generated No no_drains Prevent Entry into Drains contain->no_drains collect_spill Collect in Labeled, Closed Container disposal_facility Dispose of Contents/Container at an Approved Treatment and Disposal Facility collect_spill->disposal_facility no_drains->collect_spill collect_waste Collect in a Designated, Labeled, Closed Container waste_generated->collect_waste Yes end End of Process waste_generated->end No collect_waste->disposal_facility contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service disposal_facility->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Dimethyl 2,6-naphthalenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Dimethyl 2,6-naphthalenedicarboxylate (CAS No. 840-65-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

Engineering controls such as adequate ventilation and the use of a fume hood should be the primary method of exposure control. When handling this compound, the following personal protective equipment is recommended.[1][2][3]

Protection Type Recommended Equipment Specifications & Use Cases
Eye/Face Protection Safety glasses with side shields or gogglesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary if there is a splash hazard.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothingChoose body protection appropriate for the type, concentration, and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection N95 (US) or P1 (EN 143) dust maskRequired where dust is generated and nuisance levels are a concern.[1][2] For higher airborne contaminant concentrations, a NIOSH/MSHA approved respirator or a positive-pressure supplied air respirator may be required.[3]

Operational Plan: Safe Handling and Storage

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use a fume hood or provide appropriate exhaust ventilation at places where dust may be formed.[1]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[1][4]

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][3][4]

  • Store at room temperature.[3]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

1. Chemical Waste:

  • Dispose of contents and container to an appropriate treatment and disposal facility.[1]

  • Do not allow the product to enter drains, as it may cause long-lasting harmful effects to aquatic life.[1][5]

  • Collect solid waste in a suitable, closed container for disposal.[1]

2. Contaminated PPE:

  • Dispose of contaminated gloves and other protective equipment as chemical waste.

  • Contaminated clothing should be washed before reuse.[3]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.[1][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[1][3]

Visual Workflow Guide

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end start Start: Handling Dimethyl 2,6-naphthalenedicarboxylate ppe_base Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves start->ppe_base assess_dust Is there a potential for dust generation? assess_splash Is there a risk of splashing? assess_dust->assess_splash No ppe_respirator Add Respirator: - N95 or P1 Dust Mask assess_dust->ppe_respirator Yes ppe_goggles Upgrade Eye Protection: - Chemical Goggles - Face Shield assess_splash->ppe_goggles end_procedure Proceed with Handling Procedure assess_splash->end_procedure No ppe_base->assess_dust ppe_respirator->assess_splash ppe_goggles->end_procedure

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2,6-naphthalenedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,6-naphthalenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.